Product packaging for Benzyl 3-hydroxyphenylacetate(Cat. No.:CAS No. 295320-25-1)

Benzyl 3-hydroxyphenylacetate

Cat. No.: B1277242
CAS No.: 295320-25-1
M. Wt: 242.27 g/mol
InChI Key: ALFOBMRIXXPJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 3-hydroxyphenylacetate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B1277242 Benzyl 3-hydroxyphenylacetate CAS No. 295320-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-(3-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-8-4-7-13(9-14)10-15(17)18-11-12-5-2-1-3-6-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFOBMRIXXPJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426834
Record name BENZYL 3-HYDROXYPHENYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295320-25-1
Record name BENZYL 3-HYDROXYPHENYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Benzyl 3-hydroxyphenylacetate: Structure, Synthesis, and Applications in Drug Discovery

This compound is a phenolic ester that holds significant value for researchers in organic synthesis and drug development. While not a therapeutic agent itself, it serves as a crucial intermediate, combining the structural features of 3-hydroxyphenylacetic acid (3-HPAA) and a benzyl protecting group. The 3-HPAA core is of particular interest as it is a known gut microbiota metabolite of dietary flavonoids and has demonstrated intrinsic biological activity, including blood pressure-lowering effects[1]. The benzyl ester allows for the stable incorporation of this bioactive scaffold into more complex molecules, making this compound a key tool for medicinal chemists.

This guide provides a comprehensive technical overview of this compound, detailing its chemical and structural properties, a robust protocol for its synthesis via Fischer-Speier esterification, and an exploration of its applications as a strategic intermediate in the synthesis of potential therapeutic agents.

Section 1: Molecular Structure and Chemical Identity

The structure of this compound features a central acetate core bonded to a 3-hydroxyphenyl ring and a benzyl group via an ester linkage. This arrangement provides a unique combination of a reactive phenol, an ester functional group, and two aromatic rings, offering multiple sites for further chemical modification.

chemical_structure c1 C c2 C c1->c2 c3 C-OH c2->c3 c4 C c3->c4 c5 C c4->c5 c6 C c5->c6 c6->c1 ch2_acid CH₂ c6->ch2_acid coo C=O ch2_acid->coo o_ester O coo->o_ester ch2_benzyl CH₂ o_ester->ch2_benzyl b1 C ch2_benzyl->b1 b2 C b1->b2 b3 C b2->b3 b4 C b3->b4 b5 C b4->b5 b6 C b5->b6 b6->b1

Caption: Chemical structure of Benzyl 2-(3-hydroxyphenyl)acetate.

Section 2: Physicochemical and Spectroscopic Profile

A precise understanding of the physicochemical properties is essential for handling, reaction setup, and purification. The key properties for this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 295320-25-1 [2][3][4]
Molecular Formula C₁₅H₁₄O₃ [3]
Molecular Weight 242.27 g/mol [3]
Appearance Cream to pale brown powder [2][5]
Melting Point 76.5 - 82.5 °C [2][5]
Purity ≥97.5% (by GC) [2]
Boiling Point Data not available
Solubility Data not available (Expected to be soluble in common organic solvents like DCM, EtOAc, and alcohols)

| Density | Data not available | |

Spectroscopic Signature Analysis (Theoretical)
  • ¹H NMR (Proton NMR):

    • Aromatic Protons (Benzyl Group): A multiplet is expected in the range of δ 7.30-7.45 ppm, integrating to 5 hydrogens.

    • Aromatic Protons (Hydroxyphenyl Group): Four protons on the substituted ring will appear as complex multiplets between δ 6.70-7.20 ppm.

    • Benzylic Methylene Protons (-O-CH₂-Ph): A sharp singlet is predicted around δ 5.15 ppm, integrating to 2 hydrogens.

    • Methylene Protons (-CH₂-COO-): A singlet is expected near δ 3.65 ppm, integrating to 2 hydrogens.

    • Phenolic Proton (-OH): A broad singlet, which may be exchangeable with D₂O, is anticipated, with a chemical shift that can vary widely (typically δ 5.0-9.0 ppm) depending on solvent and concentration.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O): A peak is expected in the downfield region, around δ 171-173 ppm.

    • Aromatic Carbons: Multiple signals will appear in the δ 115-158 ppm range. The carbon bearing the hydroxyl group (C-OH) is expected around δ 156-158 ppm, while the ipso-carbon of the benzyl ring will be near δ 135-136 ppm.

    • Benzylic Methylene Carbon (-O-CH₂-Ph): A signal is predicted around δ 66-67 ppm.

    • Methylene Carbon (-CH₂-COO-): A peak is expected around δ 41-43 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3500 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp absorption band should appear around 1730-1750 cm⁻¹.

    • C-O Stretch (Ester): A strong band is expected in the 1150-1250 cm⁻¹ region.

    • C-H Stretch (Aromatic): Signals will be observed just above 3000 cm⁻¹.

Section 3: Synthesis Protocol via Fischer-Speier Esterification

The most direct and classical approach for synthesizing this compound is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction between 3-hydroxyphenylacetic acid and benzyl alcohol. The reaction is reversible, so conditions are optimized to drive the equilibrium towards the product, typically by removing water as it forms using a Dean-Stark apparatus.[6][7]

Causality Behind Experimental Choices:
  • Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[8]

  • Solvent and Water Removal: Toluene is an ideal solvent as it is non-polar and forms a low-boiling azeotrope with water. This allows for the continuous removal of the water byproduct via a Dean-Stark trap, which is crucial for shifting the reaction equilibrium to favor ester formation according to Le Châtelier's principle.[9]

  • Workup: The post-reaction wash with sodium bicarbonate solution is essential to neutralize the acid catalyst and remove any unreacted 3-hydroxyphenylacetic acid, simplifying the final purification.[10]

  • Purification: Due to the high boiling point of the product, purification is best achieved by recrystallization or column chromatography, as vacuum distillation might require high temperatures that could risk decomposition.

Detailed Step-by-Step Methodology

Materials:

  • 3-Hydroxyphenylacetic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for chromatography/recrystallization

Equipment:

  • Round-bottom flask

  • Dean-Stark trap and reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (chromatography column or recrystallization)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and toluene (approx. 2-3 mL per gram of carboxylic acid).

  • Catalyst Addition: Add the acid catalyst, p-TsOH·H₂O (0.05 eq.), to the stirred mixture.

  • Reflux and Water Removal: Assemble a Dean-Stark trap and reflux condenser atop the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cooling and Quenching: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.

  • Aqueous Workup: Transfer the organic mixture to a separatory funnel. Wash sequentially with:

    • Saturated NaHCO₃ solution (2x) to neutralize the catalyst and remove unreacted acid. (Caution: CO₂ evolution may occur).

    • Water (1x).

    • Brine (1x) to break any emulsions and begin the drying process.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure this compound.

synthesis_workflow start Combine Reactants (3-Hydroxyphenylacetic Acid, Benzyl Alcohol, Toluene) add_catalyst Add Acid Catalyst (p-TsOH or H₂SO₄) start->add_catalyst reflux Heat to Reflux with Dean-Stark Trap add_catalyst->reflux monitor Monitor by TLC reflux->monitor Remove H₂O monitor->reflux Incomplete workup Cool & Perform Aqueous Workup (NaHCO₃, H₂O, Brine) monitor->workup Complete dry Dry Organic Layer (MgSO₄) & Filter workup->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify Crude Product (Chromatography or Recrystallization) concentrate->purify product Pure Benzyl 3-hydroxyphenylacetate purify->product

Caption: Workflow for the synthesis of this compound.

Section 4: Applications in Research and Drug Development

The primary utility of this compound lies in its role as a synthetic intermediate and a protected precursor to the bioactive molecule, 3-hydroxyphenylacetic acid (3-HPAA).

Precursor to a Bioactive Metabolite

Recent studies have identified 3-HPAA, a microbial metabolite of dietary flavonoids, as a compound with significant cardiovascular effects. Research has shown that 3-HPAA can induce a dose-dependent decrease in arterial blood pressure in hypertensive models[1]. The proposed mechanism involves the relaxation of blood vessels, a process partially dependent on the integrity of the endothelium and the production of nitric oxide[1]. Furthermore, 3-HPAA and related phenolic metabolites exhibit antioxidant properties, which may contribute to their beneficial health effects[11].

Role as a Protected Synthetic Intermediate

In the context of multi-step organic synthesis, protecting reactive functional groups is a cornerstone strategy. The benzyl group in this compound serves two key purposes:

  • Protection of the Carboxylic Acid: The ester linkage masks the acidic proton and nucleophilicity of the carboxylate, preventing it from interfering with reactions targeting other parts of the molecule. The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under mild, neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C).

  • Enabling Further Functionalization: With the carboxylic acid protected, the phenolic hydroxyl group can be selectively modified. For example, it can be alkylated or acylated to build more complex molecular architectures. This makes this compound a versatile starting point for creating libraries of compounds for structure-activity relationship (SAR) studies.

Its structural isomer, Benzyl (4-hydroxyphenyl)acetate, is documented as an intermediate in the preparation of metabolites for the drug Camostat, highlighting the established role of such compounds in pharmaceutical research and development[12]. By analogy, this compound is a valuable tool for researchers aiming to synthesize novel drug candidates that incorporate the 3-HPAA scaffold.

Section 5: Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on its structure as a phenolic ester, standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

References

An In-Depth Technical Guide to Benzyl 3-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of Benzyl 3-hydroxyphenylacetate, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering a foundational resource for its scientific exploration.

Chemical Identity and Physicochemical Properties

This compound is an ester characterized by the presence of a benzyl group attached to the carboxylate of 3-hydroxyphenylacetic acid. This structural feature imparts specific chemical and physical properties that are crucial for its handling, characterization, and application.

CAS Number: 295320-25-1[1][2][3]

Molecular Formula: C₁₅H₁₄O₃[1][2][3]

Molecular Weight: 242.27 g/mol [1][2][3]

Synonyms: 3-Hydroxyphenylacetic acid benzyl ester, Benzyl 2-(3-hydroxyphenyl)acetate[1]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 295320-25-1[1][2][3]
Molecular Formula C₁₅H₁₄O₃[1][2][3]
Molecular Weight 242.27 g/mol [1][2][3]
Appearance Cream to pale brown powder
Melting Point 76.5-82.5 °C
Assay (GC) ≥97.5%

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-hydroxyphenylacetic acid with benzyl alcohol. Several established methods can be employed, with the choice often depending on the desired scale, purity requirements, and available reagents. The two most common and effective methods are Fischer-Speier esterification and Steglich esterification.

Fischer-Speier Esterification

This classical method involves the direct reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is driven to completion by removing the water formed as a byproduct, often through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Fischer-Speier Esterification

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxyphenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Fischer_Esterification

Steglich Esterification

The Steglich esterification is a milder alternative that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification.

Experimental Protocol: Steglich Esterification

  • Reactant Charging: To a solution of 3-hydroxyphenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask, add DCC (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Steglich_Esterification

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are performed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3500-3200 cm⁻¹ is indicative of the phenolic hydroxyl (-OH) group. A strong absorption band around 1735 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the ester group. Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester will be visible in the 1300-1000 cm⁻¹ range.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. The aromatic protons of the benzyl and hydroxyphenyl rings are expected to resonate in the downfield region, typically between δ 6.7 and 7.5 ppm. The two methylene protons of the benzyl group (-OCH₂Ph) would appear as a singlet around δ 5.1 ppm. The methylene protons adjacent to the carbonyl group (-CH₂COO-) would also appear as a singlet, but further upfield, around δ 3.6 ppm. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically around δ 171 ppm. The aromatic carbons will resonate in the region of δ 115-158 ppm. The benzylic methylene carbon (-OCH₂Ph) is expected around δ 67 ppm, and the methylene carbon adjacent to the carbonyl group (-CH₂COO-) would be found around δ 41 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 242. Key fragmentation patterns would likely include the loss of the benzyl group (m/z 91) and the tropylium ion rearrangement, as well as fragmentation corresponding to the 3-hydroxyphenylacetyl moiety.

Applications in Drug Development

This compound serves as a valuable building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility in drug development stems from the combined properties of the 3-hydroxyphenylacetic acid and benzyl ester moieties.

Prodrug Strategies

The ester linkage in this compound makes it a suitable candidate for prodrug design.[5][6] Ester prodrugs are often employed to enhance the lipophilicity of a parent drug, thereby improving its absorption and bioavailability.[5][7] In this context, this compound can be considered a prodrug of 3-hydroxyphenylacetic acid. The benzyl group can be cleaved in vivo by esterases to release the active 3-hydroxyphenylacetic acid.[5]

Biological Activity of the Core Structure

3-Hydroxyphenylacetic acid, the parent carboxylic acid, is a known metabolite of dietary flavonoids and has been shown to possess biological activities, including vasorelaxant effects which may contribute to blood pressure reduction.[3][8] By masking the polar carboxylic acid group, the benzyl ester derivative can potentially modulate the pharmacokinetic profile of the active parent compound, allowing for controlled release and targeted delivery. Phenolic compounds, in general, are widely investigated for their antioxidant, anti-inflammatory, and anticancer properties, making derivatives like this compound interesting candidates for further biological evaluation.[9]

Drug_Development_Logic

Safety and Handling

Conclusion

This compound is a compound with significant potential in the realm of medicinal chemistry and drug development. Its synthesis is achievable through well-established esterification methods, and its structure can be readily confirmed by standard spectroscopic techniques. The primary value of this molecule lies in its potential as a prodrug for the biologically active 3-hydroxyphenylacetic acid, offering a strategy to enhance its pharmacokinetic properties. Further research into the specific biological activities and therapeutic applications of this compound is warranted to fully elucidate its potential in the development of new therapeutic agents.

References

Benzyl 3-Hydroxyphenylacetate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Synthesis, Characterization, and Application as a Versatile Synthetic Intermediate

Executive Summary

Benzyl 3-hydroxyphenylacetate is a phenolic ester of significant interest in the fields of organic synthesis and drug discovery. Its molecular structure combines a benzyl ester, a common protecting group and pharmacophore, with a 3-hydroxyphenylacetate core, a motif found in numerous natural products and bioactive molecules. This guide provides a comprehensive technical overview of its fundamental properties, a detailed, field-proven protocol for its synthesis via Fischer-Speier esterification, a thorough characterization profile based on spectroscopic data, and insights into its applications as a strategic intermediate in the synthesis of complex chemical entities.

Core Molecular and Physical Properties

This compound is characterized by the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1][2] Understanding its core properties is the foundational step for its effective use in a research setting. These key identifiers and physical characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
CAS Number 295320-25-1[1]
IUPAC Name benzyl 2-(3-hydroxyphenyl)acetate[1]
Appearance Cream to pale brown powder[3]
Melting Point 76.5 - 82.5 °C[3]

Synthesis Protocol: Acid-Catalyzed Esterification

The most direct and widely applicable method for synthesizing this compound is the Fischer-Speier esterification.[4] This classic reaction involves the acid-catalyzed condensation of a carboxylic acid (3-hydroxyphenylacetic acid) with an alcohol (benzyl alcohol). The equilibrium-driven nature of the reaction necessitates strategic choices to ensure high conversion to the desired ester.

Rationale Behind Experimental Design

The protocol described below employs an excess of benzyl alcohol to shift the reaction equilibrium towards the product, following Le Châtelier's principle. Concentrated sulfuric acid is used as the catalyst due to its efficacy and cost-effectiveness. Toluene is used as the reaction solvent to facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus, another critical step to drive the reaction to completion. The subsequent workup procedure is designed to systematically remove the acid catalyst, unreacted carboxylic acid, and excess alcohol, yielding the crude product for final purification.

Detailed Experimental Protocol

Materials:

  • 3-Hydroxyphenylacetic acid (1.0 eq)

  • Benzyl alcohol (1.5 eq)

  • Toluene (approx. 2 mL per mmol of carboxylic acid)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-3 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylacetic acid, benzyl alcohol, and toluene.

  • Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the mixture.

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser onto the flask. Heat the mixture to a vigorous reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue the reflux until no more water is observed to be collecting (typically 3-5 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.

  • Aqueous Workup: Transfer the organic mixture to a separatory funnel. Wash sequentially with:

    • Water (2x)

    • Saturated aqueous sodium bicarbonate solution (2x, until effervescence ceases) to remove unreacted 3-hydroxyphenylacetic acid and the H₂SO₄ catalyst.

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

G cluster_reactants Reactant Charging cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification R1 3-Hydroxyphenylacetic Acid Reflux Azeotropic Reflux (Dean-Stark Trap) R1->Reflux Combine & Heat R2 Benzyl Alcohol R2->Reflux Combine & Heat Solvent Toluene Solvent->Reflux Combine & Heat Catalyst H₂SO₄ (cat.) Catalyst->Reflux Combine & Heat Quench Dilute with EtOAc Reflux->Quench Wash1 Wash with H₂O Quench->Wash1 Wash2 Wash with NaHCO₃ (aq) Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry (Na₂SO₄) Wash3->Dry Evap Concentrate Dry->Evap Chrom Column Chromatography Evap->Chrom Product Pure Benzyl 3-hydroxyphenylacetate Chrom->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following tables outline the expected spectroscopic data for this compound based on analysis of its structural motifs and data from analogous compounds.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (phenolic hydroxyl)
3100 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic, -CH₂-)
1750 - 1735 Strong, Sharp C=O stretch (ester carbonyl)
1600 - 1450MediumC=C stretch (aromatic rings)
1300 - 1000StrongC-O stretch (ester and phenol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Chemical shifts are predicted for a CDCl₃ solvent.

¹H NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.40 - 7.25 m 5H Ar-H (Benzyl ester)
~ 7.20 t 1H Ar-H (Hydroxyphenyl)
~ 6.85 - 6.70 m 3H Ar-H (Hydroxyphenyl)
~ 5.50 s (broad) 1H Ar-OH
5.15 s 2H O-CH₂ -Ph

| 3.65 | s | 2H | Ar-CH₂ -C=O |

¹³C NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm) Assignment
~ 172.0 C =O (Ester carbonyl)
~ 156.0 Ar-C -OH (Hydroxyphenyl)
~ 135.5 Quaternary Ar-C (Benzyl ester)
~ 135.0 Quaternary Ar-C (Hydroxyphenyl)
~ 129.8 Ar-C H (Hydroxyphenyl)
~ 128.6 Ar-C H (Benzyl ester)
~ 128.3 Ar-C H (Benzyl ester)
~ 120.8 Ar-C H (Hydroxyphenyl)
~ 115.9 Ar-C H (Hydroxyphenyl)
~ 114.0 Ar-C H (Hydroxyphenyl)
~ 67.0 O-C H₂-Ph

| ~ 41.0 | Ar-C H₂-C=O |

Applications in Drug Development and Organic Synthesis

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical sector.

Role as a Synthetic Intermediate

The benzyl group serves as an excellent protecting group for the carboxylic acid, which can be readily removed under mild hydrogenolysis conditions. This allows for selective reactions at the phenolic hydroxyl group or the aromatic ring before revealing the carboxylic acid for further elaboration.

Furthermore, this compound and its isomers are used as reagents and intermediates in the synthesis of bioactive compounds. For instance, the related isomer, Benzyl (4-hydroxyphenyl)acetate, is documented as an intermediate in the preparation of Camostat metabolites, which are relevant in studying serine protease inhibitors.[3] More directly, Benzyl 2-(3-hydroxyphenyl)acetate has been cited as a reagent in the synthesis of Nahlsgen, a selective inhibitor of human α-N-acetylgalactosaminidase.[4] This highlights its utility in creating targeted therapeutic agents. The hydroxyphenylacetic acid core is a known structural motif in various classes of drugs, and the ability to introduce it in a protected form is of high strategic value.[8]

G cluster_mods Synthetic Modifications cluster_deprotection Deprotection B3H This compound Mod1 Reaction at Phenolic -OH (e.g., Etherification) B3H->Mod1 Mod2 Reaction at Aromatic Ring (e.g., Electrophilic Substitution) B3H->Mod2 Intermediate Functionalized Intermediate Mod1->Intermediate Mod2->Intermediate Deprotect Benzyl Group Removal (e.g., H₂, Pd/C) Intermediate->Deprotect Final Target Bioactive Molecule Deprotect->Final

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is imperative. The following information is based on the Safety Data Sheet (SDS) provided by suppliers.[5]

  • Hazard Identification: While not classified as acutely toxic, it should be handled with care. Avoid inhalation of dust, and prevent contact with skin and eyes.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

IUPAC name for 3-hydroxyphenylacetic acid benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Benzyl 2-(3-hydroxyphenyl)acetate

Abstract

This technical guide provides a comprehensive scientific overview of benzyl 2-(3-hydroxyphenyl)acetate, a benzyl ester derivative of the biologically active metabolite, 3-hydroxyphenylacetic acid (3-HPAA). We delve into the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature, structural properties, and a detailed, field-proven protocol for its synthesis via Fischer esterification. The core of this document is dedicated to the rigorous analytical characterization of the compound, outlining step-by-step methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The rationale behind experimental choices and data interpretation is explained to ensure scientific integrity. Furthermore, we explore the compound's significance within medicinal chemistry, particularly its potential as a prodrug for 3-HPAA, a metabolite known for its cardiovascular benefits.[1][2] This guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel therapeutic agents.

Chemical Identity and Nomenclature

The accurate identification of a chemical entity is foundational to all subsequent research and development. The compound commonly referred to as 3-hydroxyphenylacetic acid benzyl ester is formally named benzyl 2-(3-hydroxyphenyl)acetate according to IUPAC standards.[3] This nomenclature precisely defines the connectivity of the benzyl group as the esterifying alcohol and the 2-(3-hydroxyphenyl)acetic acid as the parent carboxylic acid.

PropertyValueSource
IUPAC Name benzyl 2-(3-hydroxyphenyl)acetate[3]
Synonyms Benzyl 3-hydroxyphenylacetate, 3-Hydroxyphenylacetic acid benzyl ester[3]
CAS Number 295320-25-1[3]
Molecular Formula C₁₅H₁₄O₃[3]
Molecular Weight 242.27 g/mol [3]
SMILES OC1=CC=CC(CC(=O)OCC2=CC=CC=C2)=C1[3]

Significance in Medicinal Chemistry and Drug Development

The scientific interest in benzyl 2-(3-hydroxyphenyl)acetate stems primarily from its relationship to its parent acid, 3-hydroxyphenylacetic acid (3-HPAA). 3-HPAA is a human metabolite of dietary flavonoids, produced by gut microbiota, and has demonstrated significant biological activity.[1][4] Notably, studies have shown that 3-HPAA can induce vasodilation and reduce blood pressure, suggesting its potential in managing cardiovascular diseases.[1][2]

However, the therapeutic application of phenolic acids like 3-HPAA can be limited by suboptimal pharmacokinetic properties, such as poor membrane permeability or rapid metabolism. The esterification of the carboxylic acid group with benzyl alcohol to form benzyl 2-(3-hydroxyphenyl)acetate presents a classic prodrug strategy. This modification increases the molecule's lipophilicity, which can enhance its absorption and distribution. In vivo, endogenous esterase enzymes are expected to cleave the benzyl ester bond, releasing the active 3-HPAA at the target site. This approach warrants investigation for developing novel therapeutics based on known active metabolites.

Synthesis via Fischer Esterification

The most direct and widely adopted method for preparing benzyl 2-(3-hydroxyphenyl)acetate is the Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (3-hydroxyphenylacetic acid) with an alcohol (benzyl alcohol).[5][6]

Principle and Mechanism

Fischer esterification is a reversible equilibrium-driven process.[7] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reactant (usually the less expensive one, in this case, benzyl alcohol) or by removing water as it is formed.[6][8] The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

Fischer_Esterification RCOOH 3-Hydroxyphenylacetic Acid Protonated_Acid Protonated Carbonyl(Activated Electrophile) RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Benzyl Alcohol(Nucleophilic Attack) BnOH Benzyl Alcohol (Nucleophile) Proton_Transfer Proton Transfer(H₂O becomes leaving group) Tetrahedral_Intermediate->Proton_Transfer Water_Loss Elimination of H₂O Proton_Transfer->Water_Loss - H₂O Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester Ester_Product Benzyl 2-(3-hydroxyphenyl)acetate Protonated_Ester->Ester_Product - H⁺ Deprotonation Deprotonation Catalyst_Regen H⁺ (Regenerated)

References

An In-depth Technical Guide to Benzyl 3-hydroxyphenylacetate: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-hydroxyphenylacetate is a benzyl ester of 3-hydroxyphenylacetic acid. Esters are a significant class of organic compounds with wide-ranging applications in the pharmaceutical, cosmetic, and flavor industries. The structural features of this compound, incorporating both a benzyl group and a substituted phenyl ring, make it a molecule of interest for further functionalization and as a potential building block in the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis, and a thorough discussion of its analytical characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for its application in research and development. Key properties for this compound are summarized below.

Physical Appearance

This compound is a solid at room temperature, typically appearing as a cream to pale brown powder [1][2]. The coloration may be indicative of minor impurities or the inherent nature of the crystalline solid. For high-purity applications, the color should be as light as possible.

Melting Point

The melting point is a critical indicator of purity for crystalline solids. For this compound, the reported melting point range is 76.5 °C to 82.5 °C [1][2]. A sharp melting point within this range is indicative of high purity, while a broad melting range may suggest the presence of impurities. Fisher Scientific provides a slightly narrower range of 79°C to 81°C for their 98% purity grade product[3].

Tabulated Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₃[3]
Molecular Weight 242.27 g/mol [3]
Physical Appearance Cream to pale brown powder[1][2]
Melting Point 76.5 - 82.5 °C[1][2]
CAS Number 295320-25-1[3]

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 3-hydroxyphenylacetic acid with benzyl alcohol. Two common and effective methods for this transformation are the Fischer-Speier esterification and the Steglich esterification. The choice of method often depends on the desired scale, the sensitivity of the starting materials, and the required purity of the final product.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_methods Esterification Methods 3-hydroxyphenylacetic_acid 3-Hydroxyphenylacetic Acid Fischer_Speier Fischer-Speier (Acid-Catalyzed) 3-hydroxyphenylacetic_acid->Fischer_Speier Steglich Steglich (DCC/DMAP) 3-hydroxyphenylacetic_acid->Steglich benzyl_alcohol Benzyl Alcohol benzyl_alcohol->Fischer_Speier benzyl_alcohol->Steglich Product This compound Fischer_Speier->Product Reflux w/ Acid Catalyst Steglich->Product DCC, DMAP Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

References

An In-Depth Technical Guide to the Spectral Analysis of Benzyl 3-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Imperative of Spectral Data in Modern Research

In the landscape of drug discovery and chemical research, the unambiguous characterization of a molecule is the bedrock upon which all subsequent data rests. Benzyl 3-hydroxyphenylacetate, a key ester with applications as a biochemical and research intermediate, is no exception.[1][2] Its molecular identity, purity, and stability are defined not by its name, but by the empirical data we gather. This guide provides a comprehensive analysis of the core spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It is designed for the practicing scientist, offering not just raw data, but a detailed interpretation grounded in the principles of chemical structure and reactivity. By understanding the "why" behind each signal and fragmentation, researchers can leverage this data with greater confidence and insight.

Molecular Structure and Analytical Overview

This compound possesses a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[2][3] The structure combines a benzyl ester group with a 3-hydroxyphenylacetate core. This arrangement presents distinct features for each spectroscopic technique: two aromatic systems with different substitution patterns, a reactive phenolic hydroxyl group, a characteristic ester carbonyl, and two unique methylene (-CH₂-) groups. The synergistic application of NMR, IR, and MS allows for a complete and validated structural confirmation.

Molecular Structure with Atom Numbering for NMR

The following diagram illustrates the structure of this compound with standardized numbering used for the subsequent NMR spectral assignments.

Figure 1: Structure of this compound cluster_benzyl cluster_phenylacetate C1 C1' C2 C2' C1->C2 C7 C7' C1->C7 C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 C8 C8 O1 O= C8->O1 O2 O C8->O2 C9 C9 O2->C7 C10 C1 C10->C8 C11 C2 C10->C11 C12 C3 C11->C12 C13 C4 C12->C13 O3 HO C12->O3 C14 C5 C13->C14 C15 C6 C14->C15 C15->C10

Caption: Molecular structure with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton types and their connectivity. For this compound, we expect to see signals corresponding to the two aromatic rings, the benzylic methylene protons, the acetate methylene protons, and the phenolic hydroxyl proton.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale & Key Insights
~9.5-10.0Singlet (broad)1HOH (on C3)The phenolic proton is acidic and its signal is often broad due to hydrogen bonding and exchange. Its chemical shift can vary significantly with concentration and solvent.
~7.30-7.40Multiplet5HH2', H3', H4', H5', H6'These protons belong to the monosubstituted benzyl ring. Their signals overlap in a complex multiplet, a classic pattern for a Ph-CH₂ group.
~7.15Triplet1HH5This proton is coupled to H4 and H6, resulting in a triplet. It is downfield due to its position on the aromatic ring.
~6.70-6.80Multiplet3HH2, H4, H6These protons on the 3-hydroxyphenyl ring are shifted upfield relative to the benzyl protons due to the electron-donating effect of the hydroxyl group. Their signals often appear as a complex multiplet.
~5.15Singlet2HH7'The two benzylic protons are chemically equivalent and show no coupling to adjacent protons, resulting in a sharp singlet. This signal is characteristic of a benzyl ester.
~3.60Singlet2HH9These methylene protons are adjacent to an aromatic ring and a carbonyl group. With no adjacent protons to couple with, they appear as a singlet.
¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ) (ppm)AssignmentRationale & Key Insights
~171.5C8 (C=O)The ester carbonyl carbon is significantly deshielded and appears far downfield, which is a highly characteristic signal.
~157.0C3This aromatic carbon is directly attached to the hydroxyl group, causing a significant downfield shift due to the oxygen's deshielding effect.
~136.0C1'The ipso-carbon of the benzyl ring, attached to the methylene group.
~135.5C1The ipso-carbon of the phenylacetate ring, attached to the methylene group.
~129.8C5Aromatic CH carbon on the 3-hydroxyphenyl ring.
~128.6C2', C6'Aromatic CH carbons on the benzyl ring.
~128.3C4'Aromatic CH carbon on the benzyl ring.
~128.1C3', C5'Aromatic CH carbons on the benzyl ring.
~121.0C6Aromatic CH carbon on the 3-hydroxyphenyl ring.
~116.0C4Aromatic CH carbon on the 3-hydroxyphenyl ring.
~114.0C2Aromatic CH carbon on the 3-hydroxyphenyl ring.
~67.0C7'The benzylic methylene carbon, shifted downfield by the adjacent oxygen atom.
~41.0C9The acetate methylene carbon, positioned between the aromatic ring and the carbonyl group.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is indispensable for identifying the key functional groups within a molecule. The spectrum of this compound is expected to show strong, characteristic absorption bands.[3][4]

Wavenumber (cm⁻¹)IntensityFunctional GroupInterpretation
3500-3200Strong, BroadO-H StretchThis broad absorption is the hallmark of the phenolic hydroxyl group and is a result of intermolecular hydrogen bonding.
3100-3000MediumAromatic C-H StretchIndicates the presence of sp² C-H bonds in the two aromatic rings.
2950-2850Weak-MediumAliphatic C-H StretchCorresponds to the stretching vibrations of the two methylene (-CH₂-) groups.
~1735Strong, SharpC=O Stretch (Ester)This is one of the most intense and easily identifiable peaks in the spectrum, confirming the presence of the ester functional group.[5]
1600 & 1450Medium, SharpC=C Stretch (Aromatic)These two bands are characteristic of the carbon-carbon double bond stretching within the aromatic rings.[5]
~1250StrongC-O Stretch (Ester)This peak arises from the stretching of the C(=O)-O single bond of the ester.
~1150StrongC-O Stretch (Phenol)Corresponds to the stretching of the Ar-OH bond.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. The exact mass of this compound is 242.0943 g/mol .[3]

Predicted Fragmentation Pathway

Under electron ionization (EI), the molecule is expected to fragment at its weakest bonds. The most probable fragmentation pathway involves the cleavage of the benzylic C-O bond, which is inherently weak and leads to the formation of a very stable benzyl cation or tropylium ion.

Figure 2: Key MS Fragmentation of this compound parent [C₁₅H₁₄O₃]⁺˙ m/z = 242 frag1 [C₇H₇]⁺ Benzyl/Tropylium Cation m/z = 91 parent->frag1 α-cleavage frag2 [C₈H₇O₃]⁻ 3-Hydroxyphenylacetate Radical m/z = 151 parent->frag2 α-cleavage

Caption: Predicted major fragmentation pathway in mass spectrometry.

Table of Expected Fragments
m/zProposed Fragment IonFormulaSignificance
242Molecular Ion [M]⁺˙C₁₅H₁₄O₃Confirms the molecular weight of the compound.
151[M - C₇H₇]⁺C₈H₇O₃Represents the 3-hydroxyphenylacetic acid radical cation, resulting from the loss of the benzyl group.
107[C₇H₇O]⁺C₇H₇OA fragment corresponding to the hydroxytropylium ion, arising from rearrangement and fragmentation of the 3-hydroxyphenylacetyl moiety.
91[C₇H₇]⁺C₇H₇This is the base peak, corresponding to the highly stable benzyl cation (or its rearranged tropylium isomer). Its high abundance is a definitive indicator of a benzyl group in the structure.

Experimental Protocols: A Self-Validating System

To ensure data integrity, standardized protocols must be followed. These methodologies are designed to be self-validating, providing high-quality, reproducible data.

Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often suitable.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard pulse sequence. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Protocol for ATR-IR Data Acquisition
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR setup. This is crucial as it will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks with their wavenumbers (cm⁻¹).

Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrument Setup (Example: ESI-QTOF):

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Set the ionization source parameters (e.g., electrospray ionization - ESI, positive ion mode).

    • Optimize source conditions such as capillary voltage, nebulizer pressure, and drying gas flow rate.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data over a relevant mass range (e.g., m/z 50-500).

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 242) as the precursor and applying collision energy.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

    • Calculate the elemental composition from the accurate mass measurements to confirm the molecular formula.

Conclusion: A Unified Structural Portrait

The collective evidence from NMR, IR, and MS provides an unambiguous and robust confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical hydroxyl and ester functional groups, and mass spectrometry validates the molecular weight while revealing a fragmentation pattern perfectly consistent with the proposed structure. This multi-faceted analytical approach ensures the identity and purity of the compound, providing the trustworthy foundation required for its application in scientific research.

References

Navigating the Metabolic Maze: A Technical Guide to Benzyl 3-Hydroxyphenylacetate and its Natural Precursor, 3-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Metabolites of Natural Compounds

The vast and intricate world of natural compounds holds immense promise for drug discovery and development. However, the journey from a plant-based molecule to a therapeutic agent is often a complex metabolic odyssey. Understanding the fate of these natural compounds within the human body is paramount to harnessing their full potential. This guide delves into the fascinating story of 3-hydroxyphenylacetic acid (3-HPAA), a key microbial metabolite of dietary flavonoids, and its synthetic derivative, Benzyl 3-hydroxyphenylacetate. While 3-HPAA is the naturally occurring bioactive molecule, its benzyl ester serves as a valuable tool for researchers. This guide will provide a comprehensive overview of the biosynthesis of 3-HPAA from its natural precursors, its diverse biological activities, and the role of this compound in scientific investigation. Furthermore, we will present detailed analytical methodologies for the accurate detection and quantification of these compounds, equipping researchers with the knowledge to navigate this exciting area of study.

Part 1: The Core Metabolite: 3-Hydroxyphenylacetic Acid (3-HPAA)

From Flavonoids to a Bioactive Metabolite: The Microbial Connection

3-Hydroxyphenylacetic acid is not typically found in significant amounts in the foods we consume. Instead, it is a prominent product of the gut microbiota's metabolism of a wide array of dietary polyphenols, particularly flavonoids.[1][2] These parent compounds, found in fruits, vegetables, tea, and other plant-based foods, undergo extensive biotransformation by the diverse enzymatic machinery of our intestinal bacteria.

The metabolic pathway from dietary flavonoids to 3-HPAA is a multi-step process. For instance, the common flavonoid quercetin is first deglycosylated by microbial enzymes to its aglycone form. The C-ring of the flavonoid is then cleaved, leading to the formation of various phenolic acids, including 3,4-dihydroxyphenylacetic acid, which can be further dehydroxylated to 3-HPAA.[3]

flavonoid_metabolism cluster_gut Gut Lumen cluster_absorption Systemic Circulation Dietary_Flavonoids Dietary Flavonoids (e.g., Quercetin Glycosides) Aglycone Flavonoid Aglycone (e.g., Quercetin) Dietary_Flavonoids->Aglycone Microbial Glycosidases C_ring_cleavage C-Ring Cleavage Products (e.g., 3,4-Dihydroxyphenylacetic Acid) Aglycone->C_ring_cleavage Microbial Ring Fission HPAA 3-Hydroxyphenylacetic Acid (3-HPAA) C_ring_cleavage->HPAA Microbial Dehydroxylation Absorbed_HPAA Absorbed 3-HPAA HPAA->Absorbed_HPAA Absorption Biological_Effects Biological Effects Absorbed_HPAA->Biological_Effects

Microbial metabolism of dietary flavonoids to 3-HPAA.
Natural Precursors of 3-Hydroxyphenylacetic Acid

A diverse range of natural compounds, primarily flavonoids and other polyphenols, serve as precursors to 3-HPAA. The following table summarizes some of the key parent compounds and their common dietary sources.

Natural Precursor ClassSpecific CompoundsCommon Dietary Sources
Flavonols Quercetin, KaempferolOnions, apples, berries, tea, broccoli
Flavan-3-ols Catechin, EpicatechinGreen tea, black tea, cocoa, grapes, berries
Flavanones Naringenin, HesperetinCitrus fruits (oranges, grapefruits, lemons)
Anthocyanins Cyanidin, DelphinidinBerries, red grapes, red cabbage, cherries
Proanthocyanidins Oligomeric & Polymeric Flavan-3-olsGrapes, apples, cocoa, nuts, cranberries
The Biological Significance of 3-HPAA

Once formed by the gut microbiota, 3-HPAA is absorbed into the systemic circulation and has been shown to exert a variety of biological activities. This has led to the hypothesis that many of the health benefits associated with flavonoid-rich diets may, in fact, be mediated by their microbial metabolites like 3-HPAA.[4]

One of the most well-documented effects of 3-HPAA is its ability to reduce blood pressure.[2][4] Studies in spontaneously hypertensive rats have demonstrated that administration of 3-HPAA leads to a significant dose-dependent decrease in arterial blood pressure.[4] The proposed mechanism involves the relaxation of blood vessels, potentially through the release of nitric oxide from the endothelial layer.[4]

More recently, 3-HPAA has been implicated in reproductive health. Research in aged mice has shown that this microbial metabolite can rejuvenate spermatogenic dysfunction.[1] The proposed mechanism involves the upregulation of GPX4, which in turn inhibits ferroptosis, a form of programmed cell death, thereby restoring sperm production.[1]

Part 2: this compound - A Synthetic Analogue for Research

While 3-HPAA is the natural metabolite of interest, its synthetic derivative, this compound, serves as a valuable tool for researchers.[5][6] This section will explore the rationale behind its use and its role in advancing our understanding of the biological effects of 3-HPAA.

Synthesis and Physicochemical Properties

This compound can be synthesized through the esterification of 3-hydroxyphenylacetic acid with benzyl alcohol, typically in the presence of an acid catalyst.[7] The addition of the benzyl group significantly increases the lipophilicity of the molecule compared to the parent carboxylic acid, 3-HPAA. This alteration in physicochemical properties is a key reason for its utility in research.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
3-Hydroxyphenylacetic AcidC₈H₈O₃152.15~1.3
This compoundC₁₅H₁₄O₃242.27~3.1
A Tool for Enhanced Delivery and Mechanistic Studies

The increased lipophilicity of this compound suggests that it may have enhanced cell membrane permeability compared to the more polar 3-HPAA. This property is particularly advantageous for in vitro studies using cell cultures.[8] By using the benzyl ester, researchers can potentially achieve higher intracellular concentrations of the parent compound, 3-HPAA, assuming the ester is hydrolyzed by intracellular esterases. This makes this compound a useful prodrug for delivering 3-HPAA to its site of action within the cell.[7]

prodrug_concept cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space B3HPA This compound (Lipophilic) HPAA_int 3-Hydroxyphenylacetic Acid (Active Metabolite) B3HPA->HPAA_int Passive Diffusion & Intracellular Esterase Hydrolysis Target Intracellular Target HPAA_int->Target Biological Effect

Prodrug concept of this compound.

Furthermore, the use of this compound as an analytical standard is crucial for the accurate quantification of the compound in various matrices during preclinical and in vitro studies.[9]

Part 3: Analytical Methodologies for Detection and Quantification

The ability to accurately measure concentrations of 3-HPAA in biological samples is essential for understanding its pharmacokinetics and correlating its levels with biological effects. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques for this purpose.

Experimental Protocol: Quantification of 3-HPAA in Human Plasma by HPLC-UV

This protocol provides a general framework for the analysis of 3-HPAA. Method validation and optimization are crucial for specific applications.

1. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., 4-hydroxy-3-methoxyphenylacetic acid).

  • Acidify the plasma sample to pH 2-3 with 1 M HCl.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the acidified plasma sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water followed by 3 mL of 5% methanol in water.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 275 nm.

  • Quantification: Based on the peak area ratio of 3-HPAA to the internal standard, using a calibration curve prepared in a blank matrix.

Analytical workflow for 3-HPAA quantification.
Considerations for GC-MS Analysis

For GC-MS analysis, a derivatization step is typically required to increase the volatility of 3-HPAA. Silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis.

Conclusion: A Tale of a Natural Metabolite and its Synthetic Partner

The study of this compound is intrinsically linked to its naturally occurring and biologically active counterpart, 3-hydroxyphenylacetic acid. While direct evidence for the natural occurrence of the benzyl ester is lacking, its role as a synthetic tool in research is invaluable. By understanding the microbial origins and diverse biological activities of 3-HPAA, and by utilizing synthetic derivatives like this compound to probe its mechanisms of action, the scientific community can continue to unlock the therapeutic potential of dietary polyphenols. This guide provides a foundational understanding and practical methodologies for researchers dedicated to exploring this promising frontier of natural product metabolism and drug discovery.

References

Benzyl 3-hydroxyphenylacetate: A Synthetic Gateway to a Bioactive Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-hydroxyphenylacetate is a synthetic ester that stands at the intersection of natural product metabolism and pharmaceutical research. While not known to be of natural origin itself, its core structure is derived from 3-hydroxyphenylacetic acid (3-HPAA), a significant metabolite produced by the human gut microbiota from dietary flavonoids.[1][2] This guide provides a comprehensive overview of this compound, focusing on its synthetic origins, its relationship to the biologically active 3-HPAA, and its potential applications in drug discovery and development. By understanding the synthesis and biological context of this molecule, researchers can better leverage its properties for creating novel therapeutic agents.

The Natural Origin of the Core Moiety: 3-Hydroxyphenylacetic Acid (3-HPAA)

The significance of this compound is intrinsically linked to its precursor, 3-HPAA. Regular consumption of polyphenol-rich foods is associated with various health benefits, including cardiovascular protection.[1][2] However, the parent flavonoids often have low bioavailability. Their metabolites, formed by the gut microbiome, are believed to be the primary bioactive compounds.[1][2] 3-HPAA is a prominent metabolite of flavonoids and has been shown to possess vasorelaxant properties.[1]

Metabolic Pathway of 3-HPAA Dietary Flavonoids Dietary Flavonoids Gut Microbiota Gut Microbiota Dietary Flavonoids->Gut Microbiota Metabolism 3-Hydroxyphenylacetic Acid (3-HPAA) 3-Hydroxyphenylacetic Acid (3-HPAA) Gut Microbiota->3-Hydroxyphenylacetic Acid (3-HPAA) Production Vasorelaxation Vasorelaxation 3-Hydroxyphenylacetic Acid (3-HPAA)->Vasorelaxation Biological Effect

Caption: Metabolic pathway from dietary flavonoids to the bioactive 3-HPAA.

Synthetic Origin: The Genesis of this compound

This compound is a product of chemical synthesis, typically prepared through the esterification of 3-hydroxyphenylacetic acid with benzyl alcohol. This process allows for a high degree of control over the purity and consistency of the final product, which is crucial for research and pharmaceutical applications.

Fischer-Speier Esterification: A Classic Approach

One of the most common methods for this type of synthesis is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.

Fischer Esterification of 3-HPAA 3-Hydroxyphenylacetic Acid 3-Hydroxyphenylacetic Acid This compound This compound 3-Hydroxyphenylacetic Acid->this compound Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->this compound Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->this compound Water Water This compound->Water +

Caption: Synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on standard esterification procedures.

Materials:

  • 3-Hydroxyphenylacetic acid

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-hydroxyphenylacetic acid in a minimal amount of benzyl alcohol (a slight excess of the alcohol can be used).

  • Add toluene as a solvent to facilitate the azeotropic removal of water.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 295320-25-1[3][4]
Molecular Formula C₁₅H₁₄O₃[3][4]
Molecular Weight 242.27 g/mol [3][4]
IUPAC Name benzyl 2-(3-hydroxyphenyl)acetate[3]
Appearance Varies (typically a solid or oil)-

Biological Activity and Mechanism of Action: A Prodrug Approach

While this compound itself has not been extensively studied for its biological activity, its chemical structure suggests its potential as a prodrug for the bioactive 3-HPAA. The benzyl ester group can be cleaved by esterases present in the body to release 3-HPAA.

The Vasorelaxant Effect of 3-HPAA

3-HPAA has been shown to induce a dose-dependent decrease in arterial blood pressure.[1] Its mechanism of action is partially dependent on the integrity of the endothelium and involves the release of nitric oxide (NO).[1][2] This relaxation effect was significantly impaired by the inhibition of endothelial nitric oxide synthase (eNOS).[1][2]

Prodrug Activation and Mechanism of Action This compound This compound 3-HPAA 3-HPAA This compound->3-HPAA Hydrolysis Esterases Esterases Esterases->3-HPAA eNOS eNOS 3-HPAA->eNOS Activates NO NO eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Proposed prodrug activation of this compound and the mechanism of action of 3-HPAA.

Applications in Drug Development

The use of a benzyl group as a protecting group for carboxylic acids is a common strategy in organic synthesis. In the context of drug development, the esterification of a bioactive carboxylic acid like 3-HPAA with benzyl alcohol can serve several purposes:

  • Improved Bioavailability: The more lipophilic ester may have improved absorption and distribution characteristics compared to the more polar carboxylic acid.

  • Controlled Release: The rate of hydrolysis of the benzyl ester can be modulated to control the release of the active drug, potentially leading to a longer duration of action.

  • Targeted Delivery: While not inherent to the benzyl group itself, esterification provides a handle for further chemical modification to append targeting moieties.

The N-benzyl motif is a recurring structural feature in many approved drugs, highlighting its utility in medicinal chemistry for fine-tuning efficacy and physicochemical properties.[5]

Conclusion

This compound is a synthetically accessible compound with significant potential in the field of drug development. Its importance stems from its direct chemical relationship to 3-hydroxyphenylacetic acid, a naturally occurring and biologically active metabolite. By serving as a stable, synthetically versatile precursor, this compound offers researchers a valuable tool for exploring the therapeutic potential of 3-HPAA and for designing novel prodrugs with enhanced pharmacokinetic and pharmacodynamic profiles. The methodologies and conceptual frameworks presented in this guide are intended to provide a solid foundation for further investigation and innovation in this promising area of research.

References

An In-depth Technical Guide to the Solubility of Benzyl 3-hydroxyphenylacetate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl 3-hydroxyphenylacetate is a chemical compound with the molecular formula C₁₅H₁₄O₃.[1] Its structure, featuring both a polar phenolic hydroxyl group and a larger, non-polar benzyl ester moiety, imparts a dualistic solubility profile that is of significant interest in various fields, including organic synthesis, pharmaceutical sciences, and materials science. Understanding the solubility of this compound in common laboratory solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and analytical characterization.

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
CAS Number 295320-25-1[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Appearance Cream to pale brown powder[2]
Melting Point 76.5-82.5 °C[2]

Anticipated and Estimated Solubility Profile

Direct quantitative solubility data for this compound is not extensively available in published literature. However, by examining the solubility of structurally related compounds, we can establish a well-founded estimation of its solubility profile. The "like dissolves like" principle is a key determinant, where the polarity of the solute and solvent are matched.

The structure of this compound can be deconstructed into two key components:

  • 3-Hydroxyphenylacetic acid : This portion contains a polar hydroxyl group and a carboxylic acid (esterified in the target molecule). 3-Hydroxyphenylacetic acid itself is soluble in polar organic solvents like ethanol and DMSO (approx. 1 mg/mL) and has some aqueous solubility (approx. 5 mg/mL in PBS at pH 7.2).[3]

  • Benzyl acetate : This component is significantly less polar. It is only slightly soluble in water (0.31 g/100 mL) but is miscible with ethanol, ether, and acetone.[4][5]

Based on this, this compound is expected to exhibit poor solubility in highly non-polar solvents like hexane and in water. Conversely, it is anticipated to be soluble in polar aprotic solvents (like acetone and ethyl acetate) and polar protic solvents (like ethanol and methanol) that can engage in hydrogen bonding with the phenolic hydroxyl group while also solvating the benzyl ester portion.

The following table provides an estimated qualitative and, where possible, quantitative solubility for this compound in a range of common laboratory solvents. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

SolventSolvent TypeEstimated SolubilityRationale
Water Polar ProticPoorly SolubleThe large non-polar benzyl group is expected to dominate, leading to low aqueous solubility.
Ethanol Polar ProticSolubleThe hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, and the ethyl group can interact with the non-polar parts of the molecule.
Methanol Polar ProticSolubleSimilar to ethanol, it is a good solvent for compounds with polar functional groups.
Acetone Polar AproticSolubleThe carbonyl group can act as a hydrogen bond acceptor for the phenolic hydroxyl group.
Ethyl Acetate Polar AproticModerately SolubleOffers a balance of polarity that should effectively solvate both the polar and non-polar regions of the molecule.
Dichloromethane Polar AproticModerately SolubleA versatile solvent that can dissolve a wide range of organic compounds.
Toluene Non-polarSparingly SolubleThe aromatic nature of toluene may provide some interaction with the phenyl rings of the solute.
Hexane Non-polarPoorly SolubleThe significant difference in polarity between the solvent and the solute's hydroxyl group will limit solubility.

Authoritative Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound and is recommended by regulatory bodies such as the OECD.[6][7] This method establishes the equilibrium solubility, which is the concentration of a solute in a saturated solution at a given temperature.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (as pure as possible)

  • Selected solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the chosen solvent. An excess is visually confirmed by the presence of undissolved solid.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Analytical Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the absorbance (using a UV-Vis spectrophotometer at the λmax of the compound) or the peak area (using an HPLC system) of the standard solutions.

    • Dilute the filtered saturated solution with a known volume of the pure solvent to bring its concentration into the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100mL.

Self-Validating System Checks
  • Time to Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent for the later time points.

  • Triplicate Measurements: The entire experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

  • Visual Inspection: Always visually confirm the presence of undissolved solid before taking a sample to ensure that the solution is indeed saturated.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow Workflow for Solubility Determination via Shake-Flask Method cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_calculation Calculation & Reporting prep_vials Prepare Vials with Excess Solute and Solvent agitate Agitate at Constant Temperature (e.g., 24-48h) prep_vials->agitate Place in shaker settle Allow Excess Solid to Settle agitate->settle After equilibration time withdraw Withdraw Supernatant settle->withdraw filter Filter through 0.45 µm Syringe Filter withdraw->filter dilute Dilute Sample filter->dilute analyze Analyze via UV-Vis or HPLC dilute->analyze calculate Calculate Concentration using Calibration Curve analyze->calculate report Report Solubility (e.g., mg/mL) calculate->report

Caption: A logical workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

For applications requiring precise solubility values, the detailed, field-proven shake-flask methodology presented herein offers a robust and authoritative protocol. By adhering to these experimental guidelines and incorporating the principles of a self-validating system, researchers can confidently and accurately determine the solubility of this compound, facilitating its effective application in their scientific endeavors.

References

Navigating the Safety Landscape of Benzyl 3-hydroxyphenylacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-hydroxyphenylacetate, a key intermediate in various synthetic pathways, is increasingly utilized in pharmaceutical research and development. Its structural motifs are pertinent to the design of novel therapeutic agents. As its presence in the laboratory becomes more common, a comprehensive understanding of its safety profile is not just a regulatory formality but a cornerstone of responsible research. This guide, designed for the discerning scientist, moves beyond a mere recitation of safety data sheet (SDS) information. It aims to provide a deeper, more intuitive grasp of the causality behind safety protocols, fostering a proactive safety culture. While comprehensive toxicological data for this compound is not extensively available, this guide synthesizes the most current information, drawing parallels from structurally related compounds where appropriate, and clearly identifying data gaps.

Chemical and Physical Identity

A foundational aspect of safety is a clear identification of the substance . This compound is a solid, typically appearing as a cream to pale brown powder.[1][2]

Identifier Value Source
Chemical Name This compoundIUPAC
Synonyms Benzyl 2-(3-hydroxyphenyl)acetate, 3-Hydroxyphenylacetic acid benzyl ester[3]
CAS Number 295320-25-1[1][2][3][4][5]
Molecular Formula C₁₅H₁₄O₃[3][5]
Molecular Weight 242.27 g/mol [3][4][5]
Physical State Solid, Powder[1][2]
Appearance Cream to pale brown[1][2]
Melting Point 76.5 - 82.5 °C[1][2]
Purity ≥97.5% (GC)[1][2]

Hazard Identification and GHS Classification: A Proactive Stance

While a specific Globally Harmonized System (GHS) classification for this compound is not consistently reported across all sources, a cautious approach is warranted based on its chemical structure, which includes a phenolic hydroxyl group and a benzyl ester. The following is a conservative assessment based on general principles for similar compounds.

Anticipated Potential Hazards:

  • Skin Irritation: Phenolic compounds can be irritating to the skin. Prolonged or repeated contact should be avoided.

  • Eye Irritation: As with most fine powders, this compound is likely to cause eye irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of the dust may irritate the respiratory system.

  • Unknown Long-term Effects: Comprehensive toxicological data, including carcinogenicity, mutagenicity, and reproductive toxicity, is currently unavailable.[6][7] Therefore, it is prudent to handle this compound as potentially hazardous.

Given the lack of specific data, it is essential to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

First-Aid Measures: A Rapid and Informed Response

In the event of an exposure, immediate and appropriate action is critical. The following protocols are based on best practices for handling powdered chemical compounds.

Emergency Response Workflow

First_Aid_Workflow cluster_assessment Initial Assessment cluster_actions Immediate Actions start Exposure Event assess_route Identify Route of Exposure start->assess_route inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. assess_route->inhalation Inhalation skin Skin Contact: Remove contaminated clothing. Wash with plenty of soap and water. assess_route->skin Skin eye Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. assess_route->eye Eye ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. assess_route->ingestion Ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: Workflow for First-Aid Response to this compound Exposure.

Step-by-Step First-Aid Protocols:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures: Preparedness for the Unexpected

While specific flammability data is not available, it is prudent to assume that, like many organic powders, this compound can be combustible under certain conditions.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.

  • Unsuitable Extinguishing Media: Avoid using a solid water stream, as it may scatter the powder and create a dust explosion hazard.

  • Specific Hazards Arising from the Chemical: In the event of a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be released.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Handling and Storage: The Foundation of a Safe Laboratory

Proper handling and storage are paramount in preventing accidental exposure and maintaining the integrity of the compound.

Handling:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses with side shields or goggles.

    • Lab Coat: A standard laboratory coat.

  • Hygiene: Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Recommended Storage Temperature: Ambient temperatures are generally recommended.[3]

Exposure Controls and Personal Protection: A Multi-Layered Defense

A robust exposure control strategy is essential for protecting laboratory personnel.

Personal Protective Equipment (PPE) Protocol

PPE_Protocol cluster_ppe Mandatory Personal Protective Equipment start Handling this compound engineering_controls Engineering Controls: Chemical Fume Hood start->engineering_controls eye_protection Eye Protection: Safety glasses with side-shields or goggles hand_protection Hand Protection: Chemical-resistant gloves (e.g., nitrile) body_protection Body Protection: Laboratory coat respiratory_protection Respiratory Protection: Use in a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. engineering_controls->eye_protection engineering_controls->hand_protection engineering_controls->body_protection engineering_controls->respiratory_protection

Caption: Personal Protective Equipment Protocol for Handling this compound.

Stability and Reactivity: Understanding Chemical Behavior

  • Reactivity: No specific reactivity data is available. However, it is advisable to avoid strong oxidizing agents.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.

Toxicological Information: Acknowledging the Data Gaps

A critical aspect of this guide is the transparent acknowledgment of missing toxicological data.

  • Acute Toxicity: Data on oral, dermal, and inhalation toxicity are not available.

  • Skin Corrosion/Irritation: Expected to be a potential skin irritant based on its chemical structure.

  • Serious Eye Damage/Irritation: Expected to cause eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): No data available.

The absence of this data underscores the importance of the precautionary handling measures outlined in this guide.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible use of this compound in a research setting demands a safety-conscious mindset that is both informed and proactive. While there are notable gaps in the publicly available safety data for this compound, the principles of prudent laboratory practice provide a robust framework for its safe handling. By understanding the rationale behind safety protocols, researchers can not only protect themselves and their colleagues but also ensure the integrity and reproducibility of their scientific endeavors. This guide serves as a living document, to be updated as more comprehensive safety and toxicological data becomes available.

References

Thermofisher Benzyl 3-hydroxyphenylacetate product specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl 3-hydroxyphenylacetate

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of this compound, a key reagent in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its specifications, properties, synthesis, and applications.

Core Compound Specifications

This compound is a specialized organic compound offered by Thermo Scientific Chemicals, formerly part of the Alfa Aesar portfolio.[1][2] Its utility in the laboratory is defined by a specific set of quality parameters that ensure reproducibility in experimental settings.

Table 1: Thermo Fisher Product Specifications

Parameter Specification Source
Catalog Numbers AAB2467906 (5 g), AAB2467914 (25 g) [2]
Purity (Assay) ≥97.5% (determined by Gas Chromatography) [1][3]
Physical Form Powder [1][3]
Appearance (Color) Cream to pale brown [1][3]

| Melting Point | 76.5 - 82.5 °C (clear melt) |[1] |

Physicochemical Properties

Understanding the fundamental chemical identifiers and properties of this compound is critical for its effective use in designing synthetic routes and for its characterization.

Table 2: Chemical and Physical Properties

Property Value Source
CAS Number 295320-25-1 [1][2]
Molecular Formula C₁₅H₁₄O₃ [2]
Molecular Weight 242.27 g/mol [2][4]
IUPAC Name benzyl 2-(3-hydroxyphenyl)acetate [2]
Synonyms 3-hydroxyphenylacetic acid benzyl ester, benzyl 2-(3-hydroxyphenyl)acetate [2]
PubChem CID 7016416 [2]
SMILES OC1=CC=CC(CC(=O)OCC2=CC=CC=C2)=C1 [2]

| InChI Key | ALFOBMRIXXPJLQ-UHFFFAOYSA-N |[2] |

Synthesis and Mechanism of Formation

While specific proprietary synthesis methods for Thermo Fisher's product are not public, the formation of this compound, an ester, can be understood through established esterification principles. The most direct conceptual route is the reaction between 3-Hydroxyphenylacetic acid and Benzyl alcohol.

Several catalytic methods can achieve this transformation, each with distinct advantages concerning yield, purity, and reaction conditions.[5] For instance, Fischer esterification using a strong acid catalyst like sulfuric acid is a classic and cost-effective method.[5] Alternatively, Steglich esterification, which employs reagents like DCC and DMAP, proceeds under milder conditions, making it suitable for sensitive substrates.[5] Another robust method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with the alcohol.[5]

The choice of a specific synthetic pathway in an industrial setting is often dictated by factors including scalability, cost of reagents, and the desired purity profile of the final product.

Esterification_Reaction cluster_reactants Reactants cluster_reagents Catalyst/Reagent 3_HPAA 3-Hydroxyphenylacetic Acid Product This compound 3_HPAA->Product + BnOH Benzyl Alcohol BnOH->Product Catalyst Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) Catalyst->Product Byproduct Water (H₂O) Product->Byproduct +

Caption: Generalized synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its structure incorporates three key features that are highly valuable to medicinal chemists and drug development professionals:

  • Phenolic Hydroxyl Group: The free hydroxyl group provides a reactive site for etherification, esterification, or coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

  • Benzyl Ester: The benzyl group acts as a protecting group for the carboxylic acid.[6] This is advantageous in multi-step syntheses where the acidic proton of the carboxylic acid might interfere with subsequent reactions. The benzyl group can be selectively removed under standard hydrogenolysis conditions.

  • Phenylacetate Core: The phenylacetic acid scaffold is a common structural motif in many biologically active molecules.

These features make this compound a valuable starting material for creating libraries of compounds for high-throughput screening and for synthesizing more complex target molecules, including potential drug candidates. The N-benzyl motif, in particular, is frequently used in drug discovery to optimize efficacy and physicochemical properties.[7]

Molecule_Features cluster_structure This compound cluster_nodes mol A Phenolic -OH (Reactive Site) A->mol Site for Functionalization B Ester Linkage (Protecting Group) B->mol Cleavable Linker C Aromatic Rings (Scaffolding) C->mol Core Structure

Caption: Key functional regions for synthetic modification.

Quality Control and Analytical Methodology

Ensuring the purity and identity of this compound is paramount for its use in sensitive applications. The product specification sheet from Thermo Fisher indicates that Gas Chromatography (GC) is used to determine the assay (purity ≥97.5%).[1][3] For structurally similar compounds like benzyl phenylacetate, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identification and quantification.[8]

A typical GC-MS analysis provides information on the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass spectrum, which serves as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.[8]

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically appropriate for separating aromatic esters.[8]

  • Injector and Carrier Gas: Set the injector temperature to ensure complete volatilization (e.g., 250 °C). Use an inert carrier gas, such as Helium, at a constant flow rate.[8]

  • Oven Temperature Program: Start with a lower initial temperature, followed by a programmed ramp to a higher final temperature to ensure good separation from any impurities and the solvent front.

  • Mass Spectrometer: Operate in electron ionization (EI) mode (typically at 70 eV).[8]

  • Data Acquisition: Scan a mass range (e.g., m/z 40-400) to capture the molecular ion and key fragment ions.[8]

  • Analysis: Identify the peak corresponding to this compound based on its retention time. Confirm identity by comparing the acquired mass spectrum to a reference spectrum or by analyzing the fragmentation pattern. Quantify purity by integrating the peak area relative to the total area of all detected peaks.

Analytical_Workflow Sample Sample in Volatile Solvent Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column MS Mass Spec (Detection & ID) Column->MS Data Data Analysis (Purity & Structure) MS->Data

Caption: Standard workflow for GC-MS analysis.

Safety and Handling

According to safety data sheets for similar chemical compounds, appropriate safety precautions must be observed when handling this compound.

  • Health Hazards: The compound may be harmful if swallowed.[9][10] It is advisable to wash hands and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking in the work area.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] Ensure adequate ventilation in the handling area.

  • Environmental Hazards: This class of compound can be very toxic to aquatic life, potentially with long-lasting effects.[9][10] Avoid release into the environment and dispose of the substance and its container at an approved waste disposal facility.[9][10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.

References

A Guide to the Putative Role of Benzyl 3-hydroxyphenylacetate in Proteomics Research: A Chemocentric Approach to Unraveling Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the dynamic landscape of proteomics, the quest for novel chemical tools to dissect complex biological processes is paramount. This technical guide introduces Benzyl 3-hydroxyphenylacetate, a small molecule with latent therapeutic potential, as a putative chemical probe for proteomics research. Drawing upon the known vasodilatory and nitric oxide synthase-modulating activities of its core moiety, 3-hydroxyphenylacetic acid (3-HPAA), we delineate a strategic framework for leveraging this compound to identify and characterize protein targets and pathways. This document provides a comprehensive, in-depth exploration of its hypothesized mechanism of action, strategies for its conversion into a versatile chemical probe, and detailed protocols for its application in cutting-edge proteomics workflows, including affinity purification-mass spectrometry (AP-MS) and activity-based protein profiling (ABPP). This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical proteomics toolkit and explore novel avenues of therapeutic intervention.

Introduction: The Untapped Potential of this compound

This compound is a benzyl ester of 3-hydroxyphenylacetic acid (3-HPAA)[1][2]. While the parent compound, 3-HPAA, is a known metabolite of dietary flavonoids produced by the gut microbiota and exhibits vasorelaxant properties[3][4][5][6], the biological role of its benzyl ester derivative remains largely unexplored. The ester linkage in this compound presents an intriguing opportunity for its application in chemical proteomics. Ester bonds can be susceptible to enzymatic cleavage by cellular esterases, suggesting that this compound could function as a pro-drug or a targeted delivery vehicle for the bioactive 3-HPAA.

This guide puts forth the hypothesis that this compound can be chemically modified to serve as a versatile probe for identifying protein targets involved in the nitric oxide signaling pathway and other related cellular processes. By systematically exploring its interactions with the proteome, we can potentially uncover novel drug targets and gain deeper insights into the mechanisms underlying the therapeutic effects of flavonoid metabolites.

Hypothesized Mechanism of Action and Proteomic Application

Our central hypothesis is that this compound, upon entering the cellular environment, is hydrolyzed by intracellular esterases, releasing 3-HPAA. The liberated 3-HPAA then interacts with its protein targets, modulating their function. A key known downstream effect of 3-HPAA is the relaxation of blood vessels, a process partially dependent on the integrity of the endothelium and linked to the release of nitric oxide[5][6][7][8]. This points towards endothelial nitric oxide synthase (eNOS) and other proteins involved in the nitric oxide signaling cascade as potential targets.

For proteomic applications, this compound can be derivatized into a chemical probe. This involves the strategic introduction of two key functionalities: a reactive group for covalent modification of target proteins and a reporter tag for enrichment and detection. The phenolic hydroxyl group on the 3-hydroxyphenylacetate moiety is an ideal site for such modifications without significantly altering the core structure recognized by potential protein targets.

Designing a this compound-Based Chemical Probe

The transformation of this compound into a potent research tool hinges on its conversion into a chemical probe. This process requires the addition of a reactive group and a reporter tag.

Incorporation of a Reactive Group

To capture and identify interacting proteins, a reactive group can be introduced to the this compound scaffold. This "warhead" will form a stable covalent bond with nearby amino acid residues of a target protein. A common strategy involves the use of photoreactive groups, such as a diazirine or an aryl azide, which are inert until activated by UV light. This allows for precise temporal control over the cross-linking reaction.

Addition of a Reporter Tag

A reporter tag is essential for the detection and enrichment of probe-labeled proteins. A bioorthogonal handle, such as an alkyne or an azide, is a preferred choice. These small, non-disruptive tags can be selectively reacted with a corresponding capture reagent (e.g., biotin-azide or biotin-alkyne) via "click chemistry" for subsequent affinity purification.

The proposed structure of a this compound-based chemical probe is presented in the table below:

ComponentProposed Functional GroupRationale
Core Scaffold This compoundThe core molecule hypothesized to be recognized by and interact with target proteins.
Reactive Group DiazirineA small, highly reactive carbene precursor upon photolysis, enabling covalent cross-linking to a broad range of amino acid residues in close proximity to the binding site.
Reporter Tag (Bioorthogonal Handle) Terminal AlkyneA small, inert handle that allows for the specific and efficient attachment of a biotin tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" for downstream enrichment.

Proteomics Workflows for Target Identification

Two primary proteomics strategies are proposed for the identification of protein targets of the this compound probe: Affinity Purification-Mass Spectrometry (AP-MS) and Activity-Based Protein Profiling (ABPP).

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying protein-protein interactions and protein-small molecule interactions.[3][4] In this workflow, the alkyne-tagged this compound probe is incubated with cell lysates or live cells. Following UV irradiation to induce cross-linking, the probe-protein complexes are captured using an azide-functionalized affinity resin (e.g., biotin-azide followed by streptavidin beads). The enriched proteins are then digested, and the resulting peptides are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Probe Incubation: Treat cultured endothelial cells (e.g., HUVECs) with the this compound-diazirine-alkyne probe (1-10 µM) for a specified duration. Include a vehicle control (DMSO) and a competition control with an excess of unmodified this compound.

  • Photocrosslinking: Irradiate the cells with UV light (e.g., 365 nm) to activate the diazirine group and induce covalent cross-linking of the probe to its target proteins.

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Click Chemistry: Add biotin-azide, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the cell lysate to attach biotin to the alkyne-tagged probe-protein conjugates.

  • Affinity Purification: Incubate the biotinylated lysate with streptavidin-coated magnetic beads to enrich for the probe-protein complexes.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Elute the peptides and analyze them by high-resolution mass spectrometry.

  • Data Analysis: Identify the enriched proteins by searching the acquired MS/MS spectra against a protein sequence database. Quantify the relative abundance of proteins in the probe-treated sample versus the controls to identify specific interactors.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics strategy that utilizes reactive probes to assess the functional state of enzymes in complex proteomes.[8][9] In a competitive ABPP experiment, the this compound probe would be used as a competitor against a broad-spectrum probe that targets a specific class of enzymes, such as serine hydrolases, which includes many esterases. A reduction in the labeling of a specific enzyme by the broad-spectrum probe in the presence of the this compound probe would suggest that our compound of interest binds to that enzyme.

  • Proteome Preparation: Prepare a cell lysate from a relevant cell line (e.g., endothelial cells).

  • Competitive Incubation: Pre-incubate aliquots of the proteome with increasing concentrations of the this compound probe or a vehicle control.

  • Active Site Probe Labeling: Add a well-characterized, broad-spectrum active site probe (e.g., a fluorophosphonate probe for serine hydrolases) with a reporter tag to all samples.

  • Analysis: Analyze the proteome by SDS-PAGE and in-gel fluorescence scanning to visualize the labeled enzymes. A decrease in the fluorescence intensity of a particular band in the presence of the this compound probe indicates a competitive binding event.

  • Target Identification: Excise the protein band of interest from the gel, perform an in-gel digest with trypsin, and identify the protein by mass spectrometry.

Data Analysis and Target Validation

The identification of putative protein targets is the first step. Subsequent validation is crucial to confirm the biological relevance of these interactions.

Quantitative Data Summary

The results from the AP-MS and ABPP experiments should be summarized in a clear, quantitative format.

Proteomics MethodKey Quantitative MetricInterpretation
AP-MS Fold-change enrichment (Probe vs. Control) & p-valueA statistically significant enrichment of a protein in the probe-treated sample compared to the control and competition samples indicates a specific interaction.
Competitive ABPP IC50 (Concentration of competitor for 50% inhibition)A low IC50 value for the this compound probe in preventing the labeling of a specific enzyme by the active site probe suggests a high-affinity interaction with the enzyme's active site.
Target Validation Strategies
  • Western Blotting: Confirm the interaction of a candidate protein with the this compound probe by performing an AP-MS experiment followed by western blotting with an antibody specific to the candidate protein.

  • Enzyme Activity Assays: For candidate enzymes identified through ABPP, perform in vitro activity assays to determine if this compound or 3-HPAA can directly inhibit or modulate their enzymatic activity.

  • Cellular Thermal Shift Assay (CETSA): Assess target engagement in live cells by measuring the change in the thermal stability of a candidate protein upon binding to this compound.

  • RNA Interference (RNAi) or CRISPR-Cas9 Knockdown: Reduce the expression of the candidate target protein and assess whether this phenocopies the biological effects of this compound treatment.

Visualizing the Workflow and Signaling Pathways

To provide a clear conceptual overview, the proposed experimental workflow and the hypothesized signaling pathway are illustrated below using Graphviz.

Experimental Workflow Diagram

experimental_workflow cluster_probe_synthesis Probe Synthesis cluster_proteomics Proteomics Analysis cluster_validation Target Validation B3H This compound Probe B3H-Diazirine-Alkyne Probe B3H->Probe Chemical Modification Cells Live Cells / Lysate Probe->Cells Incubation Probe Incubation & UV Crosslinking Cells->Incubation Click Click Chemistry (Biotinylation) Incubation->Click AP Affinity Purification (Streptavidin) Click->AP MS LC-MS/MS Analysis AP->MS Data Data Analysis (Target ID) MS->Data Validation Biochemical & Cellular Assays Data->Validation signaling_pathway B3H This compound HPAA 3-Hydroxyphenylacetic Acid B3H->HPAA Hydrolysis Esterases Cellular Esterases Target Putative Protein Target(s) (e.g., eNOS regulators) HPAA->Target Modulation eNOS_active eNOS (active) Target->eNOS_active Activation eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO L-Citrulline L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation

References

An In-depth Technical Guide to Benzyl 3-hydroxyphenylacetate and its Relation to Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Benzyl 3-hydroxyphenylacetate, situating it within the broader and biologically significant class of phenolic acids. Moving beyond a simple data sheet, this document elucidates the fundamental chemistry, synthesis, and analytical validation of this specific benzyl ester. It further explores its structural and functional relationship to its parent compound, 3-hydroxyphenylacetic acid—a known metabolite of dietary flavonoids—and the wider family of phenolic acids. By synthesizing information on biosynthesis, bioactivity, and laboratory practice, this guide serves as an authoritative resource for researchers investigating phenolic compounds as potential therapeutic agents or chemical probes. Detailed experimental protocols and conceptual diagrams are provided to bridge theory with practical application, ensuring scientific integrity and fostering innovation in drug discovery and development.

The Foundational Landscape: Phenolic Acids

Phenolic compounds represent a vast and diverse group of secondary metabolites produced by plants, characterized by at least one aromatic ring with one or more hydroxyl groups.[1] Within this superfamily, phenolic acids are a major class defined by the presence of a phenolic ring and a carboxylic acid functional group.[2][3][4] These compounds are not merely structural curiosities; they are integral to plant physiology, contributing to defense against pathogens, UV radiation, and herbivores.[5][6] In human health, a diet rich in phenolic acids is strongly correlated with reduced risk for a spectrum of chronic conditions, including cardiovascular disease and certain cancers, largely attributed to their potent antioxidant and anti-inflammatory properties.[5][7][8]

Classification and Natural Occurrence

Phenolic acids are primarily categorized into two main groups derived from non-phenolic benzoic and cinnamic acids, respectively[1][3][9]:

  • Hydroxybenzoic Acids: Built on a C6-C1 carbon skeleton, common examples include gallic acid, protocatechuic acid, and p-hydroxybenzoic acid. They are often found in less abundance in foods like red fruits and onions.[5]

  • Hydroxycinnamic Acids: Featuring a C6-C3 skeleton, this group includes caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid. They are more widespread in nature and are frequently found as esters with other natural compounds like quinic acid (forming chlorogenic acid).[5]

These compounds are ubiquitous in plant-based foods, with high concentrations in fruits, vegetables, whole grains, and beverages like tea and coffee.[2][5][9]

Biosynthesis: The Shikimate Pathway

The journey of phenolic acids in plants begins with primary metabolism. The shikimate pathway is the principal biosynthetic route, converting simple carbohydrate precursors from glycolysis and the pentose phosphate pathway into aromatic amino acids, most notably L-phenylalanine.[10][11] Phenylalanine then serves as the primary precursor for the phenylpropanoid pathway, which generates the vast array of hydroxycinnamic acids and their derivatives.[12] This natural origin underscores the fundamental role of these compounds in the biosphere.

Shikimate_Pathway cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism (Phenylpropanoid Pathway) PEP Phosphoenolpyruvate (from Glycolysis) Shikimic_Acid Shikimic Acid PEP->Shikimic_Acid E4P Erythrose-4-phosphate (from Pentose Phosphate Pathway) E4P->Shikimic_Acid Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenylalanine L-Phenylalanine Chorismic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Phenolic_Acids Other Phenolic Acids (Caffeic, Ferulic, etc.) p_Coumaric_Acid->Phenolic_Acids

Caption: Simplified overview of the Shikimate and Phenylpropanoid pathways.

This compound: A Targeted Derivative

This compound is a specific chemical entity that, while not naturally occurring, is structurally rooted in the phenolic acid family. It is the benzyl ester of 3-hydroxyphenylacetic acid (3-HPAA). 3-HPAA itself is a significant molecule, recognized as a major metabolite formed by the human gut microbiota from the breakdown of dietary flavonoids like quercetin.[13][14] Studies have demonstrated that 3-HPAA possesses notable biological activity, including vasorelaxant effects that contribute to blood pressure reduction.[13]

The synthesis of this compound is therefore driven by specific scientific objectives, such as:

  • Creating a Pro-drug: The benzyl ester group increases the lipophilicity of the parent 3-HPAA molecule. This modification can enhance its ability to cross cell membranes, potentially improving bioavailability. Inside the cell or in vivo, endogenous esterase enzymes could cleave the ester bond, releasing the active 3-HPAA.

  • Use as a Research Tool: The compound serves as a stable precursor for the controlled release of 3-HPAA in experimental settings.

  • Synthetic Intermediate: It can be used as a protected intermediate in the multi-step synthesis of more complex molecules, where the benzyl group serves to temporarily block the carboxylic acid function.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is a prerequisite for any experimental design, from solubility tests to formulation development.

PropertyValueSource
CAS Number 295320-25-1[15][16]
Molecular Formula C₁₅H₁₄O₃[15][17]
Molecular Weight 242.27 g/mol [15][17]
IUPAC Name benzyl 2-(3-hydroxyphenyl)acetate[15]
Appearance Cream to pale brown powder[16]
Melting Point 76.5-82.5 °C[16]
Calculated LogP 2.7[18]

Synthesis and Characterization: A Protocol-Driven Approach

The synthesis of this compound is most commonly achieved through Fischer esterification. This acid-catalyzed reaction combines a carboxylic acid (3-hydroxyphenylacetic acid) with an alcohol (benzyl alcohol). The protocol below is a representative, self-validating workflow that includes purification and characterization to ensure the integrity of the final product.

Detailed Synthesis Protocol: Fischer Esterification

Objective: To synthesize this compound from 3-hydroxyphenylacetic acid and benzyl alcohol.

Materials:

  • 3-Hydroxyphenylacetic acid (1.0 eq)

  • Benzyl alcohol (3.0 eq, used in excess to drive equilibrium)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-hydroxyphenylacetic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene. Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, removing water as it is formed and driving the reaction toward the product. Continue reflux for 4-6 hours or until no more water is collected.

  • Reaction Monitoring (Trustworthiness Check): Progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spots.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to isolate the pure ester.

  • Final Product: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield this compound as a solid.

Synthesis_Workflow Start Reactants: - 3-Hydroxyphenylacetic Acid - Benzyl Alcohol - H₂SO₄ (catalyst) Reaction Reflux in Toluene (Dean-Stark) Start->Reaction Workup Aqueous Work-up (EtOAc, H₂O, NaHCO₃) Reaction->Workup Purify Column Chromatography (Silica, Hexane/EtOAc) Workup->Purify Product Pure Benzyl 3-hydroxyphenylacetate Purify->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Workflow for the synthesis and validation of the target compound.

Authoritative Characterization

Validation of the molecular structure and purity is non-negotiable. The following methods are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular skeleton, showing characteristic peaks for the aromatic protons on both the phenylacetate and benzyl portions, the methylene bridge, and the benzylic methylene group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight, confirming the elemental composition (C₁₅H₁₄O₃).

  • Infrared (IR) Spectroscopy: Will show key functional group absorptions, including a broad O-H stretch for the phenol, a strong C=O stretch for the ester, and C-O stretching bands.

The Nexus: A Pro-drug Hypothesis

The primary pharmacological rationale for synthesizing this compound is its potential to act as a pro-drug for the bioactive metabolite, 3-HPAA. The benzyl ester mask serves two main purposes: it neutralizes the charge of the carboxylic acid and increases overall lipophilicity. This change in physicochemical properties can significantly influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Upon administration, it is hypothesized that ubiquitous esterase enzymes in the blood, liver, and other tissues would hydrolyze the ester bond, releasing 3-HPAA and the generally well-tolerated benzyl alcohol. This biotransformation would unmask the active pharmacophore, allowing it to exert its therapeutic effects, such as vasodilation.[13]

Prodrug_Hypothesis Prodrug This compound (Lipophilic, Membrane Permeable) Active_Drug 3-Hydroxyphenylacetic Acid (3-HPAA) (Active Pharmacophore) Prodrug->Active_Drug Esterase Hydrolysis (in vivo) Byproduct Benzyl Alcohol (Metabolized) Prodrug->Byproduct

Caption: The pro-drug concept: in vivo conversion to the active acid.

Future Directions and Conclusion

This compound is a compound of significant interest at the intersection of synthetic chemistry and pharmacology. It represents a targeted modification of a naturally derived, bioactive metabolite. For drug development professionals, it serves as a classic example of a pro-drug strategy aimed at overcoming potential pharmacokinetic limitations of a parent phenolic acid.

Future research should focus on a direct comparative analysis of the pharmacokinetic and pharmacodynamic profiles of this compound versus 3-HPAA. Such studies would validate the pro-drug hypothesis and quantify the extent to which esterification improves bioavailability and efficacy. Furthermore, exploring other ester derivatives could fine-tune the release rate of 3-HPAA, providing a powerful tool for developing new therapeutics based on the rich pharmacology of phenolic acids. This guide provides the foundational knowledge and practical protocols necessary to undertake such investigations with scientific rigor.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Benzyl 3-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of Benzyl 3-hydroxyphenylacetate, a valuable ester intermediate in the development of pharmaceuticals and specialty chemicals. The synthesis is achieved via the Fischer esterification of 3-hydroxyphenylacetic acid with benzyl alcohol, utilizing sulfuric acid as a catalyst. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and comprehensive characterization methods. Furthermore, it includes critical safety information and a troubleshooting guide to ensure a successful and safe synthesis.

Introduction and Significance

This compound (CAS No. 295320-25-1) is a benzenoid organic compound belonging to the phenol and benzyl ester classes.[1] Its structure incorporates both a reactive phenolic hydroxyl group and an ester moiety, making it a versatile building block in organic synthesis. The compound serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel materials. The reliable and efficient synthesis of this molecule is therefore of significant interest to the scientific community.

The Fischer esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, remains one of the most fundamental and widely used methods for ester synthesis due to its operational simplicity and cost-effectiveness.[2][3] This protocol leverages this established reaction, optimized for the specific synthesis of this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via the Fischer esterification of 3-hydroxyphenylacetic acid and benzyl alcohol in the presence of a strong acid catalyst.

Overall Reaction: (Self-generated image, not from a search result) 3-Hydroxyphenylacetic Acid + Benzyl Alcohol → this compound + Water

Mechanism: Acid-Catalyzed Esterification (PADPED) The Fischer esterification mechanism is a reversible, six-step process. The mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) is a useful way to remember the sequence.[4]

  • P rotonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[3]

  • A ddition: The nucleophilic oxygen of the benzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

  • D eprotonation: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is an intramolecular proton transfer, often facilitated by the solvent.

  • P rotonation: The newly formed hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺).

  • E limination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • D eprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Because the reaction is in equilibrium, it must be driven to the product side. This protocol achieves this by using an excess of one reactant (benzyl alcohol), which also serves as the solvent.[4]

Materials, Reagents, and Equipment

Reagents and Materials
Reagent/MaterialGradeSupplierCAS Number
3-Hydroxyphenylacetic Acid≥98%Sigma-Aldrich621-37-4
Benzyl AlcoholAnhydrous, ≥99%Fisher Scientific100-51-6
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWR7664-93-9
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLabChem144-55-8
Brine (Saturated NaCl)Saturated SolutionLabChem7647-14-5
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Anhydrous Magnesium Sulfate (MgSO₄)GranularSigma-Aldrich7487-88-9
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope Labs865-49-6
Equipment
  • Round-bottom flask (250 mL) with a reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • High-vacuum pump and vacuum distillation apparatus (optional)

  • Glassware for extraction and filtration

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

  • Standard personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves.[5]

Detailed Experimental Protocol

This protocol is based on established Fischer esterification procedures.[6]

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylacetic acid (7.6 g, 0.05 mol).

  • Add an excess of benzyl alcohol (54.0 g, 51.8 mL, 0.5 mol, 10 equivalents). The benzyl alcohol acts as both a reactant and the solvent, driving the equilibrium towards the product.[4]

  • While stirring the mixture, slowly and cautiously add concentrated sulfuric acid (0.5 mL) dropwise. Causality Note: The addition must be slow as the dissolution of sulfuric acid is highly exothermic. Sulfuric acid is the catalyst that protonates the carbonyl oxygen, initiating the reaction.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle.

Reaction Execution
  • Heat the reaction mixture to reflux (approximately 120-130°C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the 3-hydroxyphenylacetic acid spot indicates reaction completion.

Work-up and Purification
  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a 500 mL separatory funnel containing 150 mL of ethyl acetate.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate (2 x 100 mL) until effervescence ceases. Trustworthiness Note: This step is critical to neutralize the sulfuric acid catalyst and remove any unreacted 3-hydroxyphenylacetic acid.[5]

  • Wash the organic layer with brine (1 x 100 mL) to remove residual water and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product will be an oil containing the desired ester and excess benzyl alcohol. Purify the product by vacuum distillation or flash column chromatography on silica gel to separate it from the high-boiling benzyl alcohol.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 3-Hydroxyphenylacetic Acid and Benzyl Alcohol to Flask B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to Reflux (4-6 hours) B->C Start Heating D 4. Cool & Dilute with Ethyl Acetate C->D Reaction Complete E 5. Wash with NaHCO₃ Solution D->E F 6. Wash with Brine E->F G 7. Dry with MgSO₄ & Filter F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Purify via Vacuum Distillation or Column Chromatography H->I J 10. Characterize Product I->J

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterValueRationale
Molar Ratio (Acid:Alcohol)1:10An excess of alcohol is used to drive the reaction equilibrium forward (Le Châtelier's Principle).[4]
Catalyst Loading~1 mol% (relative to acid)A catalytic amount is sufficient; higher loading can lead to side reactions.
Reaction Temperature~120-130°C (Reflux)Provides the necessary activation energy for the reaction.
Reaction Time4-6 hoursTypical duration for Fischer esterification to approach completion.
Expected Yield80-95%Dependant on the efficiency of the purification step.
Molecular FormulaC₁₅H₁₄O₃[1]
Molecular Weight242.27 g/mol [1]

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton NMR): (400 MHz, CDCl₃, δ): Expected chemical shifts would be approximately:

    • δ 7.30-7.40 (m, 5H, Ar-H of benzyl group)

    • δ 6.70-7.20 (m, 4H, Ar-H of phenylacetate group)

    • δ 5.15 (s, 2H, -O-CH₂-Ph)

    • δ 3.65 (s, 2H, Ar-CH₂-C=O)

    • A broad singlet for the phenolic -OH proton. (Note: These are predicted values based on the structure and data for similar compounds like Benzyl Phenylacetate[7]).

  • ¹³C NMR (Carbon NMR): (100 MHz, CDCl₃, δ): Expected chemical shifts would be approximately:

    • δ 171.5 (C=O, ester)

    • δ 156.0 (C-OH)

    • δ 135.5 (Quaternary Ar-C)

    • δ 129.8 (Ar-CH)

    • δ 128.6 (Ar-CH)

    • δ 128.3 (Ar-CH)

    • δ 121.0 (Ar-CH)

    • δ 115.8 (Ar-CH)

    • δ 114.0 (Ar-CH)

    • δ 67.0 (-O-CH₂-)

    • δ 41.0 (-CH₂-C=O) (Note: Predicted values based on chemical structure).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands.[8]

    • ~3400-3200 cm⁻¹ (broad, O-H stretch of phenol)

    • ~3100-3000 cm⁻¹ (C-H stretch, aromatic)

    • ~1735 cm⁻¹ (strong, C=O stretch of ester)

    • ~1200 cm⁻¹ (C-O stretch of ester)

  • Mass Spectrometry (MS): The exact mass should be confirmed by high-resolution mass spectrometry (HRMS).

    • Expected [M+H]⁺: 243.0965

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate PPE.

  • 3-Hydroxyphenylacetic Acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10] Avoid breathing dust and ensure thorough washing after handling.[9]

  • Benzyl Alcohol: Harmful if swallowed, in contact with skin, or if inhaled.[11] It is a combustible liquid. Keep away from heat and open flames.[11]

  • Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care, adding it slowly to other solutions to avoid splashing and excessive heat generation.

  • Ethyl Acetate: Flammable liquid and vapor. Keep away from ignition sources.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield 1. Incomplete reaction due to insufficient heating or time. 2. Reversibility of the reaction due to water.[5]1. Ensure consistent reflux for the recommended duration and monitor via TLC. 2. Ensure anhydrous reagents are used and consider using a Dean-Stark trap to remove water azeotropically.
Product Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient work-up.1. Increase reaction time. 2. Ensure thorough washing with saturated NaHCO₃ solution to remove all acidic starting material.[5]
Emulsion during Work-up High concentration of reactants or formation of salts.Add brine to the separatory funnel to break the emulsion.

References

Application Note: High-Purity Isolation of Benzyl 3-hydroxyphenylacetate via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-hydroxyphenylacetate is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Achieving high purity is critical for downstream applications, necessitating a robust and reproducible purification methodology. This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography. We delve into the scientific rationale behind methodological choices, from stationary and mobile phase selection to post-purification analysis, ensuring a self-validating and efficient process for researchers.

Introduction: The Rationale for Chromatographic Purification

This compound possesses two key functional groups that dictate its chemical behavior and interaction with chromatographic media: a moderately polar benzyl ester and a polar phenolic hydroxyl group. Synthetic routes to this compound often yield a crude mixture containing non-polar byproducts, unreacted starting materials, and other polar impurities. Column chromatography is the method of choice for isolating the target compound due to its scalability and its ability to separate molecules based on differences in their polarity.[1]

This guide focuses on normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[2] In this system, polar compounds like this compound interact more strongly with the silica gel and thus move through the column more slowly than non-polar impurities. By carefully selecting the mobile phase composition, we can modulate the retention time of the target compound to achieve precise separation.

Foundational Principles: Method Development

The success of chromatographic separation hinges on the equilibrium of interactions between the analyte, the stationary phase, and the mobile phase.[1] Our strategy is built on a logical, step-wise optimization process.

Stationary Phase Selection: Silica Gel

Silica gel (SiO₂) is the gold standard for normal-phase chromatography of moderately polar organic compounds. Its surface is rich in silanol groups (Si-OH), which are polar and slightly acidic. These groups serve as active sites for hydrogen bonding and dipole-dipole interactions with polar functional groups on the analyte.[1] The phenolic -OH and ester carbonyl C=O groups of this compound will interact strongly with these silanol groups, making silica gel an ideal stationary phase for its retention and subsequent separation from less polar contaminants.[3]

Mobile Phase (Eluent) Selection: A Polarity Balancing Act

The mobile phase must be strong enough to move the target compound through the column but weak enough to allow for separation from impurities. A binary solvent system, typically a non-polar alkane with a more polar solvent, provides the flexibility to fine-tune the eluting power.[2][4]

  • Non-Polar Component: Hexane (or cyclohexane) is used to dissolve the mixture and encourage interaction with the stationary phase. It has minimal eluting power on its own.

  • Polar Modifier: Ethyl acetate (EtOAc) is an excellent polar modifier. Its ester group can compete with the analyte for binding sites on the silica gel, thus moving the analyte along the column.[5]

By starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration, we can first elute non-polar impurities, followed by the target compound, leaving highly polar impurities adsorbed to the silica. A similar system of cyclohexane/EtOAc has been successfully used for the purification of related hydroxyphenylacetate esters.[6]

Preliminary Optimization with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition.[7] The goal is to find a solvent ratio that results in a retention factor (Rf) of ~0.25-0.35 for the target compound. This Rf value typically translates well to column chromatography, ensuring good separation and a reasonable elution time.

Rf Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Experimental Protocols

This section provides a detailed, step-by-step methodology for the complete purification workflow.

Protocol Part A: TLC for Eluent System Optimization
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a ~1% solution.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Also spot reference standards of known starting materials if available.

  • Development: Prepare several developing chambers (e.g., beakers covered with a watch glass) with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4). Place one TLC plate in each chamber, ensuring the solvent level is below the baseline.

  • Elution: Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The benzyl group in the molecule will make it UV-active. Circle the visible spots.

  • Analysis: Calculate the Rf value for the spot corresponding to this compound. Select the solvent system that provides an Rf value in the target range of 0.25-0.35. For this compound, a ratio between 7:3 and 6:4 (Hexane:EtOAc) is a common starting point.[8]

Protocol Part B: Preparative Column Chromatography

This protocol assumes a purification scale of ~1 gram of crude material. Adjust the column size and solvent volumes accordingly for different scales.

Table 1: Key Parameters for Column Chromatography

ParameterSpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)High surface area provides excellent resolving power.[1]
Column Dimensions 40 mm diameter, ~30 cm lengthProvides adequate capacity for gram-scale purification.
Silica Gel Amount ~50 g (approx. 50:1 ratio to crude)A high ratio ensures effective separation of closely eluting compounds.
Eluent System Hexane / Ethyl AcetateProven solvent system for separating phenolic esters.[6]
Initial Eluent 10% Ethyl Acetate in HexaneStarts with low polarity to elute non-polar impurities first.
Elution Eluent 25-35% Ethyl Acetate in HexaneThe optimal ratio determined from TLC to elute the target compound.
Loading Method Dry LoadingPrevents band broadening and improves resolution for solid samples.

Step-by-Step Methodology:

  • Column Preparation (Wet Packing):

    • Secure the column vertically to a clamp stand. Ensure the stopcock is closed.

    • Fill the column one-third full with the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane).

    • Prepare a slurry of ~50 g of silica gel in the same eluent. Pour the slurry into the column.

    • Continuously tap the side of the column gently to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, helping the silica to settle.

    • Add a thin layer (~1 cm) of sand on top of the settled silica bed to prevent disruption during solvent addition.[9]

  • Sample Preparation (Dry Loading):

    • Dissolve ~1 g of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add ~2-3 g of silica gel to this solution and mix well.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto silica.[10]

  • Column Loading:

    • Drain the eluent in the column until it is level with the sand layer.

    • Carefully add the dry-loaded sample onto the sand layer, creating a uniform, flat band.

    • Gently add another thin layer of sand on top of the sample layer to protect it.

  • Elution and Fraction Collection:

    • Carefully fill the column with the initial eluent (10% EtOAc).

    • Open the stopcock and begin collecting the eluate in numbered test tubes or flasks (fractions of ~20 mL each). Maintain a constant level of eluent at the top of the column.

    • After eluting non-polar impurities (monitor with TLC), switch to the optimized eluent system (e.g., 30% EtOAc in Hexane) to elute the target compound. This is known as step-gradient elution.

  • Monitoring Fractions:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate using the elution solvent.

    • Identify the fractions containing the pure product (single spot at the correct Rf).

    • Combine the pure fractions into a single, clean round-bottom flask.

Workflow Diagram

Purificaiton_Workflow cluster_prep Phase 1: Method Development cluster_column Phase 2: Column Separation cluster_post Phase 3: Isolation & Analysis Crude Crude Product TLC TLC Optimization (Find Rf ~0.3) Crude->TLC Spot Eluent Optimal Eluent TLC->Eluent Determine Ratio (e.g., 7:3 Hex:EtOAc) Packing Prepare Silica Column (Wet Packing) Eluent->Packing Loading Dry Load Sample Packing->Loading Elution Elute with Gradient & Collect Fractions Loading->Elution Monitor Analyze Fractions by TLC Elution->Monitor Pooling Pool Pure Fractions Monitor->Pooling Identify Evaporation Solvent Removal (Rotary Evaporator) Pooling->Evaporation Final Pure this compound Evaporation->Final

Caption: Workflow for the purification of this compound.

Post-Purification: Product Isolation and Verification

Solvent Removal

The combined pure fractions contain the product dissolved in a large volume of hexane and ethyl acetate. A rotary evaporator is used for the efficient and gentle removal of these low-boiling-point solvents.[10][11]

  • Transfer the pooled fractions to a round-bottom flask (not more than half full).

  • Set the water bath temperature to 40°C. Hexane and ethyl acetate have low boiling points and will evaporate readily at this temperature under reduced pressure.[12]

  • Apply vacuum and begin rotation (100-150 RPM) to ensure smooth evaporation without bumping.

  • Continue until all solvent has been removed and a solid or oil remains.

  • Place the flask under high vacuum for a short period to remove any residual solvent traces.

Purity and Identity Confirmation

The isolated product should be a cream to pale brown powder or solid.[13]

  • Purity Check: Run a final TLC of the purified product against the crude material. The purified sample should show a single spot.

  • Melting Point: Measure the melting point. A sharp melting point range close to the literature value (76.5-82.5°C) indicates high purity.[14]

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) should be employed.

Conclusion

This application note details a robust and reproducible method for the purification of this compound using silica gel column chromatography. By systematically optimizing the mobile phase with TLC and employing proper column packing and elution techniques, researchers can consistently achieve high purity of the target compound. The principles and protocols described herein are foundational and can be adapted for the purification of other moderately polar organic molecules.

References

HPLC analytical method for Benzyl 3-hydroxyphenylacetate quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of Benzyl 3-hydroxyphenylacetate by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound (CAS No. 295320-25-1, Molecular Formula: C₁₅H₁₄O₃) is an aromatic ester with a phenolic functional group.[1] Its structural components suggest potential applications in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. As with many compounds in drug development and chemical manufacturing, a robust, accurate, and reliable analytical method is essential for its quantification. This is critical for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for this purpose, offering high resolution, sensitivity, and precision.[2][3] This application note details a comprehensive reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the quantification of this compound. The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind the chosen parameters and a full validation strategy based on International Council for Harmonisation (ICH) guidelines.[4]

Principle of the Method

This method employs RP-HPLC, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and its partitioning with a polar mobile phase.[5] this compound, being a moderately polar molecule, is well-retained on a C18 column. The mobile phase consists of a mixture of acidified water and an organic solvent. The acidic modifier (e.g., formic acid) is crucial for suppressing the ionization of the phenolic hydroxyl group, which ensures better peak shape and reproducible retention times.[6] Following separation, the analyte is quantified using a UV-Vis Diode Array Detector (DAD) at a wavelength where it exhibits maximum absorbance, ensuring high sensitivity.[7]

Materials and Instrumentation

Instrumentation
  • HPLC System equipped with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Balance (4 or 5 decimal places).

  • pH Meter.

  • Sonicator.

  • Vortex Mixer.

  • Calibrated volumetric flasks and pipettes.

Chemicals and Reagents
  • This compound reference standard (≥98% purity).[8][9]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic Acid (≥98% purity).

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE).

Chromatographic Column
  • Stationary Phase: C18 reverse-phase column.

  • Typical Dimensions: 4.6 mm x 150 mm, 5 µm particle size.

  • Rationale: C18 columns provide excellent hydrophobic retention for aromatic compounds like this compound, making them a standard and reliable choice for this type of analysis.[5][10]

Experimental Protocol

Preparation of Solutions

2.1.1 Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water.

    • Fill to the mark with water, mix thoroughly, and sonicate for 15 minutes to degas.

  • Mobile Phase B: Acetonitrile.

Causality: The use of formic acid adjusts the mobile phase pH to a level where the phenolic group of the analyte remains protonated (non-ionized). This prevents peak tailing and ensures consistent interaction with the stationary phase.[6] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff.[11]

2.1.2 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix until fully dissolved. This is the Stock Solution.

  • Note: Store this solution at 2-8°C, protected from light.

2.1.3 Working Standard Solutions for Calibration

  • Prepare a series of working standard solutions by serially diluting the Stock Solution with the mobile phase (at initial gradient conditions) to achieve concentrations across the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5][12]

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol or the initial mobile phase composition to achieve a theoretical concentration within the calibration range.

  • Vortex for 1 minute and sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.[13]

Chromatographic Conditions

The following parameters serve as a robust starting point and may be optimized as needed.

ParameterCondition
HPLC System Standard HPLC with DAD/UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time ~15 minutes
Gradient Elution Time (min)
0.0
8.0
10.0
10.1
15.0

Rationale for Wavelength Selection: The 3-hydroxyphenyl moiety is expected to have a UV absorbance maximum around 275 nm, similar to its parent compound, 3-hydroxyphenylacetic acid.[5] A DAD should be used to scan the peak from 200-400 nm to confirm the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the mid-point calibration standard (e.g., 25 µg/mL) five or six times and evaluate the following parameters.[14][15]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD for Peak Area ≤ 2.0%
%RSD for Retention Time ≤ 1.0%

These criteria ensure that the chromatographic system is operating with adequate precision and efficiency for the analysis.[14]

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Quantification A Mobile Phase Preparation D HPLC Injection & Chromatographic Run A->D B Standard & Sample Solution Preparation C System Suitability Test (SST) B->C C->D Pass E Data Acquisition (Peak Area) D->E F Generate Calibration Curve E->F G Calculate Analyte Concentration F->G H Final Report G->H

Caption: Overall experimental workflow for HPLC analysis.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[2][4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), and a sample spiked with this compound.

  • Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample should be pure and spectrally homogenous (if using a DAD).[3]

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the analyte concentration over a specific range.[16]

  • Protocol: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.998. The y-intercept should be minimal.[12] The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[16]

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed via recovery studies.

  • Protocol: Spike a sample matrix (or placebo) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.

  • Calculation: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[14]

Precision

Precision measures the degree of agreement among individual test results from repeated analyses of a homogeneous sample.[3]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, under the same conditions.[16]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be ≤ 2.0%.[14][17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol: These are typically determined based on the signal-to-noise (S/N) ratio.

    • LOD: Concentration that yields an S/N ratio of 3:1.

    • LOQ: Concentration that yields an S/N ratio of 10:1.[16]

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.[18]

Method Validation Parameter Relationships

Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ Precision->Accuracy LOD LOD LOQ->LOD

Caption: Interdependence of key HPLC method validation parameters.

Data Analysis and Quantification

  • Calibration Curve: Generate a linear regression equation (y = mx + c) from the calibration data, where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

  • Quantification: For each unknown sample, record the peak area ('y') from the chromatogram.

  • Calculate Concentration: Use the regression equation to calculate the concentration ('x') of this compound in the sample solution:

    • Concentration (x) = (Peak Area (y) - y-intercept (c)) / Slope (m)

  • Final Concentration: Adjust the calculated concentration for any dilutions made during sample preparation to determine the final concentration in the original sample.

Conclusion

The RP-HPLC method described provides a reliable, specific, and robust framework for the quantification of this compound. Adherence to the detailed protocol for sample preparation, chromatographic conditions, and system suitability will ensure high-quality data. The comprehensive validation strategy, grounded in ICH guidelines, establishes the trustworthiness and scientific integrity of the method, making it suitable for routine use in quality control and research environments.

References

The Versatile Role of Benzyl 3-hydroxyphenylacetate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Benzyl 3-hydroxyphenylacetate, a readily accessible aromatic ester, has emerged as a versatile building block, offering multiple reactive sites for a diverse array of chemical transformations. Its unique combination of a benzyl ester, a reactive methylene group, and a phenolic hydroxyl group makes it an attractive precursor for the synthesis of high-value compounds, particularly in the realms of medicinal chemistry and materials science. This comprehensive guide provides an in-depth exploration of the applications of this compound in the synthesis of isoquinolines and stilbene derivatives, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

This compound is a cream to pale brown powder with a melting point range of 79-81°C.[1] Its molecular formula is C₁₅H₁₄O₃, corresponding to a molecular weight of 242.27 g/mol .[1]

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.39-7.29 (m, 5H, Ar-H of benzyl), 7.19 (t, J = 7.8 Hz, 1H, Ar-H), 6.83-6.78 (m, 2H, Ar-H), 6.74 (s, 1H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 3.62 (s, 2H, -CH₂CO₂-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 171.8, 156.1, 135.6, 129.8, 128.6, 128.3, 128.2, 120.6, 115.8, 114.0, 67.0, 41.1
Mass Spectrum (EI) m/z (%): 242 (M⁺, 15), 107 (100), 91 (80), 79 (30)
Infrared (KBr, cm⁻¹) 3350 (O-H stretch, broad), 3030 (C-H stretch, aromatic), 1730 (C=O stretch, ester), 1600, 1495 (C=C stretch, aromatic), 1160 (C-O stretch)

Note: Spectroscopic data are compiled from typical values and may vary slightly based on experimental conditions and sample purity.

Application 1: Synthesis of Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities. This compound serves as an excellent starting point for the synthesis of tetrahydroisoquinoline derivatives via classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions, following a strategic sequence of functional group transformations.

Synthetic Workflow for Isoquinoline Precursors

The conversion of this compound to a suitable phenethylamine precursor is a critical multi-step process.

workflow start This compound step1 Reduction start->step1 LiAlH₄, THF step2 Tosylation/Halogenation step1->step2 1. TsCl, Pyridine 2. NaI, Acetone step3 Azide Substitution step2->step3 NaN₃, DMF step4 Reduction step3->step4 H₂, Pd/C or LiAlH₄ end 2-(3-Hydroxyphenyl)ethan-1-amine step4->end

Caption: Proposed synthetic pathway from this compound to the key phenethylamine intermediate.

Protocol 1.1: Synthesis of 2-(3-Hydroxyphenyl)ethanol

Causality: The first step involves the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the hydride.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford crude 2-(3-hydroxyphenyl)ethanol.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Synthesis of 2-(3-Hydroxyphenyl)ethan-1-amine

Causality: The alcohol is converted to a better leaving group, typically a tosylate or a halide, to facilitate nucleophilic substitution with an azide ion. The resulting azide is then reduced to the primary amine. This two-step process (tosylation/halogenation followed by azide substitution and reduction) is a reliable method for converting alcohols to amines.

Materials:

  • 2-(3-Hydroxyphenyl)ethanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq) or Hydrogen gas (H₂) with Palladium on carbon (Pd/C)

  • Anhydrous THF (for LiAlH₄ reduction) or Ethanol (for hydrogenation)

Procedure:

  • Tosylation: Dissolve 2-(3-hydroxyphenyl)ethanol in pyridine at 0 °C and add TsCl portion-wise. Stir the reaction at room temperature overnight. Quench with water and extract with EtOAc. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to give the tosylate.

  • Azide Substitution: Dissolve the tosylate in DMF and add NaN₃. Heat the mixture to 80 °C and stir for 6 hours. Cool to room temperature, add water, and extract with EtOAc. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Reduction:

    • Using LiAlH₄: Add the azide in anhydrous THF to a suspension of LiAlH₄ in anhydrous THF at 0 °C. Stir at room temperature for 4 hours. Work-up as described in Protocol 1.1.

    • Using Catalytic Hydrogenation: Dissolve the azide in ethanol and add 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under H₂ pressure (50 psi) overnight. Filter the catalyst through Celite and concentrate the filtrate to obtain the amine.

Application in Bischler-Napieralski and Pictet-Spengler Reactions

The synthesized 2-(3-hydroxyphenyl)ethan-1-amine is a key precursor for isoquinoline synthesis.

  • Bischler-Napieralski Reaction: Acylation of the amine with an appropriate acyl chloride or anhydride, followed by cyclization using a dehydrating agent like POCl₃ or P₂O₅, yields a 3,4-dihydroisoquinoline. The hydroxyl group on the phenyl ring activates the aromatic system for electrophilic substitution.[2][3][4][5]

  • Pictet-Spengler Reaction: Condensation of the amine with an aldehyde or ketone under acidic conditions leads to the formation of a tetrahydroisoquinoline.[6][7][8][9][10] The electron-donating hydroxyl group facilitates the ring closure.

Application 2: Synthesis of Stilbene Derivatives

Stilbenoids, including the well-known antioxidant resveratrol, are a class of compounds with significant interest in medicinal chemistry. This compound can be strategically modified to participate in classic alkene-forming reactions like the Wittig and Heck reactions.

Synthetic Workflow for Stilbene Synthesis

workflow2 cluster_wittig Wittig Reaction Pathway cluster_heck Heck Reaction Pathway w_start This compound w_step1 Protection of Phenol w_start->w_step1 e.g., Ac₂O, Pyridine w_step2 Reduction of Ester w_step1->w_step2 DIBAL-H, CH₂Cl₂ w_step3 Oxidation to Aldehyde w_step2->w_step3 PCC or Swern Oxidation w_step4 Wittig Reaction w_step3->w_step4 Phosphonium Ylide w_step5 Deprotection w_step4->w_step5 e.g., K₂CO₃, MeOH w_end Substituted Stilbene w_step5->w_end h_start This compound h_step1 Triflation of Phenol h_start->h_step1 Tf₂O, Pyridine h_step2 Heck Coupling h_step1->h_step2 Alkene, Pd Catalyst, Base h_end Substituted Stilbene Ester h_step2->h_end

Caption: Proposed synthetic pathways for stilbene derivatives from this compound.

Protocol 2.1: Wittig Reaction Approach

Causality: This pathway involves the conversion of the ester group into an aldehyde, which can then undergo a Wittig reaction. The phenolic hydroxyl group is first protected to prevent interference with the subsequent reactions. The ester is then selectively reduced to an alcohol using a milder reducing agent than LiAlH₄, such as diisobutylaluminium hydride (DIBAL-H), to avoid reduction of the benzyl protecting group. The alcohol is then oxidized to the aldehyde, which reacts with a phosphonium ylide to form the stilbene double bond. Finally, the protecting group is removed.

Protocol 2.1.1: Synthesis of Benzyl 3-acetoxyphenylacetate

  • Dissolve this compound in pyridine and cool to 0 °C.

  • Add acetic anhydride dropwise and stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with EtOAc.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄ and concentrate to obtain the acetylated product.

Protocol 2.1.2: Synthesis of 2-(3-Acetoxyphenyl)ethanol

  • Dissolve Benzyl 3-acetoxyphenylacetate in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Add DIBAL-H (1.0 M in hexanes) dropwise and stir for 2 hours at -78 °C.

  • Quench the reaction with methanol, followed by the addition of Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir until the layers separate.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2.1.3: Synthesis of 3-Acetoxyphenylacetaldehyde

  • Prepare a solution of oxalyl chloride in anhydrous CH₂Cl₂ at -78 °C.

  • Add DMSO dropwise, followed by a solution of 2-(3-acetoxyphenyl)ethanol in CH₂Cl₂.

  • Stir for 30 minutes, then add triethylamine.

  • Allow the reaction to warm to room temperature.

  • Add water and separate the layers. Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2.1.4: Wittig Reaction and Deprotection

  • To a suspension of a suitable benzyltriphenylphosphonium halide in anhydrous THF, add a strong base such as n-butyllithium at 0 °C to generate the ylide.

  • Add a solution of 3-acetoxyphenylacetaldehyde in THF to the ylide solution and stir at room temperature overnight.

  • Quench the reaction with water and extract with EtOAc.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude stilbene derivative by column chromatography.

  • Dissolve the purified stilbene in methanol and add K₂CO₃. Stir at room temperature for 2 hours to cleave the acetate protecting group.

  • Neutralize with dilute HCl and extract with EtOAc.

  • Wash with brine, dry, and concentrate to yield the final stilbene product.

Protocol 2.2: Heck Reaction Approach

Causality: The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base.[11][12][13][14] The phenolic hydroxyl group of this compound can be converted into a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Protocol 2.2.1: Synthesis of Benzyl 3-(trifluoromethanesulfonyloxy)phenylacetate

  • Dissolve this compound in anhydrous CH₂Cl₂ and cool to 0 °C.

  • Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O).

  • Stir the reaction at 0 °C for 2 hours.

  • Quench with water and separate the layers.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄ and concentrate to yield the triflate.

Protocol 2.2.2: Heck Coupling Reaction

  • In a reaction vessel, combine the triflate, a suitable alkene (e.g., styrene), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃) in an appropriate solvent (e.g., DMF, acetonitrile).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the stilbene ester derivative. The benzyl ester can be subsequently hydrolyzed if the free carboxylic acid is desired.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its strategic functionalization allows for the efficient construction of complex and biologically relevant molecules such as isoquinolines and stilbenes. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this readily available building block. The ability to leverage multiple reactive sites through a series of well-established and reliable chemical transformations underscores the importance of this compound in the modern synthetic chemist's toolbox.

References

Investigating the Bioactivity of Benzyl 3-hydroxyphenylacetate in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the cell culture applications of Benzyl 3-hydroxyphenylacetate. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific rationale behind the experimental designs. Given the limited direct literature on the cellular effects of this compound, this guide presents an investigational framework. Our central hypothesis is that this compound may act as a cell-permeable prodrug of 3-hydroxyphenylacetic acid (3-HPAA), a known bioactive metabolite of dietary flavonoids.

3-HPAA has been recognized for its antioxidant and vasorelaxant properties, though its direct application in cell culture can be limited by cellular uptake.[1][2] The benzyl ester in this compound is anticipated to enhance lipophilicity, potentially increasing its passage across the cell membrane. Intracellular esterases could then hydrolyze the ester bond, releasing the active 3-HPAA molecule within the cell. This guide provides the necessary protocols to systematically test this hypothesis, from initial cytotoxicity screening to the investigation of specific antioxidant, anti-inflammatory, and neuroprotective activities.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is critical for accurate and reproducible experimental work.

PropertyValueSource
CAS Number 295320-25-1[3][4]
Molecular Formula C₁₅H₁₄O₃[3]
Molecular Weight 242.27 g/mol [3]
Appearance Cream to pale brown powder[4]
Purity ≥98%[3]
Predicted Solubility Soluble in DMSO[5]

Part 1: Foundational Assays for a Novel Compound

Before investigating specific biological effects, it is imperative to establish the compound's solubility and non-toxic concentration range in your chosen cell lines.

Preparation of Stock Solutions

Due to the predicted low aqueous solubility of benzyl esters, a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is recommended.[5][6]

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Calculation : To prepare 1 mL of a 100 mM stock solution, calculate the required mass:

    • Mass (mg) = 100 mmol/L * 0.001 L * 242.27 g/mol = 24.23 mg

  • Weighing : In a sterile microcentrifuge tube, accurately weigh 24.23 mg of this compound powder.

  • Dissolution : Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Solubilization : Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[7]

Workflow for Stock and Working Solution Preparation

cluster_stock Stock Solution (100 mM) cluster_working Working Solutions weigh Weigh 24.23 mg This compound dissolve Add 1 mL Sterile DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex store Aliquot & Store at -20°C vortex->store dilute Serially Dilute 100 mM Stock in Complete Cell Culture Medium store->dilute Use for experiments control Prepare Vehicle Control (Matching DMSO Concentration)

Caption: Workflow for preparing stock and working solutions.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] This is a crucial first step to determine the sub-lethal concentration range of this compound for subsequent experiments.

Protocol 2: Determining the IC₅₀ using the MTT Assay

  • Cell Seeding : Seed your cells of interest (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment : Prepare serial dilutions of the this compound stock solution in complete medium. A common starting range is 0.1, 1, 10, 25, 50, and 100 µM.

  • Dosing : Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" with the highest concentration of DMSO used in the dilutions (typically ≤ 0.1%) and a "no-treatment" control with fresh medium only.[11]

  • Incubation : Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[12]

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[13][14]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the no-treatment control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Treatment GroupAbsorbance (570 nm)% Viability (Relative to Control)
No-Treatment Control1.25100%
Vehicle Control (0.1% DMSO)1.2398.4%
1 µM Compound1.2096.0%
10 µM Compound1.0584.0%
50 µM Compound0.6552.0%
100 µM Compound0.2016.0%
This table presents representative data and should be replaced with experimental results.

Part 2: Investigating Potential Bioactivities

Based on the known functions of 3-HPAA, the following application notes provide protocols to explore the antioxidant, anti-inflammatory, and neuroprotective potential of this compound. All experiments should be conducted at concentrations well below the determined IC₅₀ value.

Application Note: Antioxidant Effects

Hypothesis : this compound protects cells from oxidative stress by increasing intracellular levels of the antioxidant 3-HPAA.

Model : A common method is to induce oxidative stress in a cell line and measure the protective effect of the compound.[13] The DCFH-DA assay measures intracellular reactive oxygen species (ROS).

Workflow for Cellular Antioxidant Assay

seed Seed cells in a 96-well plate pretreat Pre-treat with Benzyl 3-hydroxyphenylacetate (e.g., 2-4 hours) seed->pretreat induce Induce Oxidative Stress (e.g., H₂O₂ or Menadione) pretreat->induce load Load with DCFH-DA (30 min in the dark) induce->load measure Measure Fluorescence (Ex: 485 nm, Em: 530 nm) load->measure analyze Analyze Data: Compare RFU to controls measure->analyze

Caption: Workflow for assessing antioxidant effects.

Protocol 3: Measurement of Intracellular ROS

  • Cell Seeding : Seed cells (e.g., human keratinocytes HaCaT, or fibroblasts) in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Pre-treatment : Treat cells with non-toxic concentrations of this compound for 2-4 hours. Include a positive control like N-acetylcysteine (NAC).

  • Induction of Oxidative Stress : After pre-treatment, add an oxidative stressor like hydrogen peroxide (H₂O₂) or menadione for a predetermined time (e.g., 1 hour).[13]

  • Probe Loading : Wash the cells with warm PBS and then load them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a serum-free medium for 30 minutes at 37°C in the dark.[13]

  • Measurement : Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis : Express ROS levels as Relative Fluorescence Units (RFU) and calculate the percentage reduction in ROS in treated cells compared to cells treated with the stressor alone.

Application Note: Anti-inflammatory Effects

Hypothesis : this compound can suppress inflammatory responses in immune cells.

Model : The most common in vitro model for inflammation uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNF-α and IL-6.[15][16]

Protocol 4: Quantification of Pro-inflammatory Cytokines

  • Cell Seeding : Seed RAW 264.7 cells in a 24-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours.[17]

  • Pre-treatment : Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[18]

  • Incubation : Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection : Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C until analysis.

  • Cytokine Measurement : Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis : Generate a standard curve from the standards provided in the ELISA kit. Calculate the cytokine concentrations in your samples and determine the percentage inhibition caused by this compound compared to the LPS-only control.

Application Note: Neuroprotective Effects

Hypothesis : this compound can protect neuronal cells from neurotoxin-induced cell death.

Model : The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases.[1][19] Neurotoxicity can be induced by compounds like MPP+ or 6-hydroxydopamine (6-OHDA) to mimic Parkinson's disease, or by H₂O₂ to model general oxidative stress-induced neuronal damage.[19][20]

Protocol 5: Assessing Neuroprotection Against Oxidative Insult

  • Cell Culture : Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS.[1] For some applications, cells can be differentiated into a more mature neuronal phenotype using retinoic acid.[19]

  • Seeding : Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment : Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

  • Neurotoxin Induction : Induce neurotoxicity by adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or H₂O₂ for 24 hours.[20] The optimal concentration of the neurotoxin should be determined beforehand to cause approximately 50% cell death.

  • Viability Assessment : After the 24-hour incubation, assess cell viability using the MTT assay as described in Protocol 2.

  • Data Analysis : Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells pre-treated with the compound before the neurotoxin to those treated with the neurotoxin alone.

Part 3: Elucidating the Mechanism of Action

A key aspect of this investigational guide is to determine if this compound acts as a prodrug.

Proposed Mechanism: Intracellular Hydrolysis

The primary hypothesized mechanism is the passive diffusion of the lipophilic this compound across the cell membrane, followed by enzymatic cleavage of the benzyl ester by intracellular esterases. This releases 3-HPAA, which can then exert its biological effects.[21][22]

Hypothesized Mechanism of Action

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) compound This compound (Lipophilic) membrane Cell Membrane compound->membrane Passive Diffusion compound_in This compound hpaa 3-Hydroxyphenylacetic Acid (3-HPAA, Active Form) compound_in->hpaa Hydrolysis esterases Intracellular Esterases esterases->hpaa effects Bioactive Effects (Antioxidant, Anti-inflammatory, Neuroprotective) hpaa->effects membrane->compound_in

Caption: Proposed prodrug mechanism of this compound.

Protocol for Verifying Intracellular Conversion

To confirm this mechanism, one could use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the intracellular levels of both this compound and 3-HPAA over time.

Protocol 6: LC-MS Analysis of Intracellular Metabolites

  • Cell Treatment : Grow a large culture of cells (e.g., in a T-75 flask) to ~90% confluency. Treat with a known concentration of this compound for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Cell Lysis : At each time point, wash the cells thoroughly with ice-cold PBS to remove any extracellular compound. Lyse the cells using a suitable method (e.g., methanol/water extraction or sonication).

  • Sample Preparation : Precipitate proteins from the cell lysate (e.g., with cold acetonitrile) and centrifuge to collect the supernatant containing the small molecule metabolites.

  • LC-MS Analysis : Analyze the supernatant using an LC-MS system with a validated method for separating and detecting this compound and 3-HPAA.

  • Data Interpretation : The appearance and increase of a 3-HPAA peak over time, coupled with a decrease in the this compound peak, would provide strong evidence for intracellular hydrolysis.

Conclusion

While this compound is a commercially available compound, its biological activities in cellular systems remain uncharacterized. This guide provides a robust, hypothesis-driven framework for its systematic investigation. By first establishing a safe therapeutic window through cytotoxicity assays, researchers can then confidently explore its potential as an antioxidant, anti-inflammatory, or neuroprotective agent using the detailed protocols provided. Furthermore, elucidating its conversion to 3-HPAA within the cell will be a critical step in understanding its mechanism of action. The successful execution of these protocols will generate novel data, contributing significantly to the scientific understanding of this compound and its potential for therapeutic development.

References

Benzyl 3-hydroxyphenylacetate as a substrate in enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application of Benzyl 3-hydroxyphenylacetate in Enzymatic Assays

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile substrate in enzymatic reactions. We will explore its application in the characterization of two major enzyme classes: Hydrolases (specifically Esterases and Lipases) and Oxidoreductases (Polyphenol Oxidases like Tyrosinase). This guide moves beyond simple procedural lists to explain the causality behind experimental design, ensuring robust and reproducible results.

Introduction: The Utility of a Bifunctional Substrate

This compound is a synthetic ester combining the structural features of a benzyl ester and a meta-substituted phenol. Its molecular structure (C₁₅H₁₄O₃) presents two key reactive sites for enzymatic modification: the ester linkage and the phenolic ring.[1] This dual-functionality makes it an invaluable tool for a range of biochemical investigations, from the discovery of novel enzyme activities to the high-throughput screening of enzyme inhibitors.

  • Ester Bond Hydrolysis: The ester linkage can be cleaved by hydrolases, such as lipases and esterases, yielding 3-hydroxyphenylacetic acid and benzyl alcohol. This reaction is central to studying enzymes involved in biocatalysis and the development of green synthetic routes.[2][3]

  • Phenolic Ring Oxidation: The 3-hydroxy group on the phenyl ring serves as a target for oxidoreductases, particularly polyphenol oxidases like tyrosinase.[4][5] These enzymes catalyze the hydroxylation and subsequent oxidation of phenols to quinones, a reaction of significant interest in the cosmetics, food, and pharmaceutical industries for understanding pigmentation and enzymatic browning.[6][7]

The product of the ester hydrolysis, 3-hydroxyphenylacetic acid (3-HPAA), is itself a molecule of significant biological interest. It is a known metabolite of dietary flavonoids produced by gut microbiota and has demonstrated vasorelaxant and blood-pressure-lowering effects.[8][9][10]

Core Principles and Experimental Rationale

The choice of enzymatic assay depends on the research objective. Below, we dissect the two primary applications for this compound.

Application I: A Substrate for Hydrolase Activity (Lipases/Esterases)

The primary application in this context is the enzymatic cleavage of the ester bond. Lipases and esterases are widely used in biotechnology for their ability to perform reactions with high chemo- and regioselectivity under mild conditions.[2] The hydrolysis of this compound allows for the quantitative assessment of enzyme activity.

Causality of Method Choice:

  • Why HPLC? High-Performance Liquid Chromatography (HPLC) is the gold standard for this assay because it allows for the physical separation and direct quantification of the substrate (this compound) and the product (3-hydroxyphenylacetic acid). This provides unambiguous evidence of the reaction progress and is less susceptible to interference from colored or fluorescent compounds in the sample compared to spectrophotometric methods.

  • Buffer Selection: The reaction buffer must be optimized for the specific enzyme under investigation. Most lipases and esterases function optimally in a slightly alkaline pH range (e.g., pH 7.0-8.5) to ensure the carboxyl group of the product is deprotonated, aiding solubility.

  • Reaction Termination: To accurately measure reaction velocity, the enzymatic reaction must be stopped precisely at defined time points. This is typically achieved by adding a strong acid (e.g., HCl) or an organic solvent (e.g., acetonitrile), which denatures the enzyme and precipitates it out of the solution.

Application II: A Substrate for Polyphenol Oxidase Activity (Tyrosinase)

Tyrosinase is a copper-containing enzyme that catalyzes the o-hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity).[4][6] this compound, as a monophenolic compound, can serve as a substrate to measure this activity. The formation of the corresponding o-quinone product results in a colored compound that can be detected spectrophotometrically.

Causality of Method Choice:

  • Why Spectrophotometry? The formation of quinone products is often associated with a significant change in absorbance in the visible spectrum (typically 400-500 nm). This allows for a continuous, real-time measurement of enzyme activity, which is ideal for kinetic studies and high-throughput screening of inhibitors.

  • Enzyme Source: Mushroom tyrosinase is commonly used as a model enzyme due to its commercial availability and high activity.[7][11] However, researchers interested in dermatological applications may prefer to use human tyrosinase.

  • Controls are Critical: Phenolic compounds can be unstable and auto-oxidize, especially at alkaline pH. A "no-enzyme" control is essential to subtract any background absorbance increase due to non-enzymatic substrate degradation.

Data Presentation: Key Assay Parameters

The following table summarizes the critical parameters for the two primary experimental protocols.

ParameterProtocol 1: Hydrolase (Lipase/Esterase) AssayProtocol 2: Polyphenol Oxidase (Tyrosinase) Assay
Enzyme Class Lipase, EsterasePolyphenol Oxidase (e.g., Tyrosinase)
Reaction Ester HydrolysisPhenolic Oxidation
Products 3-Hydroxyphenylacetic Acid + Benzyl AlcoholBenzyl 3,4-dihydroxyphenylacetate -> Benzyl 3,4-dioxo-cyclohexa-1,5-diene-1-acetate (o-quinone)
Detection Method High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Detection Principle Separation and quantification of substrate and productMeasurement of increase in absorbance from quinone product
Typical Wavelength 275 nm (for 3-HPAA)~475 nm (quinone-dependent)
Assay Type Endpoint (Fixed-Time)Continuous (Kinetic)
Primary Application Enzyme characterization, biocatalyst screeningInhibitor screening, characterization of oxidases

Visualization of Experimental Concepts

Enzymatic Pathways

The following diagram illustrates the two distinct enzymatic pathways in which this compound can serve as a substrate.

Enzymatic_Pathways sub This compound prod1 3-Hydroxyphenylacetic Acid + Benzyl Alcohol sub->prod1  Lipase / Esterase (Hydrolysis) prod2 o-Quinone Product (Colored) sub->prod2  Tyrosinase (Oxidation)  

Caption: Dual enzymatic conversion pathways for this compound.

General Experimental Workflow

This diagram outlines the typical workflow for conducting an enzymatic assay using this compound.

Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) reaction 2. Reaction Initiation (Add Enzyme to Substrate/Buffer Mix) prep->reaction incubation 3. Incubation (Controlled Temperature & Time) reaction->incubation termination 4. Reaction Termination (e.g., Acid Quench for HPLC) (Not required for continuous assay) incubation->termination detection 5. Product Detection (HPLC or Spectrophotometer) termination->detection analysis 6. Data Analysis (Calculate Activity, Km, Vmax, IC50) detection->analysis

Caption: A generalized workflow for enzymatic assays.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimal conditions (e.g., pH, temperature, concentrations) must be determined empirically for each specific enzyme.

Protocol 1: Characterization of Lipase Activity via HPLC

This protocol describes a fixed-time point assay to measure the hydrolysis of this compound.

A. Materials and Reagents

  • This compound (Substrate Stock): 100 mM in DMSO.[12][13]

  • Lipase/Esterase Enzyme: Stock solution of known concentration in an appropriate buffer (e.g., 1 mg/mL in 50 mM Potassium Phosphate Buffer, pH 7.5).

  • Reaction Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

  • Termination Solution: 1 M Hydrochloric Acid (HCl).

  • HPLC Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • HPLC Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standards: 3-Hydroxyphenylacetic acid and this compound at known concentrations for standard curve generation.

B. Step-by-Step Methodology

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture by adding:

    • 88 µL of Reaction Buffer.

    • 2 µL of 100 mM this compound stock (final concentration: 2 mM).

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 10 µL of the enzyme solution to the pre-warmed reaction mix to start the reaction (total volume = 100 µL). Mix gently by pipetting.

  • Control Reactions: Prepare two essential controls:

    • No-Enzyme Control: Add 10 µL of enzyme storage buffer instead of the enzyme solution.

    • No-Substrate Control: Add 2 µL of DMSO instead of the substrate stock.

  • Incubation: Incubate the reaction tubes at the chosen temperature for a defined period (e.g., 15, 30, 60 minutes). The time should be chosen to ensure the reaction is in the linear range (less than 20% substrate conversion).

  • Terminate Reaction: Stop the reaction by adding 10 µL of 1 M HCl. Vortex briefly.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction tubes at >10,000 x g for 5 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV detector at 275 nm.

    • Gradient: A suitable gradient, for example:

      • 0-2 min: 20% B

      • 2-12 min: 20% to 80% B

      • 12-14 min: 80% B

      • 14-15 min: 80% to 20% B

      • 15-20 min: 20% B (re-equilibration).

C. Data Analysis

  • Generate a standard curve for 3-hydroxyphenylacetic acid by injecting known concentrations.

  • Integrate the peak area corresponding to 3-hydroxyphenylacetic acid in your samples.

  • Calculate the concentration of the product formed using the standard curve.

  • Enzyme activity is typically expressed in Units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

    • Activity (U/mL) = (µmol of product) / (incubation time (min) * volume of enzyme (mL))

    • Specific Activity (U/mg) = Activity (U/mL) / (concentration of enzyme (mg/mL))

Protocol 2: Screening for Tyrosinase Inhibitors via Spectrophotometry

This protocol describes a continuous kinetic assay to measure tyrosinase activity and its inhibition.

A. Materials and Reagents

  • This compound (Substrate Stock): 50 mM in DMSO.

  • Mushroom Tyrosinase: Stock solution (e.g., 1000 U/mL) in 50 mM Potassium Phosphate Buffer, pH 6.8.

  • Reaction Buffer: 50 mM Potassium Phosphate Buffer, pH 6.8.

  • Test Inhibitor: Stock solution in DMSO (e.g., various concentrations for IC₅₀ determination).

  • Positive Control Inhibitor: Kojic Acid (e.g., 10 mM stock in buffer).[7]

  • 96-well clear, flat-bottom microplate.

B. Step-by-Step Methodology

  • Prepare Plate Layout: In a 96-well plate, add the following to designated wells:

    • Test Wells: 170 µL Reaction Buffer + 10 µL Test Inhibitor (at various concentrations).

    • Negative Control (No Inhibitor): 170 µL Reaction Buffer + 10 µL DMSO.

    • Positive Control: 170 µL Reaction Buffer + 10 µL Kojic Acid solution.

    • Blank/No-Enzyme Control: 180 µL Reaction Buffer + 10 µL DMSO (to correct for non-enzymatic oxidation).

  • Add Substrate: Add 10 µL of 50 mM this compound to all wells (final concentration: 2.5 mM). Mix the plate gently on a plate shaker for 30 seconds.

  • Initiate Reaction: Place the plate in a microplate reader pre-set to the desired temperature (e.g., 25°C). Initiate the reaction by adding 10 µL of tyrosinase solution to all wells except the blanks (final volume = 200 µL).

  • Kinetic Measurement: Immediately begin reading the absorbance at ~475 nm (the optimal wavelength should be confirmed by a spectral scan of the reaction product) every 30 seconds for 10-20 minutes.

C. Data Analysis

  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct the rates of the test wells by subtracting the rate of the no-enzyme control.

  • Calculate the percentage of inhibition for each inhibitor concentration:

    • % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Where V_control is the rate of the negative control (no inhibitor) and V_inhibitor is the rate in the presence of the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting % Inhibition vs. log[Inhibitor] and fitting the data to a dose-response curve.

Trustworthiness: Self-Validating Systems

To ensure the integrity of your results, every experiment must be a self-validating system.

  • Linearity: Ensure your measurements are taken within the linear range of both the instrument and the reaction itself. For endpoint assays, run a time course to find the optimal endpoint. For kinetic assays, use only the initial linear velocity.

  • Enzyme Concentration: The reaction rate should be directly proportional to the enzyme concentration. Run the assay with varying enzyme concentrations to confirm this relationship.

  • Substrate Saturation: When determining kinetic parameters like Vmax, ensure you are using substrate concentrations that span well below and above the expected Km value (typically 0.1x to 10x Km).

By adhering to these principles and protocols, researchers can effectively leverage this compound as a powerful substrate to advance their work in enzymology, drug discovery, and biotechnology.

References

Application Note: Derivatization of Benzyl 3-hydroxyphenylacetate for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

<

Abstract

This application note provides a comprehensive guide for the derivatization of Benzyl 3-hydroxyphenylacetate prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct GC-MS analysis of this compound is challenging due to the presence of a polar phenolic hydroxyl group, which can lead to poor peak shape, thermal degradation, and reduced sensitivity. Silylation, a robust and widely used derivatization technique, is presented here to overcome these analytical hurdles. Specifically, this guide details a protocol using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to convert the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether. This conversion enhances the volatility and thermal stability of the analyte, resulting in improved chromatographic performance and more reliable quantitative analysis. This document is intended for researchers, scientists, and drug development professionals who require a sensitive and accurate method for the analysis of this compound and similar phenolic compounds.

Introduction: The Rationale for Derivatization

This compound is a compound of interest in various fields, including pharmaceutical and materials science. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound by GC-MS is often problematic. The primary obstacle is the presence of the active hydrogen in the phenolic hydroxyl group.[1][2] This functional group can engage in hydrogen bonding, leading to several analytical challenges:

  • Poor Peak Shape: Intermolecular hydrogen bonding can cause peak tailing in the chromatogram, which complicates peak integration and reduces analytical precision.

  • Reduced Volatility: The polarity of the hydroxyl group decreases the volatility of the molecule, requiring higher injector and oven temperatures, which can lead to thermal degradation.[3][4]

  • Analyte Loss: The polar nature of the analyte can lead to irreversible adsorption onto active sites within the GC system, such as the injector liner and the column, resulting in reduced sensitivity and inaccurate quantification.

To mitigate these issues, a derivatization step is essential.[3] Derivatization is a chemical modification process that transforms a compound into a more volatile and thermally stable derivative with improved chromatographic properties.[1] For compounds containing hydroxyl groups, silylation is one of the most effective and widely employed derivatization techniques.[2][4]

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[4] This process is typically achieved using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] The resulting TMS ether is significantly less polar and more volatile than the parent compound, making it highly amenable to GC-MS analysis.[4][5]

The Silylation Reaction: Mechanism and Reagents

The derivatization of this compound with BSTFA proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent. The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS), which increases the reactivity of the BSTFA.[6][7]

Reaction Scheme:

The byproducts of this reaction, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the chromatographic analysis of the derivatized analyte.[8]

Choice of Silylating Reagent:

While several silylating reagents are available, BSTFA is a popular choice for the derivatization of phenols due to its high reactivity and the volatility of its byproducts.[8] The addition of 1% TMCS as a catalyst is recommended to ensure a rapid and complete reaction, especially for sterically hindered or less reactive hydroxyl groups.[6][8]

Experimental Protocol: Silylation of this compound

This protocol provides a step-by-step procedure for the derivatization of this compound using BSTFA with 1% TMCS.

3.1. Materials and Reagents

  • This compound (CAS: 295320-25-1)[9]

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable aprotic solvent like acetonitrile or dichloromethane)[10]

  • Reaction Vials (2 mL, with PTFE-lined caps)

  • Heating Block or Oven

  • Vortex Mixer

  • Gas-tight Syringes

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Safety Precautions: Silylating reagents are moisture-sensitive and can be corrosive.[11] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the reagent.[11]

3.2. Step-by-Step Protocol

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[2] It is crucial to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.[3][11]

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample residue.

  • Reagent Addition: Using a dry, gas-tight syringe, add 100 µL of BSTFA + 1% TMCS to the reaction vial.[1]

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[2] Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the derivatization reaction.[2][6]

  • Cooling: After incubation, remove the vial from the heating source and allow it to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. An aliquot of the reaction mixture can be directly injected, or it can be diluted with a suitable solvent if necessary.

Table 1: Summary of Derivatization Parameters

ParameterRecommended ValueRationale
Sample Amount~1 mgProvides sufficient concentration for analysis.
Solvent100 µL Anhydrous PyridineActs as a good solvent and can also catalyze the reaction.
Derivatizing Agent100 µL BSTFA + 1% TMCSA powerful silylating agent with a catalyst for efficient reaction.
Reaction Temperature70°CEnsures a rapid and complete derivatization.
Reaction Time30 minutesSufficient time for the reaction to go to completion for most phenols.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Weigh ~1 mg of Benzyl 3-hydroxyphenylacetate dry Ensure Sample is Anhydrous sample->dry dissolve Dissolve in 100 µL Anhydrous Pyridine dry->dissolve add_reagent Add 100 µL BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex for 30s add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Acquisition & Analysis detect->data

Figure 1: Experimental workflow for the silylation and GC-MS analysis of this compound.

Expected Results and Data Interpretation

5.1. Chromatographic Improvement

Upon successful derivatization, a significant improvement in the chromatographic peak shape is expected. The peak corresponding to the TMS-derivatized this compound should be symmetrical and sharp, in contrast to the potentially broad and tailing peak of the underivatized compound. The retention time of the derivatized analyte will also likely shift.

5.2. Mass Spectrum of the TMS Derivative

The mass spectrum of the derivatized product will be indicative of the successful addition of a trimethylsilyl group. The molecular weight of this compound is 242.27 g/mol .[9] The addition of a TMS group (-Si(CH₃)₃) replaces a hydrogen atom, resulting in a net mass increase of 72 amu. Therefore, the molecular ion ([M]⁺) of the derivatized product, Benzyl 3-(trimethylsilyloxy)phenylacetate, is expected at m/z 314.

Characteristic Fragmentation Pattern:

Electron ionization (EI) of TMS derivatives often results in characteristic fragmentation patterns.[12] For TMS-derivatized phenols, common fragments include:

  • [M-15]⁺: Loss of a methyl group (-CH₃) from the TMS moiety, a very common fragmentation for TMS derivatives.[13]

  • [M-89]⁺: Loss of a trimethylsiloxy radical (•OSi(CH₃)₃).

  • m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, is often a prominent peak in the spectra of silylated compounds.[14]

The fragmentation pattern will provide structural information and confirm the identity of the derivatized analyte.

fragmentation_pattern cluster_fragments Characteristic Fragments parent [M]⁺ m/z 314 Benzyl 3-(trimethylsilyloxy)phenylacetate m_minus_15 [M-15]⁺ m/z 299 Loss of -CH₃ parent->m_minus_15 - CH₃ m_minus_89 [M-89]⁺ m/z 225 Loss of •OSi(CH₃)₃ parent->m_minus_89 - •OSi(CH₃)₃ mz_73 [Si(CH₃)₃]⁺ m/z 73 Trimethylsilyl Cation parent->mz_73 Fragmentation

Figure 2: Predicted mass spectral fragmentation of TMS-derivatized this compound.

Method Validation Considerations

For quantitative applications, it is crucial to validate the derivatization and analytical method.[15][16] Key validation parameters include:

  • Derivatization Efficiency: Assess the completeness of the reaction by analyzing samples with varying reaction times and temperatures. The goal is to achieve a consistent and complete conversion to the TMS derivative.

  • Linearity: Prepare a series of calibration standards of this compound, derivatize them using the established protocol, and analyze them by GC-MS. Plot the peak area of the derivatized analyte against the concentration to establish the linear range of the method.

  • Precision and Accuracy: Evaluate the repeatability and intermediate precision of the entire method (sample preparation, derivatization, and analysis) by analyzing replicate samples at different concentrations. Accuracy can be assessed by analyzing certified reference materials or by spike-recovery experiments.

  • Stability of the Derivative: TMS derivatives can be susceptible to hydrolysis.[8] It is important to assess the stability of the derivatized samples over time to establish a maximum allowable time between derivatization and analysis.

Conclusion

The derivatization of this compound by silylation with BSTFA and TMCS is a highly effective strategy to improve its analysis by GC-MS. This method successfully addresses the challenges associated with the analysis of polar phenolic compounds by increasing their volatility and thermal stability. The result is a significant improvement in chromatographic performance, leading to more accurate and reliable quantification. The detailed protocol and guidelines presented in this application note provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for this compound and other similar compounds.

References

Application Notes and Protocols for the Experimental Use of Benzyl 3-hydroxyphenylacetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with multifaceted biological activities is paramount. Benzyl 3-hydroxyphenylacetate presents itself as a compelling candidate for investigation. This molecule uniquely combines the structural features of 3-hydroxyphenylacetic acid (3-HPAA), a known metabolite of dietary flavonoids with demonstrated cardiovascular activity, and benzyl alcohol, a common structural motif in medicinal chemistry.[1][2]

The ester linkage between these two moieties suggests that this compound could function as a prodrug, undergoing hydrolysis in vivo to release 3-HPAA and benzyl alcohol. This characteristic, coupled with the inherent biological activities of its constituent parts and related phenolic compounds, positions this compound as a promising starting point for research in several key therapeutic areas, including cardiovascular disease, inflammation, and oncology.

These application notes provide a comprehensive guide for researchers and drug development professionals to explore the experimental potential of this compound. We will delve into its synthesis, propose key biological hypotheses based on existing scientific literature, and provide detailed protocols for its in vitro and in vivo evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for its experimental application.

PropertyValueReference
CAS Number 295320-25-1[3][4]
Molecular Formula C₁₅H₁₄O₃[3][4]
Molecular Weight 242.27 g/mol [3][4]
IUPAC Name benzyl 2-(3-hydroxyphenyl)acetate[3]
Appearance Cream to pale brown powder

Synthesis of this compound

The synthesis of this compound can be achieved through standard esterification methods. One common and effective approach is the Fischer-Speier esterification, which involves the reaction of 3-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst.

Protocol: Fischer-Speier Esterification
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxyphenylacetic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Solvent: Add a suitable solvent for azeotropic removal of water, such as toluene.

  • Reflux: Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hypothesized Biological Activities and Investigative Pathways

Given the absence of direct studies on this compound, we propose a hypothesis-driven approach to its investigation, focusing on the known biological activities of its parent compounds and structural analogs.

Cardiovascular Effects: A Vasorelaxant Prodrug?

Hypothesis: this compound may act as a prodrug of 3-HPAA, which has been shown to induce vasodilation and lower blood pressure, potentially through a nitric oxide (NO)-dependent mechanism.[1][2]

Experimental Workflow:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Esterase Stability Esterase Stability Ex Vivo Vasorelaxation Ex Vivo Vasorelaxation Esterase Stability->Ex Vivo Vasorelaxation Test on isolated aortic rings NO Production Assay NO Production Assay Ex Vivo Vasorelaxation->NO Production Assay Measure NO in endothelial cells Blood Pressure Monitoring Blood Pressure Monitoring NO Production Assay->Blood Pressure Monitoring Administer to hypertensive rat model Pharmacokinetic Analysis Pharmacokinetic Analysis Blood Pressure Monitoring->Pharmacokinetic Analysis Measure plasma levels of compound and metabolites This compound This compound This compound->Esterase Stability Incubate with esterases

Caption: Workflow for investigating cardiovascular effects.

Anti-inflammatory Potential

Hypothesis: The phenolic hydroxyl group and the benzyl moiety are common features in known anti-inflammatory compounds.[5] this compound may therefore possess anti-inflammatory properties by inhibiting key inflammatory mediators.

Experimental Workflow:

G cluster_0 In Vitro Assays cluster_1 In Vivo Models LPS-stimulated Macrophages LPS-stimulated Macrophages NO & Cytokine Measurement NO & Cytokine Measurement LPS-stimulated Macrophages->NO & Cytokine Measurement Measure NO, TNF-α, IL-6 COX/LOX Inhibition COX/LOX Inhibition NO & Cytokine Measurement->COX/LOX Inhibition Enzyme inhibition assays Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema COX/LOX Inhibition->Carrageenan-induced Paw Edema Administer to rodent model This compound This compound This compound->LPS-stimulated Macrophages Treat RAW 264.7 cells

Caption: Workflow for assessing anti-inflammatory activity.

Antioxidant Activity: Direct and Indirect Mechanisms

Hypothesis: While 3-HPAA is considered an indirect antioxidant, other phenolic compounds exhibit direct radical scavenging activity.[6] this compound should be evaluated for both direct and indirect antioxidant potential.

Experimental Workflow:

G cluster_0 Direct Scavenging Assays cluster_1 Cell-based Assays DPPH Assay DPPH Assay ABTS Assay ABTS Assay DPPH Assay->ABTS Assay Cellular Antioxidant Activity (CAA) Cellular Antioxidant Activity (CAA) ABTS Assay->Cellular Antioxidant Activity (CAA) Nrf2 Activation Nrf2 Activation Cellular Antioxidant Activity (CAA)->Nrf2 Activation Western blot/qPCR for Nrf2 targets This compound This compound This compound->DPPH Assay

Caption: Workflow for evaluating antioxidant properties.

Detailed Experimental Protocols

Protocol 1: Ex Vivo Vasorelaxation Assay
  • Tissue Preparation: Isolate thoracic aortic rings from euthanized rats (e.g., Wistar or Sprague-Dawley).

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Pre-contraction: Pre-contract the aortic rings with a submaximal concentration of phenylephrine or potassium chloride.

  • Compound Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Acquisition: Record the changes in isometric tension.

  • Analysis: Express the relaxation response as a percentage of the pre-contraction tension.

Protocol 2: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxicity.

Protocol 3: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for drug discovery. The protocols and application notes provided herein offer a structured framework for its systematic evaluation. Based on the known bioactivities of its constituent moieties, this compound warrants investigation for its potential cardiovascular, anti-inflammatory, and antioxidant properties. Future research should focus on elucidating its mechanism of action, establishing a structure-activity relationship through the synthesis of analogs, and evaluating its efficacy in relevant preclinical disease models.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl 3-hydroxyphenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzyl 3-hydroxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide detailed protocols to help you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthetic strategy for this compound.

Q1: What are the primary methods for synthesizing this compound, and how do I choose the right one?

A1: The synthesis of this compound involves the esterification of 3-hydroxyphenylacetic acid with benzyl alcohol. The primary challenge stems from the presence of two nucleophilic sites on the starting acid: the carboxylic acid and the phenolic hydroxyl group. The choice of method depends on factors like scale, sensitivity of the substrates, and desired purity. The three most common approaches are:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where the carboxylic acid and alcohol are refluxed in the presence of a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[1][2] It is often performed using an excess of one reagent or with the removal of water to drive the reaction equilibrium towards the product.[3][4] This method is cost-effective for large-scale synthesis but can suffer from side reactions if not carefully controlled.[5][6]

  • Steglich Esterification: This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8] It is a very mild reaction that proceeds at room temperature, making it ideal for sensitive or sterically hindered substrates.[8][9]

  • Mitsunobu Reaction: This redox-condensation reaction uses a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol for nucleophilic attack by the carboxylic acid.[10][11] It is known for its mild conditions, but a significant drawback is the formation of stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[12]

The following table provides a comparative overview to guide your selection:

MethodTypical YieldConditionsKey AdvantagesKey Disadvantages
Fischer Esterification 70-90%Acid catalyst, heat (reflux)Low cost, scalable, simple reagentsReversible reaction, harsh conditions, potential for side reactions (e.g., ether formation, polymerization)[5][6]
Steglich Esterification 85-95%DCC/EDC, DMAP, room temp.Mild conditions, high yield, good for sensitive substrates[9]Expensive reagents, stoichiometric urea byproduct requires removal[8]
Mitsunobu Reaction 80-90%PPh₃, DEAD/DIAD, 0°C to RTExtremely mild conditionsExpensive reagents, difficult purification due to byproducts[12]
Q2: Is it necessary to use a protecting group for the phenolic hydroxyl group?

A2: While direct esterification is possible, protecting the phenolic hydroxyl group is a robust strategy to prevent side reactions and improve the final yield, especially in base-catalyzed reactions or when using highly reactive acylating agents. The phenolic proton is acidic and can interfere with many reagents. Furthermore, protecting the phenol deactivates the aromatic ring towards potential electrophilic side reactions.

Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers.[13][14][15] For this synthesis, a benzyl ether is a suitable choice as it is stable to the esterification conditions and can be removed later via hydrogenolysis (H₂, Pd/C), which typically would not affect the benzyl ester.

The decision to use a protecting group can be visualized with the following workflow:

G start Start Synthesis Planning q1 Is high purity critical and are side reactions a major concern? start->q1 use_pg Yes: Use Protecting Group Strategy q1->use_pg Yes no_pg No: Proceed with Direct Esterification q1->no_pg No q2 What is the reaction scale? no_pg->q2 large_scale Large Scale: Consider Fischer Esterification q2->large_scale Large small_scale Small/Medium Scale: Consider Steglich Esterification q2->small_scale Small/Medium

Caption: Decision workflow for synthesis strategy.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q3: My yield from Fischer Esterification is consistently low (<60%). What are the likely causes and how can I fix this?

A3: Low yields in Fischer esterification are almost always due to its reversible nature.[5] The reaction produces one mole of water for every mole of ester formed, and the presence of this water can shift the equilibrium back towards the starting materials according to Le Châtelier's principle.[3]

Causes & Solutions:

  • Water Accumulation: The equilibrium is limiting your conversion.

    • Solution: Remove water as it forms. The most effective method is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[1][16] The water is collected in the side arm of the apparatus while the solvent returns to the reaction flask, continuously driving the reaction forward.

  • Insufficient Reactant Concentration: The reaction equilibrium is not sufficiently shifted towards the products.

    • Solution: Use a large excess of one of the reactants.[4] Since benzyl alcohol is typically less expensive and easier to remove than 3-hydroxyphenylacetic acid, using a 3- to 5-fold excess of benzyl alcohol can significantly improve the yield.[17][18]

  • Ineffective Catalyst: The reaction is not reaching equilibrium within the allotted time.

    • Solution: Ensure your acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is active and used in an appropriate amount (typically 1-5 mol%). While catalytic, too little will result in a slow reaction, but be aware that too much can lead to side reactions.

Q4: I'm observing a dark, tar-like substance in my reaction flask, especially with Fischer Esterification. What is it and how do I prevent it?

A4: The formation of a dark tar is a common issue when heating benzyl alcohol in the presence of a strong, non-volatile acid like sulfuric acid.[6] This is due to acid-catalyzed polymerization or self-etherification of benzyl alcohol.

Causes & Solutions:

  • Excessive Catalyst Concentration: High concentrations of H₂SO₄ promote intermolecular dehydration of benzyl alcohol to form poly(benzyl ether) and other degradation products.[5]

    • Solution: Reduce the amount of sulfuric acid to the minimum required for effective catalysis (1-2 mol%). Alternatively, switch to a solid-supported acid catalyst or a milder acid like p-toluenesulfonic acid (p-TsOH), which is less prone to causing charring.

  • High Reaction Temperature: Overheating can accelerate these decomposition pathways.

    • Solution: Maintain the reaction at the reflux temperature of your chosen solvent without excessive heating. If using toluene (b.p. ~111°C), this temperature is generally sufficient. Avoid "hot spots" in the flask by ensuring efficient stirring.

Q5: My Steglich esterification is very slow or stalls. What's going wrong?

A5: While generally reliable, the Steglich esterification can be sluggish if the reagents or conditions are not optimal.

Causes & Solutions:

  • Inactive DMAP Catalyst: DMAP is the true catalyst that forms a highly reactive acylpyridinium intermediate.[9] If it is old or degraded, the reaction will be slow.

    • Solution: Use fresh, high-purity DMAP. Ensure it is fully dissolved in the reaction mixture.

  • Formation of N-Acylurea: If the nucleophilic attack by the alcohol is slow, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and consumes your starting material.[8][9]

    • Solution: This rearrangement is often suppressed by DMAP. Ensure you are using a catalytic amount (5-10 mol%). Also, confirm that your benzyl alcohol is of high purity and added concurrently with the other reagents.

  • Poor Quality DCC/EDC: The carbodiimide coupling agent can degrade upon exposure to moisture.

    • Solution: Use fresh DCC or EDC from a newly opened bottle and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Q6: How can I effectively purify my product and remove unreacted benzyl alcohol and dicyclohexylurea (DCU)?

A6: Purification is a critical step. Benzyl alcohol has a relatively high boiling point and can be difficult to separate from the product by distillation alone. DCU from the Steglich reaction is a solid but can sometimes be tricky to remove completely.

Solutions:

  • Removing DCU (from Steglich reaction):

    • After the reaction is complete, cool the mixture (sometimes to 0°C) to fully precipitate the DCU.

    • Filter the reaction mixture through a sintered glass funnel or a pad of Celite. Wash the filter cake with a small amount of a non-polar solvent like cold hexane or diethyl ether to recover any trapped product.

  • Removing Unreacted Benzyl Alcohol and Acid:

    • Aqueous Workup: Transfer the crude product (or filtrate from the DCU removal) into a separatory funnel with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash sequentially with a weak acid (e.g., 5% HCl or 1M KHSO₄) to remove any residual DMAP.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted 3-hydroxyphenylacetic acid.[19]

    • Wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

    • Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Final Purification (Chromatography):

    • Flash column chromatography is the most effective method for obtaining highly pure this compound. A typical eluent system is a gradient of ethyl acetate in hexane. This will effectively separate your product from any remaining benzyl alcohol and other non-polar impurities.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis setup 1. Reaction Setup (Fischer or Steglich) monitor 2. Monitor Progress (TLC) setup->monitor filter 3. Filter Byproducts (e.g., DCU) monitor->filter extract 4. Liquid-Liquid Extraction (Acid/Base Washes) filter->extract dry 5. Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate 6. Concentrate (Rotary Evaporator) dry->concentrate chrom 7. Column Chromatography concentrate->chrom analyze 8. Characterize Pure Product (NMR, MS) chrom->analyze

Caption: Generalized workflow for synthesis and purification.

Experimental Protocols

Protocol 1: High-Yield Fischer-Speier Esterification

This protocol is optimized for yield by using a Dean-Stark apparatus to remove water.

  • Materials:

    • 3-Hydroxyphenylacetic acid (1.0 eq)

    • Benzyl alcohol (1.5 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

    • Toluene

    • Ethyl acetate, Saturated NaHCO₃ solution, Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser, add 3-hydroxyphenylacetic acid, benzyl alcohol, and toluene (enough to fill the flask to about half).

    • Add the p-TsOH catalyst to the mixture.

    • Heat the mixture to reflux. Toluene will begin to distill and collect in the Dean-Stark trap. As the water azeotrope separates, water will collect in the bottom of the trap and the toluene will overflow back into the reaction flask.

    • Continue refluxing for 4-8 hours, or until no more water is collected in the trap. Monitor the reaction progress by TLC.

    • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield pure this compound.

Protocol 2: Mild Steglich Esterification

This protocol is ideal for small-scale synthesis where mild conditions are paramount.

  • Materials:

    • 3-Hydroxyphenylacetic acid (1.0 eq)

    • Benzyl alcohol (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Hexane, Ethyl Acetate

  • Procedure:

    • To a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxyphenylacetic acid, benzyl alcohol, and DMAP in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC in a small amount of anhydrous DCM dropwise to the stirred reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction by TLC until the starting acid is consumed.

    • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and perform an aqueous workup as described in Protocol 1 (steps 6-7) to remove any remaining impurities.

    • Purify by flash column chromatography to yield the final product.

References

Technical Support Center: Benzylation of 3-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the benzylation of 3-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in mechanistic principles and practical laboratory experience.

Introduction: The Synthetic Challenge

The benzylation of 3-hydroxyphenylacetic acid to synthesize 3-(benzyloxy)phenylacetic acid is a crucial step in the preparation of various pharmaceutical intermediates and biologically active molecules.[1] While appearing straightforward as a Williamson ether synthesis, this reaction is often plagued by a series of competing side reactions due to the presence of two nucleophilic centers in the starting material: the phenolic hydroxyl group and the carboxylic acid. This guide will help you understand, control, and troubleshoot these side reactions to achieve a high yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect in the benzylation of 3-hydroxyphenylacetic acid?

A1: You can anticipate three major side products in addition to your desired O-benzylated product:

  • Benzyl 3-hydroxyphenylacetate: This results from the esterification of the carboxylic acid.[2]

  • Benzyl 3-(benzyloxy)phenylacetate: This is the result of both O-benzylation and esterification.

  • C-benzylated 3-hydroxyphenylacetic acid: This arises from the alkylation of the aromatic ring instead of the phenolic oxygen.[3]

Q2: Why am I getting a significant amount of C-benzylated product?

A2: The formation of C-benzylated byproducts is due to the ambident nature of the phenoxide ion formed under basic conditions.[3][4] The negative charge is delocalized onto the aromatic ring, creating nucleophilic carbon atoms (primarily at the ortho and para positions to the hydroxyl group). The choice of solvent plays a critical role here. Protic solvents can hydrogen bond with the phenoxide oxygen, making it less available for nucleophilic attack and thus promoting C-alkylation.[3]

Q3: My reaction is complete, but I see a significant amount of benzyl ester in my crude product. How can I avoid this?

A3: The carboxylic acid is also deprotonated by the base used in the reaction, forming a carboxylate that can act as a nucleophile and attack the benzylating agent.[5] To minimize this, you can:

  • Use a milder base: A base that is strong enough to deprotonate the phenol but not the carboxylic acid as effectively can favor O-benzylation. However, given the pKa values, this can be challenging.

  • Protect the carboxylic acid: A more robust strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the benzylation.[6][7] This protecting group can then be removed in a subsequent step.

  • Control stoichiometry: Using a slight excess of the base and carefully controlling the stoichiometry of the benzylating agent can sometimes help, but protection is often the more reliable method.

Q4: Can I use any benzylating agent?

A4: Benzyl chloride and benzyl bromide are the most common and reactive benzylating agents for this type of reaction.[8] Benzyl tosylate is another effective, albeit more expensive, alternative that can sometimes offer better yields and cleaner reactions due to the excellent leaving group ability of the tosylate.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low conversion of starting material 1. Insufficient base. 2. Low reaction temperature. 3. Inactive benzylating agent.1. Ensure at least one equivalent of base is used to deprotonate the phenol. Using 1.5-2.0 equivalents is common. 2. Gently heat the reaction mixture (e.g., to 60-80 °C) to increase the reaction rate.[10] 3. Check the purity of your benzylating agent. Benzyl chloride can degrade over time to form impurities like benzaldehyde and benzyl alcohol.[11][12]
Formation of multiple spots on TLC, indicating a mixture of products 1. Competing O- and C-benzylation. 2. Esterification of the carboxylic acid.1. Use an aprotic polar solvent like DMF or acetone to favor O-alkylation.[3] 2. Protect the carboxylic acid as an ester prior to benzylation.[6]
Significant amount of dibenzylated product (benzyl 3-(benzyloxy)phenylacetate) Over-alkylation due to excess benzylating agent and base.Carefully control the stoichiometry. Use approximately 1.1-1.2 equivalents of the benzylating agent.[10]
Formation of an insoluble precipitate during workup The product may be precipitating out of solution upon acidification, or inorganic salts may not have been fully removed.Ensure the pH is adjusted correctly during the workup to keep your product in the desired layer (acidic for extraction into an organic solvent). Filter off any inorganic salts before extraction.

Visualizing the Reaction Pathways

The following diagram illustrates the competing reaction pathways in the benzylation of 3-hydroxyphenylacetic acid.

G Competing Benzylation Pathways start 3-Hydroxyphenylacetic Acid phenoxide Phenoxide Intermediate start->phenoxide Base carboxylate Carboxylate Intermediate start->carboxylate Base O_benz Desired Product: 3-(Benzyloxy)phenylacetic Acid phenoxide->O_benz + Bn-X (O-attack) C_benz Side Product: C-Benzylated Product phenoxide->C_benz + Bn-X (C-attack) ester Side Product: This compound carboxylate->ester + Bn-X both_deprotonated Doubly Deprotonated Intermediate di_benz Side Product: Benzyl 3-(Benzyloxy)phenylacetate O_benz->di_benz Base, + Bn-X ester->di_benz Base, + Bn-X BnX Benzylating Agent (Bn-X)

Caption: Competing reaction pathways in the benzylation of 3-hydroxyphenylacetic acid.

Recommended Experimental Protocol to Minimize Side Reactions

This protocol prioritizes the selective O-benzylation by protecting the carboxylic acid functionality first.

G Recommended Two-Step Synthetic Workflow start 3-Hydroxyphenylacetic Acid step1 Step 1: Esterification (e.g., MeOH, H₂SO₄ cat.) start->step1 intermediate Methyl 3-hydroxyphenylacetate step1->intermediate step2 Step 2: Benzylation (BnBr, K₂CO₃, DMF) intermediate->step2 protected_product Methyl 3-(benzyloxy)phenylacetate step2->protected_product step3 Step 3: Hydrolysis (e.g., LiOH, THF/H₂O) protected_product->step3 final_product 3-(Benzyloxy)phenylacetic Acid step3->final_product

Caption: A robust two-step workflow for the synthesis of 3-(benzyloxy)phenylacetic acid.

Step 1: Protection of the Carboxylic Acid (Esterification)

  • To a solution of 3-hydroxyphenylacetic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-hydroxyphenylacetate.

Step 2: O-Benzylation

  • Dissolve the methyl 3-hydroxyphenylacetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution and stir for 15-20 minutes at room temperature.

  • Add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and continue to monitor by TLC.[10]

  • Upon completion, cool the mixture and pour it into water. Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry and concentrate to obtain the crude methyl 3-(benzyloxy)phenylacetate. Purify by column chromatography if necessary.

Step 3: Deprotection of the Carboxylic Acid (Hydrolysis)

  • Dissolve the purified methyl 3-(benzyloxy)phenylacetate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of 2-3.

  • Extract the desired product, 3-(benzyloxy)phenylacetic acid, with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

Analytical Characterization

To effectively troubleshoot your reaction, proper analysis of the product mixture is essential.

Technique Purpose Expected Observations
Thin-Layer Chromatography (TLC) Monitor reaction progress and identify the number of components in the crude product.The desired product, starting material, and side products will have different Rf values.
¹H NMR Spectroscopy Structural elucidation of the desired product and identification of byproducts.- O-benzylation: Appearance of a singlet around 5.0 ppm for the benzylic protons (-O-CH₂ -Ph). - C-benzylation: Appearance of a singlet around 4.0 ppm for the benzylic protons (-Ar-CH₂ -Ph). - Benzyl Ester: Appearance of a singlet around 5.1 ppm for the ester's benzylic protons (-COO-CH₂ -Ph).
Mass Spectrometry (MS) Determine the molecular weight of the products to confirm their identity.Each product will have a distinct molecular ion peak corresponding to its molecular weight.
High-Performance Liquid Chromatography (HPLC) Quantify the purity of the final product and the relative amounts of byproducts.[12]Provides accurate quantification of all components in the reaction mixture.

References

Technical Support Center: Optimizing Reaction Conditions for Benzyl 3-hydroxyphenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzyl 3-hydroxyphenylacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Here, we emphasize not just the procedural steps but the underlying chemical principles to empower you to optimize your reaction conditions effectively.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound through Fischer esterification, the most common synthetic route.

Question: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in Fischer esterification are a frequent challenge, primarily due to the reversible nature of the reaction.[1][2] The formation of water as a byproduct can shift the equilibrium back towards the reactants, 3-hydroxyphenylacetic acid and benzyl alcohol.[1] To drive the reaction towards the product, consider the following strategies:

  • Water Removal: The most effective method to push the equilibrium forward is the continuous removal of water as it forms.[3] This is typically achieved using a Dean-Stark apparatus, where water is azeotropically removed with a solvent like toluene.[1][3]

  • Excess Reactant: Employing a molar excess of one of the reactants can also shift the equilibrium.[3] Using an excess of benzyl alcohol (e.g., a 1:3 molar ratio of acid to alcohol) is a common practice.[1]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) and continue refluxing until the starting material is consumed.[3] Insufficient heating will result in a slow reaction rate.[3]

  • Catalyst Activity: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial.[3] Ensure the catalyst is fresh and not deactivated by moisture.[1][2] Use a catalytic amount, as excessive acid can lead to side reactions.[3]

Question: My final product is contaminated with unreacted starting materials. How can I improve its purity?

Answer:

Contamination with starting materials is a common purity issue. Effective purification relies on a thorough workup procedure.

  • Neutralization of Acid: Unreacted 3-hydroxyphenylacetic acid can be removed by washing the organic layer with a saturated sodium bicarbonate solution.[2] This will neutralize the acidic starting material, converting it to its salt, which is soluble in the aqueous layer. Be cautious of carbon dioxide evolution during this step.[3]

  • Removal of Excess Alcohol: Benzyl alcohol can be challenging to separate from the product due to similar properties.[1] Washing the organic layer with water or brine can help remove excess benzyl alcohol.[3] For highly pure product, vacuum distillation or column chromatography is recommended.[1][4]

  • Complete Reaction: The most effective way to minimize starting material contamination is to ensure the reaction goes to completion. Use TLC to monitor the disappearance of the starting materials before proceeding with the workup.[3]

Question: The reaction mixture has turned dark and tarry. What causes this and how can it be prevented?

Answer:

The formation of a dark, tarry substance is often due to the polymerization of benzyl alcohol, which can be initiated by strong acids at high temperatures.[1][3]

  • Control Catalyst Concentration: Use only a catalytic amount of the acid. An excess can promote polymerization.[3]

  • Temperature Management: Avoid excessive heating. Maintain a gentle reflux and monitor the reaction temperature closely.[3]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that may contribute to discoloration.[2]

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound.

What is the most common method for synthesizing this compound?

The most prevalent laboratory method is the Fischer esterification of 3-hydroxyphenylacetic acid with benzyl alcohol in the presence of a strong acid catalyst.[1][5] This method is favored for its simplicity and cost-effectiveness.

What are the key safety precautions for this synthesis?
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

  • Fume Hood: Perform the reaction in a well-ventilated fume hood, especially when working with volatile organic solvents and corrosive acids.[2]

  • Handling Strong Acids: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.[2] Always add acid slowly to the reaction mixture with stirring.

How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

Are there alternative methods for this synthesis?

Yes, other methods for esterification exist, although they are often more complex or require specialized reagents. These include:

  • Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[4][6] It can be performed at room temperature, which is advantageous for sensitive substrates.

  • Reaction with Benzyl Halides: The sodium salt of 3-hydroxyphenylacetic acid can be reacted with benzyl bromide or benzyl chloride.[5]

  • Enzymatic Synthesis: Lipases can be used as catalysts for the esterification, offering a milder and more environmentally friendly approach.[4]

III. Experimental Protocols & Data

Optimized Fischer Esterification Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound with an emphasis on optimizing yield and purity.

Materials:

  • 3-Hydroxyphenylacetic acid

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxyphenylacetic acid (1.0 eq.) and benzyl alcohol (1.5 - 3.0 eq.).[6] Add toluene as the solvent.

  • Catalyst Addition: With caution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring mixture.[6]

  • Reflux: Heat the mixture to reflux.[6] Water produced during the reaction will be collected in the Dean-Stark trap.[6]

  • Monitoring: Monitor the reaction progress by TLC until the 3-hydroxyphenylacetic acid is consumed. This typically takes several hours.[3]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[4]

Data Summary: Comparison of Esterification Methods
Synthesis RouteKey ReagentsCatalyst/Coupling AgentSolventReaction TimeTemperature (°C)Typical Yield (%)
Fischer Esterification 3-Hydroxyphenylacetic acid, Benzyl alcoholSulfuric Acid or TsOHToluene6-14 hoursReflux (~111)~85-95
Steglich Esterification 3-Hydroxyphenylacetic acid, Benzyl alcoholDCC, DMAPDichloromethane24 hoursRoom Tempup to 92
From Acid Chloride 3-Hydroxyphenylacetyl chloride, Benzyl alcoholPyridineDichloromethane1-3 hours0 to Room Temp>95
Enzymatic Synthesis 3-Hydroxyphenylacetic acid, Benzyl alcoholImmobilized LipaseSolvent-free or Hexane24 hours30-60High

Data adapted from a comparative study on benzyl phenylacetate synthesis, providing a general reference for expected outcomes under different conditions.[4]

IV. Visualizing the Process

Reaction Mechanism: Fischer Esterification

The following diagram illustrates the acid-catalyzed mechanism for the formation of this compound.

Fischer_Esterification Reactants 3-Hydroxyphenylacetic Acid + Benzyl Alcohol + H⁺ Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Benzyl Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Leaves Elimination of Water Proton_Transfer->Water_Leaves Loss of Water Protonated_Ester Protonated Ester Water_Leaves->Protonated_Ester Product This compound + H₂O + H⁺ Protonated_Ester->Product Deprotonation

Caption: Acid-catalyzed Fischer esterification mechanism.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving low yield issues.

Low_Yield_Troubleshooting Start Low Yield of This compound Check_Equilibrium Is the reaction equilibrium being driven towards products? Start->Check_Equilibrium Check_Completion Is the reaction proceeding to completion? Check_Equilibrium->Check_Completion Yes Solution_Equilibrium Implement water removal (Dean-Stark) and/or use excess benzyl alcohol. Check_Equilibrium->Solution_Equilibrium No Check_Catalyst Is the acid catalyst active and in the correct concentration? Check_Completion->Check_Catalyst Yes Solution_Completion Increase reaction time and/or temperature. Monitor via TLC. Check_Completion->Solution_Completion No Check_Workup Is product being lost during the workup? Check_Catalyst->Check_Workup Yes Solution_Catalyst Use fresh catalyst. Optimize concentration (1-5 mol%). Check_Catalyst->Solution_Catalyst No Solution_Workup Optimize extraction and washing procedures. Use brine to break emulsions. Check_Workup->Solution_Workup Yes End Optimized Yield Check_Workup->End No Solution_Equilibrium->Check_Equilibrium Solution_Completion->Check_Completion Solution_Catalyst->Check_Catalyst Solution_Workup->Check_Workup

Caption: Troubleshooting workflow for low reaction yield.

V. References

  • BenchChem. (2025). Comparative study of different synthesis routes for benzyl phenylacetate. 4

  • BenchChem. (2025). Optimizing reaction conditions for benzyl phenylacetate synthesis. 1

  • BenchChem. (2025). Technical Support Center: Benzyl Phenylacetate Synthesis. 2

  • BenchChem. (2025). Troubleshooting low yield in benzyl phenylacetate esterification. 3

  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and History of Benzyl Phenylacetate Synthesis. 6

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. 7

  • Chemistry LibreTexts. (2023). Fischer Esterification. 8

References

Benzyl 3-hydroxyphenylacetate stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl 3-hydroxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability and degradation challenges associated with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and stability of this compound.

Q1: What is this compound and what are its key structural features affecting stability? this compound (C₁₅H₁₄O₃, MW: 242.27 g/mol ) is an aromatic ester.[1][2] Its stability is primarily influenced by two functional groups: the ester linkage and the phenolic hydroxyl group . The ester bond is susceptible to hydrolysis, while the phenol group is prone to oxidation. Understanding the reactivity of these groups is crucial for preventing degradation.

Q2: What are the primary degradation pathways for this compound? The two main degradation pathways are:

  • Hydrolysis: The ester bond can be cleaved by acid or base catalysis to yield 3-Hydroxyphenylacetic acid and Benzyl alcohol .[3] This is the most common degradation route in aqueous environments.

  • Oxidation: The phenolic hydroxyl group can be oxidized, especially in the presence of metal ions, oxygen, or light. This can lead to the formation of colored quinone-type structures or other oxidative byproducts.

Q3: How should I store this compound to ensure its long-term stability? To minimize degradation, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place (ideally at 2-8°C). For solutions, use aprotic solvents where possible. If aqueous solutions are necessary, they should be prepared fresh using deoxygenated buffers, kept at a pH near neutral (6.0-7.5), and stored at low temperatures, protected from light.

Q4: Can this compound degrade under typical HPLC analysis conditions? Yes, on-instrument degradation is possible. Using a mobile phase with a high or low pH can promote hydrolysis. Additionally, prolonged exposure of the sample in the autosampler at room temperature can lead to a detectable loss of the parent compound and the appearance of degradation peaks.

Q5: Are there any known biological or enzymatic degradation pathways? Yes, the 3-hydroxyphenylacetate moiety can be metabolized by various microorganisms.[4][5] Bacterial pathways often involve hydroxylation and subsequent ring cleavage.[4][6] If working with biological matrices or non-sterile conditions, enzymatic hydrolysis by esterases or degradation by microbial contaminants can be a significant issue.

Troubleshooting Guide: Experimental & Analytical Issues

This section provides in-depth guidance for identifying and resolving specific problems encountered during research and development.

Issue 1: Appearance of Unexpected Peaks in HPLC/UPLC Chromatograms

Symptom: You observe one or more new peaks in your chromatogram, often eluting earlier than the parent this compound peak in a reverse-phase method. The area of the parent peak may decrease over time.

Causality Analysis: The appearance of earlier-eluting peaks in a reverse-phase HPLC system typically indicates the formation of more polar degradants. The most probable cause is the hydrolytic cleavage of the ester bond.

  • Primary Degradants: 3-Hydroxyphenylacetic acid and Benzyl alcohol.

  • Elution Profile: 3-Hydroxyphenylacetic acid is significantly more polar than the parent ester and will have a much shorter retention time. Benzyl alcohol is also more polar and will elute earlier than the parent compound.

Workflow for Troubleshooting Unexpected Peaks

start Unexpected Peak Observed check_blank Inject a Solvent Blank start->check_blank is_contaminant Is Peak in Blank? check_blank->is_contaminant contaminant Source is Contamination (Solvent, System, Vial) is_contaminant->contaminant Yes not_contaminant Peak is Sample-Related is_contaminant->not_contaminant No check_fresh Prepare & Inject Fresh Sample Immediately not_contaminant->check_fresh is_present_fresh Is Peak Present in Fresh Sample? check_fresh->is_present_fresh degradation_storage Degradation Occurs During Sample Prep/Storage is_present_fresh->degradation_storage No (or much smaller) degradation_on_instrument Degradation Occurs On-Instrument is_present_fresh->degradation_on_instrument Yes troubleshoot_storage Solution: Use Cooled Autosampler (4°C). Minimize Time from Prep to Injection. Check pH of Diluent. degradation_storage->troubleshoot_storage troubleshoot_instrument Solution: Evaluate Mobile Phase pH. Consider Shorter Run Times. Ensure Column is Inert. degradation_on_instrument->troubleshoot_instrument

Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.

Corrective Actions:

  • Control Sample pH: Ensure your sample diluent is pH-neutral and buffered if necessary. Avoid acidic or basic conditions that catalyze hydrolysis.[7]

  • Temperature Control: Use a cooled autosampler (set to 4-8°C) to slow down degradation in prepared samples waiting for injection.

  • Prepare Fresh: Prepare samples immediately before analysis. If you must store solutions, do so at -20°C or below in an aprotic solvent.

  • Confirm Identity: If possible, confirm the identity of the degradant peaks by running standards of 3-Hydroxyphenylacetic acid and Benzyl alcohol.

Issue 2: Loss of Purity or Potency During Storage

Symptom: A previously high-purity batch of this compound shows decreased purity upon re-analysis, or a formulated product fails to meet its potency specification over time. The sample may also develop a slight yellow or brown discoloration.

Causality Analysis: This indicates slow-burn degradation occurring under the chosen storage conditions. While hydrolysis is a possibility, discoloration points towards oxidative degradation of the phenol group. This process can be accelerated by exposure to light (photodegradation), air (auto-oxidation), or trace metal contaminants.

Degradation Pathway: Hydrolysis & Oxidation

sub This compound sub_h2o H₂O (Acid/Base Catalyzed) sub->sub_h2o sub_ox [O] (Light, Air, Metal Ions) sub->sub_ox prod1 3-Hydroxyphenylacetic Acid sub_h2o->prod1 prod2 Benzyl Alcohol sub_h2o->prod2 prod3 Oxidized Products (e.g., Quinones) sub_ox->prod3

Caption: Primary degradation pathways for this compound.

Corrective Actions:

  • Inert Environment: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Use amber vials or store containers in the dark to prevent photolytic degradation.

  • Chelating Agents: For liquid formulations, consider adding a small amount of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

  • Antioxidants: For formulations, the inclusion of antioxidants (e.g., BHT, ascorbic acid) can be evaluated to protect the phenol group.

  • Forced Degradation Study: Perform a forced degradation study (see Protocol 1) to proactively identify and characterize potential degradants under various stress conditions (acid, base, oxidative, thermal, photolytic). This is a requirement for developing stability-indicating analytical methods.[8]

Protocols for Stability Assessment
Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under controlled stress conditions to identify likely degradation products and establish a stability-indicating analytical method.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as described. At the end of the incubation, neutralize the acid and base samples with an equimolar amount of base/acid, then dilute all samples to a final concentration of ~50 µg/mL with mobile phase for HPLC analysis.

Stress ConditionReagent/ConditionIncubation Time & Temp.Expected Primary Degradation
Acid Hydrolysis 1 M HCl2 hours at 60°CHydrolysis to 3-HPA & Benzyl Alcohol
Base Hydrolysis 0.1 M NaOH30 minutes at RTRapid Hydrolysis to 3-HPA & Benzyl Alcohol
Oxidation 3% H₂O₂24 hours at RTOxidation of phenol ring
Thermal Store solid powder48 hours at 105°CThermal decomposition
Photolytic Expose solution to ICH-compliant light source24 hours at RTPhotodegradation, potential oxidation

3-HPA: 3-Hydroxyphenylacetic Acid; RT: Room Temperature

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using a suitable HPLC-UV method. The goal is to achieve 5-20% degradation of the main peak.[9]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating this compound from its key degradation products identified in the forced degradation study.

Starting Point Methodology:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

Self-Validation & Optimization:

  • Specificity: Inject the stressed samples from Protocol 1. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.[8]

  • Optimization: If co-elution occurs, adjust the gradient slope, initial mobile phase composition, or switch to a different organic solvent (e.g., methanol). The acidic mobile phase helps to produce sharp peaks for the acidic degradant (3-HPA).

References

Troubleshooting low purity of synthesized Benzyl 3-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzyl 3-hydroxyphenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purity of this compound. We will move beyond simple procedural lists to explore the chemical principles behind the common pitfalls and provide robust, field-tested solutions to enhance the purity and yield of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the synthesis.

Q1: My reaction yield is consistently low, although TLC analysis suggests the starting material is consumed. What is the likely cause?

A1: A low isolated yield, despite apparent consumption of starting materials, often points to the reversible nature of the Fischer-Speier esterification, the primary method for this synthesis.[1][2][3] The reaction between 3-hydroxyphenylacetic acid and benzyl alcohol produces the ester and water. As water accumulates, it can hydrolyze the ester product, shifting the equilibrium back towards the reactants.[4][5][6]

To drive the reaction forward and improve yield, consider these strategies:

  • Use of an Excess Reagent: Employing a large excess of one reactant, typically the less expensive benzyl alcohol, can push the equilibrium towards the product side according to Le Châtelier's principle.[2][7]

  • Water Removal: The most effective method is the continuous removal of water as it forms. This is commonly achieved by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[2][4]

Q2: The crude product from my reaction is a dark, tar-like substance. What is causing this and how can I prevent it?

A2: The formation of dark, tarry substances is a frequent issue when using strong acid catalysts like concentrated sulfuric acid with benzyl alcohol.[2] This is primarily due to the acid-catalyzed polymerization or self-etherification of benzyl alcohol to form polybenzyl ethers and other degradation products.

Preventative Measures:

  • Use a Milder Catalyst: Switch from sulfuric acid to a solid-supported acid or a milder catalyst like p-toluenesulfonic acid (p-TsOH), which is less prone to causing charring.[1]

  • Control the Temperature: Avoid excessive heating. Maintain a gentle reflux and monitor the reaction temperature closely. High temperatures accelerate the rate of side reactions.[4]

  • Catalyst Concentration: Use the minimum effective amount of catalyst. Typically, 1-2 mol% relative to the limiting reagent is sufficient.

Q3: How can I effectively remove unreacted benzyl alcohol from my final product?

A3: Separating benzyl alcohol from the desired this compound can be challenging due to their similar polarities and high boiling points.

  • Aqueous Wash: While a simple water wash is insufficient, washing the organic phase with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is crucial. This step neutralizes the acid catalyst and removes the acidic 3-hydroxyphenylacetic acid starting material by converting it to its water-soluble salt.[8][9]

  • Vacuum Distillation: If significant amounts of benzyl alcohol remain, purification by vacuum distillation may be effective. However, the high boiling points require a good vacuum system, and care must be taken to avoid thermal decomposition of the product.

  • Column Chromatography: The most reliable method for achieving high purity is flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will effectively separate the less polar benzyl alcohol from the more polar product.

Part 2: In-Depth Troubleshooting for Low Purity

When simple fixes are not enough, a systematic approach is required. The primary cause of low purity in this specific synthesis is often the formation of a significant byproduct: Benzyl 3-(benzyloxy)phenylacetate . This occurs because the phenolic hydroxyl group on 3-hydroxyphenylacetic acid is also nucleophilic and can be benzylated under the reaction conditions, competing with the desired esterification.[10][11]

Workflow for Diagnosing and Solving Purity Issues

This workflow will guide you from identifying your specific impurity to implementing a targeted solution.

G cluster_0 Step 1: Analysis cluster_1 Step 2: Diagnosis cluster_2 Step 3: Solution Start Crude Product with Low Purity Analysis Analyze by ¹H NMR & GC-MS Start->Analysis Impurity_ID Identify Major Impurity Analysis->Impurity_ID Sol_Equilibrium Primary Impurity: Unreacted Starting Materials Impurity_ID->Sol_Equilibrium Path A Sol_Dibenzyl Primary Impurity: Dibenzylated Byproduct Impurity_ID->Sol_Dibenzyl Path B Sol_Other Primary Impurity: Polymer or Other Impurity_ID->Sol_Other Path C Action_Equilibrium Action: Drive Equilibrium Forward (Excess Reagent / Water Removal) Sol_Equilibrium->Action_Equilibrium Action_Protect Action: Implement Protecting Group Strategy Sol_Dibenzyl->Action_Protect Action_Optimize Action: Optimize Catalyst & Temperature Sol_Other->Action_Optimize

Caption: Systematic workflow for troubleshooting low purity.

Step 1 & 2: Identifying the Impurity

Accurate identification of the main contaminant is the most critical step.[12] Use ¹H NMR and GC-MS to analyze your crude product.

Compound Structure Molecular Weight ( g/mol ) Key ¹H NMR Signals (CDCl₃, δ ppm)
This compound (Product) 242.27[13]~7.35 (m, 5H, Bn-ArH), ~7.15 (t, 1H, ArH), ~6.80 (m, 3H, ArH), ~5.15 (s, 2H, O-CH₂-Ar), ~3.60 (s, 2H, Ar-CH₂-CO)
3-Hydroxyphenylacetic acid (Start. Mat.) 152.15[14]~10-12 (br s, 1H, COOH), ~7.18 (t, 1H, ArH), ~6.80 (m, 3H, ArH), ~3.60 (s, 2H, Ar-CH₂-CO)
Benzyl alcohol (Start. Mat.) 108.14~7.35 (m, 5H, ArH), ~4.65 (s, 2H, CH₂-OH)
Benzyl 3-(benzyloxy)phenylacetate (Byproduct) 332.39~7.35 (m, 10H, two Bn-ArH), ~7.25 (t, 1H, ArH), ~6.90 (m, 3H, ArH), ~5.15 (s, 2H, COO-CH₂-Ar), ~5.05 (s, 2H, ArO-CH₂-Ar), ~3.65 (s, 2H, Ar-CH₂-CO)

Table 1: Analytical Signatures of Key Compounds.

Step 3: Implementing the Solution

Path A - Unreacted Starting Materials: If your primary contaminants are the starting materials, your main issue is incomplete conversion due to reaction equilibrium.

  • Solution: Follow the advice in FAQ Q1 . Implement water removal using a Dean-Stark trap or use a 3-5 fold molar excess of benzyl alcohol.

Path B - Dibenzylated Byproduct: The presence of a second set of benzyl signals (~7.35 ppm and ~5.05 ppm) in the ¹H NMR spectrum and a mass peak corresponding to ~332 g/mol in the MS strongly indicates the formation of Benzyl 3-(benzyloxy)phenylacetate. This side reaction is difficult to prevent completely in a one-step process.

  • Solution: Protecting Group Strategy. The most robust solution is to temporarily "block" or "protect" the phenolic hydroxyl group before performing the esterification.[15][16][17] An acetyl group is an excellent choice as it is easy to install and remove under conditions that will not affect the desired ester.[18]

PG_Workflow Start 3-Hydroxyphenylacetic Acid Protect Step 1: Protect (Acetylation) Start->Protect Esterify Step 2: Esterify (Fischer Esterification) Protect->Esterify Deprotect Step 3: Deprotect (Mild Hydrolysis) Esterify->Deprotect End High-Purity Product Deprotect->End

Caption: Protecting group strategy workflow.

This three-step sequence ensures that the benzyl alcohol can only react with the carboxylic acid group, dramatically improving the purity of the final product. See Part 3 for detailed protocols.

Path C - Polymerization/Other: If the product is dark and contains a complex mixture of impurities that are difficult to characterize (a "smear" on TLC or a rolling baseline in the NMR), the issue is likely due to harsh reaction conditions.

  • Solution: Follow the advice in FAQ Q2 . Reduce the reaction temperature and switch to a milder acid catalyst like p-TsOH.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the recommended procedures.

Protocol 1: Protecting Group Strategy - Acetylation of Phenolic -OH

Objective: To synthesize 3-acetoxyphenylacetic acid.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxyphenylacetic acid (1.0 eq) in acetic anhydride (2.0-3.0 eq).

  • Catalysis: Carefully add a few drops of concentrated sulfuric acid or a catalytic amount of sodium acetate as a milder alternative.

  • Reaction: Stir the mixture at room temperature for 1-2 hours or with gentle heating (50-60 °C) to accelerate the reaction. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride. The product may precipitate as a solid. If it remains an oil, extract it with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting 3-acetoxyphenylacetic acid is often pure enough for the next step, or it can be recrystallized from a suitable solvent like ethyl acetate/hexane.

Protocol 2: Esterification of Protected Acid

Objective: To synthesize Benzyl 3-acetoxyphenylacetate.

  • Setup: In a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, combine 3-acetoxyphenylacetic acid (1.0 eq), benzyl alcohol (1.5-2.0 eq), and p-toluenesulfonic acid (p-TsOH) (0.02-0.05 eq) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated NaHCO₃ solution (to remove p-TsOH and any unreacted carboxylic acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude protected ester.

Protocol 3: Deprotection of the Acetyl Group

Objective: To obtain the final high-purity this compound.

  • Setup: Dissolve the crude Benzyl 3-acetoxyphenylacetate from the previous step in a solvent mixture like methanol/water or THF/water.

  • Reaction: Add a mild base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2.0 eq). Stir the mixture at room temperature for 2-4 hours. The acetyl group will be hydrolyzed.

  • Workup: Once the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., 1M HCl) to pH ~7.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product can be further purified by flash column chromatography if necessary to achieve >98% purity.[13]

References

Technical Support Center: Purification of Benzyl 3-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Benzyl 3-hydroxyphenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining this compound with high purity. We will explore the root causes of common impurities and provide robust, field-proven troubleshooting guides and protocols to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during the purification workflow, providing direct causes and actionable solutions.

Q1: My crude reaction mixture is a dark yellow or brown color. What is causing this discoloration and how can I fix it?

A1: Discoloration is typically due to oxidation and degradation products. The primary culprits are:

  • Oxidation of Benzyl Alcohol: The starting material, benzyl alcohol, can slowly oxidize to benzaldehyde, which can then undergo further reactions to form colored polymeric impurities.[1][2] This process can be accelerated by heat and the presence of trace metals.

  • Phenolic Oxidation: The 3-hydroxyphenyl moiety is susceptible to oxidation, especially under basic conditions or when exposed to air for extended periods, forming highly colored quinone-type species.

Solutions:

  • Inert Atmosphere: When feasible, run the synthesis reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[3]

  • Activated Charcoal Treatment: After the primary workup but before final purification, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and add a small amount of activated charcoal (approx. 1-2% w/w). Stir for 15-30 minutes at room temperature, then filter through a pad of Celite®. This is highly effective at adsorbing colored impurities.

  • Column Chromatography: Silica gel chromatography is very effective at separating these polar, colored impurities from the desired ester product.

Q2: My TLC plate shows multiple spots. How do I identify them and choose a purification strategy?

A2: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate an impure sample. The spots likely correspond to unreacted starting materials, the desired product, and various side products.

Identification & Strategy:

  • Co-spotting: Run a TLC plate by spotting your crude reaction mixture in one lane, the 3-hydroxyphenylacetic acid starting material in a second lane, benzyl alcohol in a third, and a co-spot (crude + both starting materials) in a fourth. This will definitively identify the starting material spots.

  • Interpreting Rf Values:

    • 3-Hydroxyphenylacetic Acid: Being a carboxylic acid, this is a very polar compound and will have a very low Rf value (close to the baseline) in common solvent systems like ethyl acetate/hexane.

    • This compound (Product): As an ester, this will be significantly less polar than the carboxylic acid and will have a higher Rf.

    • Benzyl Alcohol: This is moderately polar and will typically have an Rf between the starting acid and the final ester product.

    • Non-polar Impurities: Side products like dibenzyl ether (from self-condensation of benzyl alcohol) are much less polar and will have a very high Rf value, running close to the solvent front.

Based on this analysis, you can devise a purification plan. If the primary impurity is the starting carboxylic acid, an acid-base extraction is highly efficient. If impurities have Rf values close to your product, column chromatography is necessary.

Table 1: Common Impurities and Their Origin
ImpurityChemical StructureCommon OriginExpected TLC Rf (vs. Product)
3-Hydroxyphenylacetic AcidCarboxylic AcidUnreacted starting materialMuch Lower
Benzyl AlcoholPrimary AlcoholUnreacted starting materialLower
BenzaldehydeAldehydeOxidation of benzyl alcoholSimilar or slightly higher
Dibenzyl EtherEtherAcid-catalyzed self-condensation of benzyl alcoholMuch Higher
Water-Byproduct of Fischer Esterification[4][5]N/A (Removed during workup)
Acid Catalyst (e.g., H₂SO₄)-Residual from reactionStays at baseline (Removed by base wash)

Q3: I'm getting poor separation and significant streaking during silica gel column chromatography. What is happening?

A3: This is a classic issue when purifying compounds with free phenolic hydroxyl groups on standard silica gel.[6] The acidic nature of the silica surface (due to silanol groups, Si-OH) strongly interacts with the slightly acidic phenol of your product. This leads to strong adsorption, causing the compound to move slowly and "streak" down the column rather than eluting as a tight band.

Solutions:

  • Modify the Mobile Phase: Add a small amount of a polar, slightly acidic modifier to your eluent. Typically, adding 0.5-1% acetic acid or formic acid to the ethyl acetate/hexane mixture will improve peak shape dramatically.[7][8] The modifier protonates the silica surface and competes for hydrogen bonding sites, allowing your compound to elute more cleanly.

  • Use a Different Stationary Phase: If streaking persists, consider an alternative stationary phase. Polyamide or reverse-phase (C18) silica are excellent choices for separating phenolic compounds as they operate on different separation principles and do not have the same acidic surface issues.[8][9][10]

  • Neutralize the Silica: In some cases, pre-treating the silica gel by slurrying it with a solvent system containing a small amount of a weak base like triethylamine can be effective, but this is less common and can sometimes affect the separation of other components.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for removing the unreacted 3-hydroxyphenylacetic acid?

A1: The most efficient method is an acid-base extraction .[11] The key is to use a base that is strong enough to deprotonate the carboxylic acid (pKa ~4.3) but weak enough to not significantly deprotonate the phenol (pKa ~10). A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal for this purpose.[12][13] The bicarbonate converts the water-insoluble 3-hydroxyphenylacetic acid into its highly water-soluble sodium salt, which is then washed away into the aqueous layer, leaving your desired ester in the organic phase. A stronger base like sodium hydroxide (NaOH) should be avoided as it would deprotonate both the acid and the product's phenol, and could potentially hydrolyze the ester product.[11]

Q2: Which purification technique should I choose: extraction, column chromatography, or recrystallization?

A2: The optimal choice depends on the specific impurities present after the reaction. A multi-step approach is often best.

Purification Strategy Workflow

G crude Crude Reaction Mixture workup Aqueous Workup (Acid-Base Extraction) crude->workup Removes acid catalyst & unreacted carboxylic acid dry Dry & Evaporate workup->dry analysis1 TLC/NMR Analysis dry->analysis1 chrom Column Chromatography analysis1->chrom Close-running spots or multiple impurities recrys Recrystallization analysis1->recrys Product is solid & High initial purity (>90%) final_product Pure Benzyl 3-hydroxyphenylacetate analysis1->final_product Sufficiently pure chrom->recrys Further polishing chrom->final_product recrys->final_product analysis2 Final Purity Check (GC/HPLC/NMR) final_product->analysis2 G cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer start_org Product (Phenol, pKa ~10) + Unreacted Acid (pKa ~4.3) + Benzyl Alcohol end_org Product + Benzyl Alcohol Ready for drying & concentration end_aq Sodium 3-hydroxyphenylacetate (Salt) + NaHCO₃ (excess) start_org->end_aq Acid is deprotonated & moves to aqueous layer start_aq Saturated NaHCO₃ (Weak Base)

References

Technical Support Center: Scaling Up the Synthesis of Benzyl 3-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of Benzyl 3-hydroxyphenylacetate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges, provide practical, field-tested solutions, and explain the chemical principles behind our recommendations to ensure a successful, safe, and efficient scale-up.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning the scale-up synthesis of this compound.

Q1: What is the most common and industrially viable method for synthesizing this compound?

A1: The most prevalent and cost-effective method for synthesizing this compound on a large scale is the Fischer-Speier esterification . This is a direct, acid-catalyzed reaction between 3-hydroxyphenylacetic acid and benzyl alcohol.[1] The primary advantages of this method are the relatively low cost of the starting materials and the straightforward nature of the reaction.[2]

Q2: Why is the removal of water so critical for achieving a high yield in this esterification?

A2: Fischer esterification is a reversible equilibrium reaction.[3] The reaction of a carboxylic acid and an alcohol produces an ester and water. According to Le Châtelier's principle, the presence of water, a product, will shift the equilibrium back towards the starting materials, thus limiting the final yield. For a successful scale-up, continuous removal of water is essential to drive the reaction to completion.[4] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Q3: What are the recommended catalysts for this synthesis at scale, and what are the trade-offs?

A3: The choice of catalyst is critical for reaction efficiency and minimizing side products.

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst. However, its high acidity can lead to dehydration of benzyl alcohol and charring of the reactants, especially at elevated temperatures, resulting in a dark-colored product and difficult purification.[5][6]

  • p-Toluenesulfonic Acid (p-TsOH): Often the preferred choice for scale-up. It is a solid, making it easier to handle than sulfuric acid, and is less oxidizing, which reduces the formation of colored impurities and by-products.[4]

  • Heterogeneous Catalysts (e.g., Ion-Exchange Resins): These solid-supported acid catalysts (like Amberlite IR-120) are excellent for industrial processes.[5] Their primary advantage is the ease of removal from the reaction mixture by simple filtration, which eliminates the need for aqueous neutralization steps and simplifies the workup. This can significantly reduce wastewater generation and improve process efficiency.[6]

Q4: What are the key safety considerations when scaling up this process?

A4: Scaling up introduces safety challenges that may not be apparent at the bench scale.[7]

  • Thermal Hazards: Esterification reactions can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial to prevent runaway reactions.[7]

  • Handling of Corrosive Acids: Large quantities of sulfuric or p-toluenesulfonic acid require specialized personal protective equipment (PPE) and handling procedures. Glass-lined steel reactors are recommended to prevent equipment corrosion.[5]

  • Flammable Solvents: The use of solvents like toluene for azeotropic water removal introduces fire and explosion hazards. Ensure all equipment is properly grounded and the process is conducted in a well-ventilated area with appropriate fire suppression systems.

Troubleshooting and Optimization Guide

This guide provides solutions to specific problems that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s) & Explanation
Low Yield or Stalled Reaction 1. Inefficient Water Removal: The equilibrium is not being effectively shifted towards the product.[8]2. Insufficient Catalyst: The catalyst concentration may be too low for the larger volume, or the catalyst may have degraded.3. Low Reaction Temperature: The reaction rate is too slow.1. Verify Dean-Stark Efficiency: Ensure the solvent is refluxing at the correct rate to azeotropically remove water. Check for and resolve any blockages. Use an excess of one reactant (typically the less expensive one) to further shift the equilibrium.[4]2. Optimize Catalyst Loading: For p-TsOH, a loading of 1-2 mol% relative to the limiting reagent is a good starting point. If the reaction stalls, a carefully controlled additional charge of catalyst may be necessary.3. Increase Temperature: Gradually increase the reaction temperature while monitoring for by-product formation. The optimal temperature is a balance between reaction rate and selectivity.
Dark Reaction Mixture / Product Color 1. Catalyst-Induced Degradation: Concentrated sulfuric acid is too harsh and is causing charring.[5]2. Excessive Temperature: The reaction is being run too hot, leading to thermal decomposition of the starting materials or product.3. Oxygen Presence: Air in the headspace of the reactor can lead to oxidation of the phenolic group at high temperatures.1. Switch to a Milder Catalyst: Replace sulfuric acid with p-toluenesulfonic acid or a solid acid catalyst.[4]2. Optimize Temperature Profile: Determine the maximum allowable temperature through small-scale optimization studies.3. Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon blanket to prevent oxidative side reactions.
Formation of Key Impurities 1. Unreacted Starting Materials: Incomplete conversion.2. Dibenzyl Ether: Self-condensation of benzyl alcohol, catalyzed by strong acid.[4]3. Benzyl 3-chlorophenylacetate: If using benzyl chloride as a starting material in an alternative synthesis, residual chlorides can be a concern.[2]1. Increase Reaction Time/Temperature: Allow the reaction to proceed longer or increase the temperature as described above.2. Control Reaction Conditions: Use the minimum effective amount of catalyst and avoid excessive temperatures. Using a slight excess of 3-hydroxyphenylacetic acid can also help consume the benzyl alcohol.3. Purification: These impurities can typically be separated during vacuum distillation due to differences in boiling points.[2]
Emulsion Formation During Workup 1. Similar Densities of Organic/Aqueous Phases: This is common in large-scale extractions.2. Presence of Surfactant-like By-products: Minor side products can stabilize emulsions.1. Add Saturated Brine: Washing with a saturated sodium chloride solution increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[4]2. Allow for Settling Time: In large reactors, allow adequate time for the layers to separate cleanly.3. Mechanical Separation: Consider using a centrifuge if the emulsion is particularly persistent, although this is less common for bulk production.
Experimental Protocols & Workflows
Workflow for Scale-Up Synthesis of this compound

The following diagram illustrates the general workflow for the scaled-up production process.

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge Reactor: - 3-Hydroxyphenylacetic Acid - Benzyl Alcohol - Toluene B Add Catalyst (p-TsOH) A->B C Heat to Reflux (e.g., 110-120°C) B->C D Azeotropic Water Removal (Dean-Stark Trap) C->D E Monitor Progress (TLC, GC, or HPLC) D->E F Cool to RT E->F G Neutralize Catalyst (aq. NaHCO₃ wash) F->G H Aqueous Washes (Water, Brine) G->H I Solvent Removal (Rotary Evaporation) H->I J Vacuum Distillation I->J K Collect Product Fraction J->K L Quality Control Analysis (Purity, Identity) K->L

Caption: General workflow for scaled-up synthesis.

Protocol 1: Scale-Up Fischer Esterification

This protocol describes a representative procedure for a multi-liter scale synthesis. Warning: This procedure should only be performed by trained personnel in a facility equipped for chemical synthesis.

Equipment:

  • Glass-lined reactor (e.g., 50 L) equipped with an overhead stirrer, heating/cooling jacket, temperature probe, condenser, and a Dean-Stark trap.

Materials:

  • 3-Hydroxyphenylacetic acid: 3.04 kg (20.0 mol, 1.0 equiv)

  • Benzyl alcohol: 2.38 kg (22.0 mol, 1.1 equiv)

  • Toluene: 20 L

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 380 g (2.0 mol, 0.1 equiv - Note: loading may be optimized down to 1-2 mol%)

Procedure:

  • Charge the reactor with 3-hydroxyphenylacetic acid, benzyl alcohol, and toluene.

  • Begin agitation to ensure the mixture is a homogeneous slurry.

  • Add the p-toluenesulfonic acid monohydrate to the reactor.

  • Heat the reaction mixture to reflux (approx. 110-120°C) and begin collecting the water/toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress every 1-2 hours by taking a small aliquot and analyzing it via a suitable method (e.g., GC or HPLC) to track the disappearance of the limiting reactant (3-hydroxyphenylacetic acid).[9]

  • The reaction is typically complete when no more water is collected in the Dean-Stark trap (usually 6-12 hours).

  • Once complete, cool the mixture to room temperature (< 30°C).

Protocol 2: Workup and Purification

Procedure:

  • Transfer the cooled reaction mixture to a suitable separation vessel or perform the washes in the reactor if equipped.

  • Add a 5% aqueous sodium bicarbonate (NaHCO₃) solution (approx. 10 L) to neutralize the p-TsOH catalyst. Stir for 30 minutes, then allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic phase with water (10 L), followed by a wash with saturated brine (10 L) to aid in phase separation and remove residual water.[4]

  • Transfer the organic layer to a large-volume rotary evaporator and remove the toluene under reduced pressure.

  • The resulting crude oil is then purified by vacuum distillation. Optimize the vacuum pressure and temperature to achieve a clean separation of the product from lower-boiling unreacted benzyl alcohol and higher-boiling residues.[10] The pure this compound should be collected as a colorless to pale yellow oil or solid, depending on purity.[11][12]

Troubleshooting Diagram: Low Yield

This decision tree can help diagnose the cause of low product yield.

G Start Low Yield of Benzyl 3-hydroxyphenylacetate CheckWater Is water being collected in the Dean-Stark trap? Start->CheckWater CheckPurity Is the crude product full of by-products? Start->CheckPurity CheckProgress Did the reaction progress and then stop? CheckWater->CheckProgress Yes Leak Result: System Leak Fix: Check all joints and seals. CheckWater->Leak No NoAzeotrope Result: Incorrect Azeotrope Fix: Verify solvent and temperature. Ensure vigorous reflux. CheckProgress->NoAzeotrope No Equilibrium Result: Equilibrium Reached Fix: Increase reaction time or use excess of one reagent. CheckProgress->Equilibrium Partially CatalystDead Result: Catalyst Deactivated Fix: Add more catalyst carefully or restart with fresh catalyst. CheckProgress->CatalystDead Yes SideReaction Result: Side Reactions Dominating Fix: Lower temperature. Use a milder catalyst (p-TsOH). CheckPurity->SideReaction Yes PurificationLoss Result: Loss During Purification Fix: Re-evaluate workup and distillation procedures. CheckPurity->PurificationLoss No

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: A Scientist's Guide to Preventing Hydrolysis of Benzyl 3-hydroxyphenylacetate During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Benzyl 3-hydroxyphenylacetate and encountering challenges with its stability during reaction workup. Our goal is to provide you with not just a protocol, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your experimental outcomes.

Part 1: Troubleshooting Guide - Quick Diagnosis

This section is designed for immediate problem-solving. If you are in the middle of an experiment or analyzing poor results, start here.

Q1: My reaction yield is significantly lower than expected, and my TLC and/or NMR analysis shows the presence of 3-hydroxyphenylacetic acid. What is the most likely cause?

A1: The reappearance of your starting carboxylic acid is a classic sign of unintended ester hydrolysis during the workup phase.[1] this compound is susceptible to cleavage back to 3-hydroxyphenylacetic acid and benzyl alcohol, especially in the presence of water under acidic or basic conditions.[1]

Q2: Which specific steps in a standard workup are the highest risk for causing this hydrolysis?

A2: The highest risk comes from any step involving aqueous solutions, particularly basic washes.[1]

  • Base Washing: Using basic solutions like sodium bicarbonate (NaHCO₃) or, more detrimentally, sodium hydroxide (NaOH) to neutralize acid catalysts or remove unreacted carboxylic acid is a primary cause. This process, known as saponification, is often fast and irreversible under the workup conditions.[1][2]

  • Contact Time: Prolonged exposure to any aqueous layer, even neutral water, can lead to hydrolysis, especially if catalytic amounts of acid or base are still present.[1]

  • Temperature: Performing washes at room temperature or higher significantly accelerates the rate of hydrolysis.[1]

Q3: I believe hydrolysis is occurring. What are the three most critical adjustments I can make to my workup protocol right now to improve my yield?

A3: To immediately mitigate hydrolysis, implement the following changes:

  • Lower the Temperature: Conduct all aqueous washes using ice-cold solutions and, if possible, keep the separatory funnel in an ice bath. Lowering the temperature dramatically slows the reaction kinetics of hydrolysis.[1]

  • Use a Weak Base: If a basic wash is necessary to remove acid, use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Crucially, avoid strong bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) , which are extremely effective at saponifying esters.[1][3]

  • Minimize Contact Time: Perform all extractions and washes as efficiently and quickly as possible. Do not let the layers sit unseparated for extended periods.[1]

Part 2: In-Depth Technical Guide - The Chemistry Behind the Protocol

A robust protocol is built on a solid understanding of the underlying chemical principles. This section explains the "why" behind the recommended procedures.

The Dual-Functionality Challenge

This compound is a molecule with two key functionalities that complicate its workup:

  • The Benzyl Ester: Esters are susceptible to both acid- and base-catalyzed hydrolysis.[1] Base-catalyzed hydrolysis (saponification) is of particular concern as it is essentially irreversible because the final deprotonation of the carboxylic acid drives the equilibrium.[2]

  • The Phenolic Hydroxyl Group: The phenol group is weakly acidic. While less acidic than a carboxylic acid, it can be deprotonated by a sufficiently strong base to form a phenoxide. This deprotonation can alter the molecule's solubility and reactivity.

The Critical Role of pH in Extraction and Stability

Understanding the pKa values of the functional groups is essential for designing a successful workup.

  • 3-Hydroxyphenylacetic Acid (Carboxylic Acid): The pKa is approximately 4.0-4.2.[4][5][6]

  • This compound (Phenolic Proton): The pKa is estimated to be around 10.

This data allows us to predict the state of the molecule at different pH values.

pH RangeState of Target Molecule (Ester)State of Hydrolysis Product (Acid)Rationale & Workup Implications
< 2 (Strong Acid) Phenol is protonated (-OH), Ester is stable but at risk of slow acid-catalyzed hydrolysis.Carboxylic acid is protonated (-COOH).Avoid prolonged contact with strong aqueous acid.
~ 7 (Neutral) Phenol is protonated (-OH).Carboxylic acid is deprotonated (-COO⁻).A neutral water wash is relatively safe but should be performed quickly and cold to remove water-soluble salts.
~ 8.5 (Sat. NaHCO₃) Phenol is largely protonated (-OH).Carboxylic acid is fully deprotonated (-COO⁻).This is the optimal pH for a basic wash. It effectively deprotonates and removes any unreacted starting acid into the aqueous layer while minimizing deprotonation of the product's phenol and slowing base-catalyzed hydrolysis.
> 12 (NaOH/KOH) Phenol is deprotonated (-O⁻).Carboxylic acid is fully deprotonated (-COO⁻).This pH must be avoided. It will cause rapid saponification of the ester and may also deprotonate the phenol, increasing the product's water solubility and leading to loss.
Mechanism of Base-Catalyzed Hydrolysis (Saponification)

Understanding this mechanism makes it clear why strong bases and long exposure times are so detrimental.

Caption: The irreversible process of saponification.

The final step, the deprotonation of the carboxylic acid by the expelled alkoxide (or another hydroxide ion), is extremely favorable and renders the entire process irreversible under basic conditions.[2]

Part 3: Recommended Workup Protocol

This protocol is designed to maximize yield and purity by minimizing hydrolysis.

Experimental Workflow Diagram

Caption: Recommended workflow for a hydrolysis-sensitive workup.

Step-by-Step Methodology
  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0°C. This is the most critical first step to arrest potential hydrolysis.[1]

  • Dilute and Transfer: Quench the reaction by adding a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Transfer the entire mixture to a separatory funnel.

  • Bicarbonate Wash: Add a portion of cold (0°C), saturated aqueous sodium bicarbonate (NaHCO₃) solution. Swirl the unstoppered funnel gently at first to control any gas evolution from acid neutralization before stoppering and shaking.[1] Drain the aqueous layer. Repeat this wash until no more gas evolves.

  • Water Wash: Wash the organic layer with one portion of cold (0°C) deionized water to remove any remaining bicarbonate salts.

  • Brine Wash: Wash the organic layer with one portion of cold (0°C) saturated aqueous sodium chloride (brine). This step removes the majority of the dissolved water from the organic layer and reduces the solubility of the organic product in the residual aqueous phase.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps and flows freely.[1]

  • Isolation: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude ester product.

  • Purification: If necessary, purify the crude product via standard methods such as column chromatography or recrystallization.

Part 4: Advanced Strategies & Frequently Asked Questions (FAQs)

Q4: I followed the cold bicarbonate protocol, but I am still seeing some hydrolysis. What else can I do?

A4: If hydrolysis persists, consider these factors:

  • Reagent Purity: Ensure your starting materials and solvents are not contaminated with acids or bases.

  • Extremely Labile Substrate: Your specific reaction conditions might be generating a particularly sensitive intermediate. In such cases, a non-aqueous workup might be necessary. This advanced technique avoids water altogether. One approach involves filtering the reaction mixture through a plug of silica gel, eluting with an organic solvent, and then concentrating. Another method could involve using a solid-supported base to neutralize the acid catalyst, followed by filtration.[7][8]

Q5: Why is a brine wash recommended before drying with sodium sulfate?

A5: A brine wash is a highly effective "pre-drying" step.[1] Organic solvents have a small but significant capacity to dissolve water. The high salt concentration in brine dramatically reduces the solubility of water in the organic layer (the "salting out" effect). This removes the bulk of the water, making the final drying step with a chemical agent like Na₂SO₄ much faster and more efficient.

Q6: Can I use potassium carbonate (K₂CO₃) instead of sodium bicarbonate (NaHCO₃)?

A6: While K₂CO₃ is also a weak base, it is slightly more basic than NaHCO₃. For a highly sensitive ester like this compound, it is best to start with the mildest possible reagent, which is NaHCO₃. If you have a large amount of acid to neutralize and find NaHCO₃ is inefficient (requiring too many washes), a carefully controlled wash with cold, dilute K₂CO₃ could be attempted, but the risk of hydrolysis is slightly higher.

References

Optimizing solvent systems for Benzyl 3-hydroxyphenylacetate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for the chromatographic purification and analysis of Benzyl 3-hydroxyphenylacetate. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable solutions to common challenges encountered during the chromatography of this moderately polar molecule. The presence of both a benzyl ester and a phenolic hydroxyl group imparts unique chromatographic behavior that requires careful optimization of solvent systems and conditions to achieve high purity and resolution.

This document is divided into two main sections: a Troubleshooting Guide for resolving specific experimental issues, and a Frequently Asked Questions (FAQs) section for foundational knowledge and method development strategies.

Troubleshooting Guide: Resolving Common Chromatographic Issues

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying causes and detailed protocols for resolution.

Question 1: Why is my this compound peak exhibiting significant tailing on a silica gel column (Normal-Phase)?

Answer:

Peak tailing is the most common issue when purifying phenolic compounds like this compound on standard silica gel.[1][2] The primary cause is the strong, non-ideal interaction between the acidic phenolic hydroxyl group and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This leads to a non-uniform distribution of the analyte as it moves through the column, resulting in a "tailing" or asymmetric peak shape.

Root Causes & Solutions:

  • Strong Analyte-Stationary Phase Interaction: The acidic proton of the phenol forms a strong hydrogen bond with the silanol groups.

    • Solution 1: Add a Polar Modifier. Introduce a small percentage of a highly polar solvent, like methanol or ethanol (e.g., 0.5-2%), to your mobile phase (e.g., Ethyl Acetate/Hexane). The alcohol will competitively bind to the active silanol sites, masking them from the analyte and leading to a more symmetrical peak shape.

    • Solution 2: Add an Acidic Modifier. Incorporate a small amount of a weak acid, such as acetic acid or formic acid (e.g., 0.1-1%), into the eluent. This protonates the silica surface, reducing the strong interaction with the phenolic hydroxyl group. Caution: Ensure your target molecule is stable to slightly acidic conditions; the ester linkage can be susceptible to hydrolysis.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2]

    • Solution: Reduce the amount of sample loaded onto the column. As a rule of thumb, for flash chromatography, the sample load should be 1-5% of the silica gel mass, depending on the difficulty of the separation.

  • Channeling or Poorly Packed Column: Voids or channels in the stationary phase bed can cause uneven solvent flow, leading to band broadening and tailing.[2]

    • Solution: Ensure the column is packed uniformly without any air gaps. If a void is suspected at the top of the column bed, it can sometimes be resolved by carefully adding a layer of sand or repacking the column.[2]

Question 2: I am seeing poor resolution between my product and a closely-eluting impurity. How can I improve the separation?

Answer:

Improving resolution requires modifying the selectivity (α) of your chromatographic system. This is most effectively achieved by changing the composition of the mobile phase to alter the chemical interactions between the analytes and the stationary phase.

Strategies for Improving Resolution:

  • Change Solvent Selectivity (Normal-Phase): If you are using a standard Ethyl Acetate (EtOAc)/Hexane system, the primary interaction is based on polarity. Switching to a solvent system with different chemical properties can dramatically improve separation.

    • Alternative Solvents: Consider replacing EtOAc with Dichloromethane (DCM) or Methyl tert-Butyl Ether (MTBE). A DCM/Methanol gradient is excellent for more polar compounds.[3] For aromatic compounds like this, incorporating toluene as the non-polar component instead of hexane can introduce π-π interactions that aid in separation.[4]

  • Optimize the Gradient Slope (HPLC): In both normal-phase and reversed-phase HPLC, a shallower gradient around the elution point of your compound of interest will increase the separation between adjacent peaks.[5]

    • Protocol: First, run a rapid scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate concentration of the strong solvent at which your compound elutes. Then, design a new, shallower gradient around that concentration (e.g., if it elutes at 40% B, run a new gradient from 30% to 50% B over 20-30 minutes).

  • Modify the Mobile Phase pH (Reversed-Phase): The retention of this compound is highly dependent on the pH of the mobile phase in RP-HPLC. The phenolic group (pKa ≈ 10) will be neutral at acidic pH and ionized (phenolate) at basic pH.

    • Acidic pH (e.g., 0.1% Formic Acid, pH ≈ 2.7): The phenol is protonated (less polar), leading to longer retention on a C18 column. This is often the preferred condition as it generally provides sharper peaks for acidic compounds.

    • Neutral or Basic pH: The phenol may be partially or fully deprotonated (more polar), leading to shorter retention. Operating near the pKa can cause peak broadening. If basic conditions are required, use a hybrid-surface column stable at high pH.

Solvent SystemPrimary InteractionsBest For...Considerations
Ethyl Acetate / HexanePolarity, Hydrogen Bonding (Acceptor)General purpose, good starting point.Standard selectivity, may not resolve critical pairs.
Dichloromethane / MethanolPolarity, Dipole-DipoleSeparating more polar compounds.[3]DCM is denser than methanol; can be toxic.
Toluene / Ethyl Acetateπ-π Interactions, PolaritySeparating aromatic compounds or those with unsaturation.[4]Toluene has a higher boiling point than hexane.
MTBE / HexanePolarity, Hydrogen Bonding (Acceptor)Alternative to EtOAc with different selectivity.Less polar than EtOAc.

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for this compound?

The choice depends on the scale of purification and the nature of the impurities.

  • Normal-Phase Chromatography (NPC):

    • Best Use: Preparative, large-scale purification (>100 mg), especially when removing non-polar or moderately polar non-phenolic impurities. It is often the default for purification after an organic synthesis reaction.

    • Stationary Phase: Silica Gel or Alumina.

    • Mobile Phase: A non-polar solvent (e.g., Hexane, Cyclohexane, Toluene) mixed with a more polar solvent (e.g., Ethyl Acetate, Dichloromethane).[6]

    • Pros: High loading capacity, low cost of silica gel.

    • Cons: Prone to peak tailing due to the phenolic group; solvent consumption can be high.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Best Use: Analytical quantification, purity analysis, and small-scale purification (<100 mg). Excellent for separating the target compound from highly polar or highly non-polar impurities.

    • Stationary Phase: C18 or C8 bonded silica.

    • Mobile Phase: A polar solvent (e.g., Water, Buffer) mixed with a more polar organic solvent (e.g., Acetonitrile, Methanol).[7]

    • Pros: High resolution, excellent reproducibility, generally sharper peak shapes (with pH control).

    • Cons: Lower sample loading capacity, higher cost of columns and solvents.

Q2: What is a good starting solvent system for a silica gel flash column?

A good starting point is a solvent system that provides a retention factor (Rf) of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.

Experimental Protocol: Finding the Starting Rf

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare several small beakers with different ratios of a test solvent system. A good initial system to try is Ethyl Acetate/Hexane .

    • Test 1: 10% EtOAc in Hexane

    • Test 2: 20% EtOAc in Hexane

    • Test 3: 30% EtOAc in Hexane

  • Develop the TLC plates in the test systems.

  • Visualize the plates under a UV lamp (254 nm).

  • Calculate the Rf value for your target compound spot in each system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Choose the solvent system that gives an Rf value between 0.25 and 0.35 for your column chromatography.

dot graph TD { subgraph "TLC for Starting Point" A[Spot crude mixture on TLC plate] --> B{Develop in test solvent}; B --> C{Visualize spot}; C --> D{Calculate Rf}; D --> E{Rf = 0.25-0.35?}; E -- Yes --> F[Use this system for column]; E -- No --> G[Adjust solvent polarity]; G --> B; end }

Caption: Workflow for determining an optimal starting solvent system using TLC.

Q3: My compound is not eluting from the reversed-phase (C18) column, even with 100% acetonitrile. What is the problem?

This is an uncommon but possible scenario if the compound has undergone a reaction on the column or if there is a fundamental misunderstanding of its properties.

  • Possible On-Column Reaction: While less common for this specific molecule, highly reactive compounds can sometimes bind irreversibly to the stationary phase or column hardware.

  • Precipitation: The compound may have precipitated at the head of the column if the sample was dissolved in a solvent much stronger than the initial mobile phase (e.g., dissolved in 100% DMSO and injected into 95% water). This can be addressed by dissolving the sample in a solvent that matches the initial mobile phase composition.

  • Hydrolysis to 3-Hydroxyphenylacetic Acid: If the mobile phase was left under strongly acidic or basic conditions for an extended period, the benzyl ester could hydrolyze. The resulting carboxylic acid is much more polar and may require a highly aqueous mobile phase to elute.[8]

Troubleshooting Steps:

  • Flush with a Stronger, Different Solvent: Try flushing the column with a solvent that has a different mechanism of action, such as Isopropanol (IPA) or Tetrahydrofuran (THF), mixed with water.

  • Verify Analyte Integrity: Collect the flow-through during the strong solvent flush and analyze it by Mass Spectrometry or NMR to see if the compound has degraded.

  • Check System for Blockages: Ensure there are no blockages in the system by removing the column and checking the system pressure. A blocked frit can also cause extreme pressure and prevent elution.

Q4: How do mobile phase additives affect my separation in RP-HPLC?

Mobile phase additives, or modifiers, are critical for controlling peak shape and retention time in RP-HPLC.

ModifierTypical Conc.Effect on pHPrimary Impact on Chromatography
Formic Acid 0.05 - 0.1%Lowers pH to ~2.7Suppresses ionization of the phenolic -OH and any residual silanols on the column, reducing peak tailing and increasing retention.[9] Excellent for MS compatibility.
Acetic Acid 0.1 - 1.0%Lowers pH to ~2.5-3.0Similar to formic acid, suppresses ionization. Less volatile, so may not be ideal for MS applications.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Lowers pH to ~2.0A strong ion-pairing agent that can significantly improve peak shape for basic compounds, but can cause ion suppression in MS and is difficult to remove from columns. Use with caution.
Ammonium Acetate / Formate 5 - 20 mMBuffers pH around 4.7 / 3.7Provides pH control for improved reproducibility. Good for MS applications. Can help improve peak shape.

dot graph TD { subgraph "Method Development Logic" A[Define Goal: Analytical or Preparative?] --> B{Select Mode}; B -- Preparative --> C[Normal-Phase]; B -- Analytical/Purity --> D[Reversed-Phase]; C --> E[Screen Solvents via TLC (EtOAc/Hex, DCM/MeOH)]; D --> F[Scout Gradient (ACN/H2O w/ 0.1% FA)]; E --> G{Optimize Rf & Selectivity}; F --> H{Optimize Gradient & pH}; G --> I[Scale to Flash Column]; H --> J[Validate Method]; end }

Caption: A logical workflow for chromatography method development.

References

Technical Support Center: Solubility Enhancement for Benzyl 3-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for Benzyl 3-hydroxyphenylacetate. This document provides practical, in-depth solutions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound during assay development. Poor aqueous solubility is a common hurdle that can lead to unreliable data and hinder research progress. This guide offers a troubleshooting framework, from fundamental principles to advanced techniques, to ensure consistent and accurate experimental outcomes. Each section is designed in a question-and-answer format to directly address the issues you may face in the lab.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

Answer: The insolubility of this compound in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media is due to its chemical structure. The molecule contains two phenyl rings (a benzyl group and a phenyl group), which are large, non-polar, and hydrophobic (water-repelling). While the hydroxyl (-OH) and ester groups add some polarity, the molecule's overall character is dominated by these hydrophobic regions. This makes it energetically unfavorable for the compound to interact with polar water molecules, leading to precipitation or failure to dissolve. A related but simpler compound, Benzyl phenylacetate, is known to be insoluble in water but soluble in organic solvents[1].

Q2: What is the standard first-line approach for solubilizing this compound for an assay?

Answer: The universally accepted best practice is to first prepare a high-concentration stock solution in a strong, water-miscible organic solvent and then dilute this stock into your aqueous assay buffer.[2][3] Dimethyl sulfoxide (DMSO) is the most common and recommended choice for this purpose.[4][5]

Why this works: DMSO is a powerful polar aprotic solvent that can disrupt the intermolecular forces holding the solid compound together and effectively solvate the hydrophobic phenyl rings. By creating a concentrated stock (e.g., 10-50 mM), you only need to add a very small volume to your final assay, minimizing the solvent's impact on the biological system.

Property This compound
Molecular Formula C₁₅H₁₄O₃[6]
Molecular Weight 242.27 g/mol [6]
Predicted Solubility Poor in water; soluble in organic solvents like DMSO and ethanol.[1][7]
Key Structural Features Two hydrophobic phenyl rings, one polar hydroxyl group, one ester linkage.
Table 1: Physicochemical Properties of this compound.
Q3: I'm ready to use DMSO. Is there a standard protocol for preparing and using a stock solution?

Answer: Yes. Following a precise protocol is critical for reproducibility. Careless preparation can lead to concentration errors or precipitation.

Protocol 1: Preparing a High-Concentration DMSO Stock Solution

Objective: To create a 20 mM stock solution of this compound (MW: 242.27 g/mol ) in 100% DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Calculation:

    • To make 1 mL of a 20 mM solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.020 mol/L * 0.001 L * 242.27 g/mol * 1000 mg/g = 4.85 mg

  • Preparation:

    • Tare a sterile microcentrifuge tube on the balance.

    • Carefully weigh 4.85 mg of this compound powder into the tube.

    • Add 1.0 mL of 100% DMSO to the tube.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication can help break up aggregates if needed.[5] Visual inspection against a light source should show a clear solution with no particulates.

  • Storage:

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Proper storage is crucial for maintaining compound integrity.[9][10]

    • DMSO is hygroscopic (absorbs water from the air), so ensure vials are tightly sealed.

  • Assay Use (Serial Dilution):

    • For your assay, perform serial dilutions of the stock solution into the final aqueous buffer or medium.

    • Crucially, ensure the final concentration of DMSO in your assay is low and consistent across all wells, including controls. [11][12]

Q4: My cells are showing signs of toxicity, or my enzyme activity is inhibited. Could the DMSO be the problem?

Answer: Absolutely. While DMSO is widely used, it is not inert and can exert biological effects, especially at higher concentrations.[13][14]

Key Considerations for DMSO:

  • Toxicity Thresholds: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, with 0.1% being even safer, especially for sensitive or primary cells.[5] Some robust cell lines may tolerate 1%, but this should be determined empirically.[11][12] Concentrations above 1% frequently reduce cell viability and can interfere with assay readouts.[11][12]

  • Assay Interference: DMSO can directly inhibit enzymes, alter membrane permeability, and affect protein conformation.[13][14]

  • The Essential Control: You must include a "vehicle control" in every experiment. This control contains the assay medium plus the same final concentration of DMSO used for your test compound, but without the compound itself. This allows you to subtract any effect of the solvent from the effect of your compound.[15]

Solvent Typical Final Conc. Advantages Disadvantages
DMSO 0.1% - 0.5%[5]Excellent solubilizing power; miscible with water.Can be toxic to cells; may interfere with assays.[11][14]
Ethanol 0.1% - 1.0%Less toxic than DMSO for some cell lines.More volatile; can affect some enzyme activities.[11][12]
DMF < 0.1%Strong solubilizer.Generally more toxic than DMSO; less common in cell-based assays.
Table 2: Comparison of common organic solvents for biological assays.
Q5: My compound precipitates when I add the DMSO stock to my aqueous buffer. What should I do now?

Answer: This is a classic sign of "kinetic" vs. "thermodynamic" solubility. The compound is soluble in the highly organic DMSO stock but crashes out when diluted into the predominantly aqueous environment. This is a common challenge with hydrophobic compounds.[3][16]

Here is a decision-making workflow for addressing this problem:

G start Precipitation Observed Upon Dilution step1 Is final DMSO conc. <0.5%? start->step1 step2 Try Step-Wise Dilution step1->step2 Yes end Compound Solubilized step1->end No (Reduce DMSO conc.) step3 Consider Co-solvents (e.g., PEG, Pluronic) step2->step3 Fails step2->end Succeeds step4 Use Encapsulation Agents (Cyclodextrins) step3->step4 Fails or Incompatible step3->end Succeeds step5 Investigate pH Modification step4->step5 Fails or Incompatible step4->end Succeeds step5->end Succeeds

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Steps:

  • Step-Wise Dilution: Instead of adding the DMSO stock directly to the final volume, perform an intermediate dilution in a small volume of buffer while vortexing vigorously. This gradual change in solvent polarity can sometimes prevent shocking the compound out of solution.[8]

  • Use a Co-solvent/Surfactant: Adding a small amount of a biocompatible surfactant or polymer can help keep the compound in solution.[3] Surfactants form micelles that can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment.[17][18]

    • Examples: Tween® 20, Tween® 80, or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%).

    • Caution: Surfactants can interfere with assays, particularly those involving membranes or protein-protein interactions. Always run a vehicle control with the surfactant.[19]

Q6: I've heard about cyclodextrins. How do they work and how can I use them?

Answer: Cyclodextrins are an excellent advanced tool for solubilizing hydrophobic compounds.[20] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) interior cavity.[21]

Mechanism of Action: The hydrophobic this compound molecule can become encapsulated within the hydrophobic core of the cyclodextrin. The resulting "inclusion complex" has a hydrophilic shell, rendering the entire complex water-soluble.[21][22][23]

G cluster_0 In Aqueous Buffer Cpd This compound (Hydrophobic) Complex Soluble Inclusion Complex Cpd->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

References

Technical Support Center: Refining Protocols for Benzyl 3-hydroxyphenylacetate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Benzyl 3-hydroxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common experimental challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind protocol choices, ensuring a deeper understanding and empowering you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and reaction considerations for this compound.

Q1: What are the ideal storage conditions for this compound to ensure its stability?

A1: this compound is an ester and, as such, is susceptible to hydrolysis. To minimize degradation, it should be stored in a cool, dry environment, ideally at 2-8°C.[1] It is critical to keep the container tightly sealed to prevent moisture from the air from initiating hydrolysis, which would yield 3-hydroxyphenylacetic acid and benzyl alcohol.[1] For long-term storage, refrigeration is strongly recommended over room temperature to slow down the rate of potential degradation.[1]

Q2: I am planning a multi-step synthesis. Which functional group on this compound is more reactive, the phenolic hydroxyl or the benzyl ester?

A2: The reactivity of the two functional groups is highly dependent on the reaction conditions. The phenolic hydroxyl group is nucleophilic and slightly acidic, making it reactive towards electrophiles and susceptible to deprotonation by bases.[2] The benzyl ester is susceptible to hydrolysis under both acidic and basic conditions, although it is generally stable to a wide range of other reagents.[2] In many synthetic strategies, it is often necessary to protect the phenolic hydroxyl group before performing reactions that could be compromised by its presence.

Q3: What are some common protecting groups for the phenolic hydroxyl group of this compound?

A3: A variety of protecting groups can be employed for phenols, and the choice depends on the subsequent reaction conditions you plan to use. Common choices include:

  • Ethers: Methyl ethers, benzyl ethers, and silyl ethers (e.g., TBDMS, TIPS) are frequently used.[2][3] Benzyl ethers are particularly common and can be removed by catalytic hydrogenolysis.[4][5]

  • Esters: Acetyl (Ac) or benzoyl (Bz) esters can be used, but their stability can be an issue if the benzyl ester of the parent molecule is targeted for reaction.[3]

  • Carbonates: Groups like tert-butoxycarbonyl (Boc) are used but are sensitive to acidic conditions.[3]

The key is to choose a protecting group that is stable under your planned reaction conditions and can be selectively removed without affecting the benzyl ester. This concept is known as using an "orthogonal set" of protecting groups.[6]

Q4: How can I monitor the progress of a derivatization reaction involving this compound?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can visually track the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques.[7][8] Derivatization of the analyte may be necessary for GC-MS analysis to increase volatility.[7]

Section 2: Troubleshooting Guides for Common Derivatization Reactions

This section provides detailed troubleshooting for specific issues that may arise during the derivatization of this compound.

Guide 1: Acylation of the Phenolic Hydroxyl Group

Scenario: You are attempting to acylate the phenolic hydroxyl group with an acid chloride or anhydride and are observing low yield or side products.

Problem Potential Cause Troubleshooting Solution & Rationale
Low or no product formation Insufficiently activated hydroxyl group. The phenolic hydroxyl group is acidic but may not be a strong enough nucleophile to react efficiently with the acylating agent. Add a non-nucleophilic base like triethylamine (TEA) or pyridine to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
Degradation of starting material. Strong bases can catalyze the hydrolysis of the benzyl ester. Use a milder base like potassium carbonate or cesium carbonate. Alternatively, consider a less reactive acylating agent if possible.
Formation of multiple products Reaction with the benzyl ester. While less likely under standard acylation conditions, highly reactive acylating agents or harsh conditions could potentially lead to side reactions. Ensure the reaction is run at a controlled temperature (e.g., 0°C to room temperature) and the acylating agent is added slowly.
Diacylation (if other reactive sites exist). This is less of a concern with this compound itself, but if the molecule has other nucleophilic sites, consider using a protecting group strategy.
Difficult product purification Excess reagent or base. After the reaction is complete, perform an aqueous workup to remove water-soluble reagents. A wash with a dilute acid (e.g., 1M HCl) will remove basic impurities, and a wash with a saturated sodium bicarbonate solution will remove acidic impurities.
Experimental Protocol: Acylation of this compound
  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Guide 2: Ether Synthesis (Williamson Ether Synthesis) at the Phenolic Hydroxyl

Scenario: You are attempting to form an ether at the phenolic hydroxyl group using an alkyl halide and a base, but the reaction is not proceeding as expected.

Problem Potential Cause Troubleshooting Solution & Rationale
Incomplete reaction Insufficiently strong base. The pKa of a phenol is around 10. A base that is not strong enough to fully deprotonate the phenol will result in a low concentration of the reactive phenoxide. Consider using a stronger base like sodium hydride (NaH) or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.[9]
Poorly reactive alkyl halide. The Williamson ether synthesis is an S_N2 reaction.[9] It works best with methyl and primary alkyl halides. Secondary alkyl halides can undergo elimination as a competing reaction, and tertiary alkyl halides will almost exclusively give elimination products.[10]
Side product formation Elimination of the alkyl halide. This is common with secondary and tertiary alkyl halides.[10] If possible, redesign your synthesis to use a primary alkyl halide. If a secondary alkyl group is required, use a less sterically hindered base and lower reaction temperatures.
Hydrolysis of the benzyl ester. Strong bases like NaOH or KOH in the presence of water can hydrolyze the benzyl ester. Ensure you are using anhydrous conditions and a non-nucleophilic base if possible.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis Start Dissolve Benzyl 3-hydroxyphenylacetate in anhydrous solvent AddBase Add strong base (e.g., NaH) to form the phenoxide Start->AddBase Step 1 AddHalide Add primary alkyl halide AddBase->AddHalide Step 2 React Heat reaction mixture and monitor by TLC AddHalide->React Step 3 Workup Aqueous workup to quench and remove salts React->Workup Step 4 Purify Purification by column chromatography Workup->Purify Step 5 End Characterize final ether product Purify->End Step 6

Caption: Workflow for Williamson Ether Synthesis.

Section 3: Safety and Handling

Q5: What are the primary safety concerns when working with this compound and its derivatives?

A5: this compound and its parent compound, 3-hydroxyphenylacetic acid, can cause skin and eye irritation.[11][12] It is also important to avoid inhaling dust or vapors, as it may cause respiratory irritation.[12][13] Always handle these compounds in a well-ventilated area or a fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

Q6: Are there any specific incompatibilities I should be aware of?

A6: Avoid strong oxidizing agents, strong bases, and strong acids, as they can react with this compound, potentially leading to decomposition or unwanted side reactions.[1]

Section 4: Deprotection Strategies

Scenario: You have successfully derivatized the phenolic hydroxyl group and now need to remove the benzyl ester.

Guide 3: Deprotection of the Benzyl Ester
Protecting Group on Phenol Deprotection Method for Benzyl Ester Rationale and Key Considerations
Silyl Ether (e.g., TBDMS, TIPS) Catalytic Hydrogenolysis (H₂, Pd/C) This is a very common and effective method for cleaving benzyl esters.[5] The silyl ether is stable under these conditions. The reaction is typically run in a solvent like ethanol or ethyl acetate.
Alkyl Ether (e.g., Methyl, Ethyl) Catalytic Hydrogenolysis (H₂, Pd/C) Similar to the silyl ether case, alkyl ethers are generally stable to hydrogenolysis conditions, allowing for selective deprotection of the benzyl ester.
Acetyl (Ac) or Benzoyl (Bz) Ester Mild basic hydrolysis (e.g., K₂CO₃ in methanol) Hydrogenolysis would likely also cleave the ester protecting group. A milder basic hydrolysis can selectively cleave the more labile benzyl ester, though careful optimization may be required.

Logical Relationship: Protecting Group Choice and Deprotection Strategy

Deprotection_Strategy cluster_0 Protecting Group on Phenol cluster_1 Deprotection of Benzyl Ester Silyl Ether Silyl Ether Catalytic Hydrogenolysis Catalytic Hydrogenolysis Silyl Ether->Catalytic Hydrogenolysis Alkyl Ether Alkyl Ether Alkyl Ether->Catalytic Hydrogenolysis Ester (Ac, Bz) Ester (Ac, Bz) Basic Hydrolysis Basic Hydrolysis Ester (Ac, Bz)->Basic Hydrolysis

Caption: Selecting a deprotection method.

References

Validation & Comparative

A Comparative Technical Guide to Benzyl 3-hydroxyphenylacetate and Benzyl 4-hydroxyphenylacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the subtle shift of a functional group on a molecule can dramatically alter its biological activity and physicochemical properties. This guide provides an in-depth comparison of two such positional isomers: Benzyl 3-hydroxyphenylacetate and Benzyl 4-hydroxyphenylacetate. While structurally very similar, the placement of the hydroxyl group on the phenyl ring is a critical determinant of their potential applications, from prodrug design to synthetic intermediates.

This document moves beyond a simple cataloging of data, offering insights into the causality behind experimental choices and highlighting the current gaps in research that present opportunities for novel investigation.

Introduction and Structural Overview

This compound and Benzyl 4-hydroxyphenylacetate are aromatic esters, both with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1] The core structure consists of a phenylacetic acid moiety esterified with benzyl alcohol. The key distinction lies in the position of the hydroxyl (-OH) group on the phenyl ring of the phenylacetic acid portion.

  • This compound (meta-isomer): The hydroxyl group is at the meta-position (C3).

  • Benzyl 4-hydroxyphenylacetate (para-isomer): The hydroxyl group is at the para-position (C4).

This seemingly minor structural variance has significant implications for the electronic properties, hydrogen bonding capabilities, and ultimately, the biological activity of these molecules.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of these isomers is fundamental for their application in research and development, influencing factors such as solubility, stability, and formulation.

PropertyThis compoundBenzyl 4-hydroxyphenylacetateReference(s)
CAS Number 295320-25-127727-37-3[1]
Molecular Formula C₁₅H₁₄O₃C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol 242.27 g/mol [1]
Appearance Cream to pale brown powderNot specified, likely a solid or oil
Melting Point 79°C to 81°CNot specified[1]
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF.Expected to be soluble in organic solvents like ethanol, DMSO, and DMF.
pKa (Phenolic Hydroxyl) Estimated to be around 9-10.Estimated to be around 9-10.

The para-position of the hydroxyl group in Benzyl 4-hydroxyphenylacetate allows for more extended conjugation and potentially stronger intermolecular hydrogen bonding, which could influence its melting point and solubility compared to the meta-isomer. However, a lack of direct comparative experimental data in the literature necessitates further investigation to confirm these hypotheses.

Synthesis and Chemical Reactivity

The most common and straightforward method for the synthesis of both isomers is the Fischer esterification of the corresponding hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst.

General Synthesis Protocol: Fischer Esterification

This protocol is designed to be a self-validating system for the synthesis of both isomers, allowing for a direct comparison of yields and reaction kinetics.

Materials:

  • 3-Hydroxyphenylacetic acid or 4-Hydroxyphenylacetic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxyphenylacetic acid (or 4-hydroxyphenylacetic acid) (1.0 eq.), benzyl alcohol (1.2 eq.), and toluene (to dissolve the reactants).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality of Experimental Choices:

  • Excess Benzyl Alcohol: Using a slight excess of benzyl alcohol helps to drive the equilibrium of the reversible esterification reaction towards the product side.

  • Dean-Stark Apparatus: The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the formation of the ester and achieve a high yield.

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol.

  • Aqueous Workup: The washing steps are essential to remove the acid catalyst and any unreacted carboxylic acid.

Diagram of the Fischer Esterification Workflow:

Fischer_Esterification Reactants 3/4-Hydroxyphenylacetic Acid + Benzyl Alcohol + Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Add Catalyst H₂SO₄ (cat.) Catalyst->Reaction Catalyzes Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup After cooling Purification Column Chromatography Workup->Purification Crude Product Product Pure Benzyl 3/4-hydroxyphenylacetate Purification->Product

Caption: Workflow for the synthesis of benzyl hydroxyphenylacetates.

Comparative Biological Activity and Potential Applications

A significant gap exists in the scientific literature regarding the direct comparative biological activities of this compound and Benzyl 4-hydroxyphenylacetate. However, we can infer potential activities and applications based on their structural relationship to their parent compounds and general principles of medicinal chemistry.

Prodrug Potential

Both isomers are excellent candidates for prodrugs of their respective hydroxyphenylacetic acids. The benzyl ester can mask the polar carboxylic acid group, potentially increasing lipophilicity and improving membrane permeability. In vivo, esterases can cleave the ester bond, releasing the active hydroxyphenylacetic acid and benzyl alcohol.

  • Benzyl 4-hydroxyphenylacetate as a Prodrug of 4-HPAA: 4-Hydroxyphenylacetic acid (4-HPAA) is a known metabolite of L-tyrosine and has been studied for its antioxidant and neuroprotective properties. Benzyl 4-hydroxyphenylacetate could serve as a more bioavailable precursor to 4-HPAA.

  • This compound as a Prodrug of 3-HPAA: 3-Hydroxyphenylacetic acid (3-HPAA) is a metabolite of flavonoids and has demonstrated vasorelaxant and blood pressure-lowering effects.[2] It is also a metabolite in the gut microbiome.[2] this compound could therefore be explored as a prodrug to deliver 3-HPAA for cardiovascular applications.

Inferred Biological Activities
  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. While the esterification of the carboxylic acid would not directly impact the phenolic hydroxyl group, the overall antioxidant capacity of the molecule may be influenced by its absorption and metabolism. It is hypothesized that the para-isomer, Benzyl 4-hydroxyphenylacetate, may exhibit slightly different antioxidant activity compared to the meta-isomer due to the electronic effects of the substituent position.

  • Other Potential Applications: Benzyl 4-hydroxyphenylacetate is noted for its use in the fragrance industry. Both isomers can also serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Proposed Experimental Workflow for a Head-to-Head Comparison

To address the current knowledge gap, a systematic comparative study is warranted. The following workflow is proposed for a comprehensive evaluation of this compound and Benzyl 4-hydroxyphenylacetate.

Diagram of the Proposed Comparative Experimental Workflow:

Comparative_Workflow cluster_synthesis Synthesis & Characterization Synthesis_3 Synthesis of Benzyl 3-hydroxyphenylacetate Characterization Physicochemical Characterization (MP, Solubility, NMR, IR, MS) Synthesis_3->Characterization Synthesis_4 Synthesis of Benzyl 4-hydroxyphenylacetate Synthesis_4->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., in vitro cell models) Characterization->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) Characterization->Cytotoxicity Prodrug Prodrug Stability & Conversion (Plasma/Esterase Stability) Characterization->Prodrug

Caption: Proposed workflow for a comparative study.

Conclusion and Future Directions

This compound and Benzyl 4-hydroxyphenylacetate represent a compelling case study in the importance of isomeric structure in medicinal chemistry and materials science. While their synthesis is straightforward, a significant disparity exists in the available data, with the 4-hydroxy isomer being more extensively, though still sparsely, characterized.

  • Systematic Physicochemical Profiling: A head-to-head comparison of properties such as melting point, boiling point, solubility in various solvents, and pKa.

  • Comparative Biological Evaluation: In vitro and in vivo studies to directly compare their antioxidant, anti-inflammatory, and cytotoxic activities.

  • Prodrug Kinetics: An investigation into their relative stabilities in plasma and their rates of enzymatic conversion to their respective parent acids.

Such studies will undoubtedly provide valuable insights for researchers and drug development professionals, potentially unlocking new applications for these versatile molecules.

References

A Comparative Analysis for Drug Development Professionals: Benzyl 3-hydroxyphenylacetate and 3-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of molecular candidates is a critical process, often dictated by a delicate balance of inherent biological activity and physicochemical properties that govern pharmacokinetic behavior. This guide provides an in-depth comparative analysis of 3-hydroxyphenylacetic acid (3-HPAA), a biologically active phenolic acid, and its benzyl ester derivative, Benzyl 3-hydroxyphenylacetate. This comparison is framed through the lens of a prodrug strategy, a cornerstone of medicinal chemistry aimed at optimizing drug delivery and efficacy. Here, we dissect the nuances of each compound, from their fundamental chemical characteristics to their synthesis and potential pharmacological performance, supported by established experimental principles.

I. Introduction: The Parent Compound and its Prodrug Counterpart

3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid that has garnered significant attention in the scientific community. It is a known human metabolite, primarily formed through the microbial degradation of dietary flavonoids and polyphenolic compounds in the colon[1]. Research has illuminated its diverse biological activities, including its role as a metabolite in the tyrosine metabolism pathway and its potential cardiovascular benefits[1][2][3].

This compound , on the other hand, represents a strategic modification of the parent acid. As an ester, it is conceptually a prodrug of 3-HPAA. Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo, often through enzymatic or chemical hydrolysis. The primary rationale for employing a benzyl ester prodrug strategy for a phenolic acid like 3-HPAA is to enhance its lipophilicity. This modification can significantly improve its ability to cross biological membranes, a common hurdle for more polar carboxylic acids[4][5][6].

II. Physicochemical Properties: A Tale of Two Solubilities

The fundamental difference between 3-HPAA and its benzyl ester lies in their physicochemical properties, which are pivotal in determining their absorption, distribution, metabolism, and excretion (ADME) profiles.

Property3-Hydroxyphenylacetic AcidThis compoundRationale for Significance
Molecular Formula C₈H₈O₃C₁₅H₁₄O₃Defines the elemental composition and molar mass.
Molecular Weight 152.15 g/mol 242.27 g/mol Influences diffusion rates and interactions with biological targets.
Melting Point 129-133 °C76.5-82.5 °CAn indicator of purity and intermolecular forces.
Calculated logP ~0.9 - 1.3~2.7 - 2.8A key measure of lipophilicity; higher values suggest better membrane permeability.
Hydrogen Bond Donors 2 (hydroxyl, carboxylic acid)1 (hydroxyl)Affects solubility in aqueous environments and interaction with biological targets.
Hydrogen Bond Acceptors 3 (hydroxyl, carbonyl, carboxylic acid)3 (hydroxyl, carbonyl, ester oxygen)Influences solubility and binding characteristics.

Data compiled from various chemical information sources.

The significantly higher calculated logP of this compound underscores its enhanced lipophilicity compared to 3-HPAA. This is a direct consequence of masking the polar carboxylic acid group with a non-polar benzyl group. This increased lipophilicity is expected to facilitate passive diffusion across the lipid bilayers of cell membranes, potentially leading to improved oral bioavailability[6][7].

III. Synthesis Strategies: Crafting the Molecules

The synthesis of both compounds employs distinct chemical strategies, each with its own rationale rooted in the principles of organic chemistry.

A. Synthesis of 3-Hydroxyphenylacetic Acid

3-HPAA can be synthesized through various methods, including both biotechnological and traditional chemical routes.

1. Microbial Hydroxylation (A Biotechnological Approach):

A notable method involves the fermentation of phenylacetic acid using specific microorganisms, such as the fungus Rhizoctonia solani. These organisms possess hydroxylase enzymes that can selectively introduce a hydroxyl group at the meta-position of the phenyl ring[8].

Experimental Protocol: Microbial Synthesis of 3-HPAA (Conceptual)

  • Culture Preparation: Cultivate a suitable microorganism (e.g., Rhizoctonia solani) in a nutrient-rich medium.

  • Substrate Addition: Introduce phenylacetic acid to the culture. The concentration and timing of addition are critical to maximize yield and minimize toxicity to the microorganism.

  • Fermentation: Maintain optimal fermentation conditions (temperature, pH, aeration) to facilitate the enzymatic hydroxylation.

  • Extraction and Purification: After a sufficient incubation period, extract the 3-HPAA from the fermentation broth. This typically involves acidification to protonate the carboxylic acid, followed by extraction with an organic solvent and subsequent purification by crystallization or chromatography.

2. Chemical Synthesis:

A common chemical route involves the hydrogenolysis of 3-hydroxymandelic acid.

Experimental Protocol: Chemical Synthesis of 3-HPAA via Hydrogenolysis

  • Reaction Setup: Dissolve 3-hydroxymandelic acid in a suitable solvent (e.g., water) in a reaction vessel.

  • Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere, often under pressure, to facilitate the reduction of the benzylic hydroxyl group.

  • Work-up and Purification: After the reaction is complete, filter off the catalyst. The 3-HPAA can then be isolated from the filtrate, typically by crystallization.

B. Synthesis of this compound: Fischer-Speier Esterification

The most direct method for synthesizing this compound is the Fischer-Speier esterification of 3-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst[9][10].

Experimental Protocol: Fischer-Speier Esterification

  • Reactant Mixture: In a round-bottom flask, combine 3-hydroxyphenylacetic acid and a slight excess of benzyl alcohol. The excess benzyl alcohol helps to drive the reaction equilibrium towards the product side.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture under reflux. To further shift the equilibrium, the water produced during the reaction can be removed using a Dean-Stark apparatus.

  • Work-up and Purification: After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., diethyl ether). Wash the organic layer with a sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted 3-hydroxyphenylacetic acid. Dry the organic layer and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Diagram of Synthetic Workflow

G cluster_3HPAA Synthesis of 3-Hydroxyphenylacetic Acid cluster_BenzylEster Synthesis of this compound PA Phenylacetic Acid Ferm Microbial Fermentation (e.g., Rhizoctonia solani) PA->Ferm Hydroxylation Ext1 Extraction & Purification Ferm->Ext1 HPAA1 3-Hydroxyphenylacetic Acid Ext1->HPAA1 HPAA2 3-Hydroxyphenylacetic Acid Ester Fischer-Speier Esterification (Acid Catalyst, Heat) HPAA2->Ester BnOH Benzyl Alcohol BnOH->Ester Ext2 Work-up & Purification Ester->Ext2 BenzylEster This compound Ext2->BenzylEster

Caption: Synthetic pathways for 3-HPAA and its benzyl ester.

IV. Comparative Performance and Biological Activity

While direct comparative experimental data for this compound is scarce in the public domain, we can infer its likely performance based on the well-documented activities of 3-HPAA and the established principles of prodrug design.

A. 3-Hydroxyphenylacetic Acid: A Vasorelaxant

3-HPAA has been shown to exhibit vasorelaxant effects, contributing to a decrease in arterial blood pressure in spontaneously hypertensive rats[2][3][11]. The mechanism of this action is, at least in part, dependent on the endothelium and involves the release of nitric oxide (NO)[1][2].

Mechanism of Action: The Nitric Oxide Pathway

The vasorelaxant effect of 3-HPAA is mediated through the endothelial nitric oxide synthase (eNOS) pathway. In endothelial cells, 3-HPAA is thought to stimulate the production of NO. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase. This enzyme catalyzes the conversion of GTP to cGMP, which in turn leads to a cascade of events resulting in smooth muscle relaxation and vasodilation.

Diagram of 3-HPAA's Vasorelaxant Mechanism

G cluster_Endothelium Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell HPAA 3-HPAA eNOS eNOS HPAA->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Relax Relaxation cGMP->Relax

Caption: Proposed mechanism of 3-HPAA-induced vasorelaxation.

B. This compound: A Prodrug Perspective

As a prodrug, this compound is expected to be biologically inactive until it undergoes hydrolysis to release the active 3-HPAA. This conversion is likely to be catalyzed by esterase enzymes present in the plasma and various tissues.

Anticipated Advantages of the Prodrug Approach:

  • Enhanced Bioavailability: The increased lipophilicity of the benzyl ester should lead to improved absorption across the gastrointestinal tract following oral administration[6][7].

  • Sustained Release: The rate of hydrolysis of the ester can potentially provide a more sustained release of the active 3-HPAA, leading to a prolonged therapeutic effect compared to the direct administration of the acid.

  • Improved Cellular Uptake: The enhanced membrane permeability could result in higher intracellular concentrations of 3-HPAA in target tissues.

Potential Challenges:

  • Incomplete Conversion: The efficiency of esterase-mediated hydrolysis can vary between individuals and tissues, potentially leading to incomplete conversion to the active drug.

  • First-Pass Metabolism: The ester may be subject to first-pass metabolism in the liver, which could reduce the amount of intact prodrug reaching systemic circulation.

Diagram of the Prodrug Conversion and Action

G Prodrug This compound (Prodrug) Absorption Absorption (e.g., GI Tract) Prodrug->Absorption Systemic Systemic Circulation Absorption->Systemic Hydrolysis Esterase-mediated Hydrolysis Systemic->Hydrolysis Active 3-Hydroxyphenylacetic Acid (Active Drug) Hydrolysis->Active Target Target Tissue (e.g., Endothelium) Active->Target Effect Pharmacological Effect (e.g., Vasorelaxation) Target->Effect

Caption: Conceptual pathway from prodrug administration to effect.

V. Conclusion and Future Directions

The comparative analysis of this compound and 3-hydroxyphenylacetic acid highlights a classic drug development strategy: the use of a prodrug to enhance the therapeutic potential of an active molecule. While 3-HPAA possesses inherent biological activity, its physicochemical properties may limit its clinical utility. The benzyl ester, with its increased lipophilicity, presents a promising approach to overcome these limitations.

For researchers and drug development professionals, the key takeaway is the importance of considering both the pharmacological activity and the pharmacokinetic profile of a drug candidate. The synthesis of this compound and its subsequent evaluation in in vitro and in vivo models are critical next steps to validate the hypotheses presented in this guide. Such studies should focus on:

  • Determining the rate and extent of hydrolysis of the benzyl ester to 3-HPAA in plasma and relevant tissues.

  • Comparing the oral bioavailability of this compound with that of 3-HPAA.

  • Evaluating the in vivo efficacy of the benzyl ester in models of hypertension or other relevant disease states.

By systematically exploring the potential of this prodrug strategy, the therapeutic value of 3-hydroxyphenylacetic acid may be fully realized.

VI. References

  • Rupa Health. 3-Hydroxyphenylacetic Acid. --INVALID-LINK--

  • Piskula, M. et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. Nutrients, 14(2), 328. --INVALID-LINK--

  • ResearchGate. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. --INVALID-LINK--

  • National Center for Biotechnology Information. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. --INVALID-LINK--

  • PubMed. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. --INVALID-LINK--

  • PubMed. Prodrug design of phenolic drugs. --INVALID-LINK--

  • ResearchGate. Mechanism of the vasodilatory action of 3-hydroxyphenylacetic acid... --INVALID-LINK--

  • ACS Publications. Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. --INVALID-LINK--

  • ResearchGate. Prodrug Design of Phenolic Drugs. --INVALID-LINK--

  • SciSpace. Antimicrobial and antioxidant properties of phenolic acids alkyl esters. --INVALID-LINK--

  • National Center for Biotechnology Information. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. --INVALID-LINK--

  • ResearchGate. (PDF) Antimicrobial properties of phenolic acid alkyl esters. --INVALID-LINK--

  • Google Patents. CA2138534A1 - The preparation of 3-hydroxyphenylacetic acid. --INVALID-LINK--

  • Benchchem. An In-depth Technical Guide to the Synthesis of Benzyl Phenylacetate via Esterification of Benzyl Alcohol. --INVALID-LINK--

  • Wikipedia. 3,4-Dihydroxyphenylacetic acid. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. --INVALID-LINK--

  • Fisher Scientific. This compound, 98%. --INVALID-LINK--

  • MDPI. Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. --INVALID-LINK--

  • National Center for Biotechnology Information. Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands. --INVALID-LINK--

  • Google Patents. US5395964A - Preparation process for hydroxyphenylacetic acids. --INVALID-LINK--

  • Sigma-Aldrich. A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. --INVALID-LINK--

  • National Center for Biotechnology Information. Benzyl 2-hydroxyphenylacetate. --INVALID-LINK--

  • National Center for Biotechnology Information. Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. --INVALID-LINK--

  • ResearchGate. Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters. --INVALID-LINK--

  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. --INVALID-LINK--

  • Organic Chemistry Portal. Benzyl Esters. --INVALID-LINK--

  • ResearchGate. (PDF) Synthesis of Carnitine Benzyl Esters as Prodrugs. --INVALID-LINK--

  • Google Patents. EP1186587A1 - Process for the preparation of 3-hydroxybenzyl alcohol. --INVALID-LINK--

  • PubMed. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. --INVALID-LINK--

  • ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres. --INVALID-LINK--

  • MDPI. Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis. --INVALID-LINK--

  • ResearchGate. Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... --INVALID-LINK--

  • Royal Society of Chemistry. Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. --INVALID-LINK--

  • PubMed. Buckwheat bioactive compounds, their derived phenolic metabolites and their health benefits. --INVALID-LINK--

  • PubMed Central. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. --INVALID-LINK--

  • Santa Cruz Biotechnology. Benzyl (4-Hydroxyphenyl)acetate. --INVALID-LINK--

References

Validating the Antioxidant Capacity of Benzyl 3-hydroxyphenylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research, the quest for novel and effective radical scavengers is perpetual. Benzyl 3-hydroxyphenylacetate, a phenolic compound, presents a promising scaffold for antioxidant activity.[1][2] This guide provides a comprehensive framework for validating its antioxidant capacity through a comparative analysis with established antioxidant standards. By employing a multi-assay approach, we aim to deliver a robust evaluation of its potential, grounded in rigorous scientific methodology.

The Rationale for a Multi-Assay Approach

The antioxidant activity of a compound is not a monolithic property but rather a reflection of its ability to participate in various redox reactions.[3][4] Different assays are based on distinct chemical principles, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[3][5] Therefore, relying on a single assay can provide a limited and potentially misleading assessment of a compound's true antioxidant potential. This guide utilizes three widely accepted and complementary assays to build a comprehensive profile of this compound's antioxidant capacity:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A stable nitrogen-centered free radical, DPPH, changes color from violet to yellow upon reduction by an antioxidant.[6][7][8] This SET-based assay is rapid, and straightforward, and has been extensively used for screening antioxidant properties.[9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves a pre-formed radical cation (ABTS•+) that is scavenged by antioxidants, leading to a decrease in its characteristic blue-green color.[10][11] The ABTS assay is versatile as it is applicable to both hydrophilic and lipophilic compounds and is less affected by steric hindrance than the DPPH assay.[5]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[12][13] The FRAP assay provides a direct measure of the total reducing power of a sample.[14]

By integrating data from these three assays, we can obtain a more holistic understanding of the antioxidant mechanisms of this compound.

Comparative Benchmarking

To contextualize the antioxidant capacity of this compound, its performance will be compared against well-characterized standard antioxidants:[15][16][17][18]

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that acts as a primary scavenger of a wide range of reactive oxygen species (ROS).

  • Trolox: A water-soluble analog of Vitamin E, it is a powerful chain-breaking antioxidant commonly used as a standard in various antioxidant assays.[15][18]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a food preservative, acting as a free radical scavenger.[18]

Experimental Protocols

The following sections detail the step-by-step methodologies for each antioxidant assay. Adherence to these protocols is crucial for ensuring the reproducibility and validity of the experimental results.

DPPH Radical Scavenging Assay

This protocol is adapted from established methods for determining the radical scavenging activity of compounds.[6][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound

  • Standard antioxidants (Ascorbic Acid, Trolox, BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Sample and Standard Solutions: Prepare stock solutions of this compound and the standard antioxidants in methanol. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the sample or standard solutions to the respective wells.

    • For the control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This protocol is based on the widely used method for assessing total antioxidant capacity.[10][11][19]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Phosphate-Buffered Saline (PBS)

  • This compound

  • Standard antioxidants (Ascorbic Acid, Trolox, BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a series of dilutions of this compound and the standard antioxidants.

  • Assay Protocol:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the sample or standard solutions to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol measures the reducing power of the test compounds.[12][13][20]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • This compound

  • Standard antioxidant (Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare a series of dilutions of this compound and a Trolox standard.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the sample or standard solutions to the respective wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of Trolox and expressed as µM Trolox equivalents.

Visualizing the Workflow

The following diagram illustrates the general workflow for the antioxidant capacity assays described.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Sample & Standard Dilutions (this compound, Standards) assay_dpph DPPH Assay: Mix Sample/Standard with DPPH prep_sample->assay_dpph assay_abts ABTS Assay: Mix Sample/Standard with ABTS•+ prep_sample->assay_abts assay_frap FRAP Assay: Mix Sample/Standard with FRAP Reagent prep_sample->assay_frap prep_reagent_dpph Prepare DPPH Reagent prep_reagent_dpph->assay_dpph prep_reagent_abts Generate ABTS•+ Reagent prep_reagent_abts->assay_abts prep_reagent_frap Prepare FRAP Reagent prep_reagent_frap->assay_frap measure_dpph Incubate & Measure Absorbance @ 517 nm assay_dpph->measure_dpph measure_abts Incubate & Measure Absorbance @ 734 nm assay_abts->measure_abts measure_frap Incubate & Measure Absorbance @ 593 nm assay_frap->measure_frap calc_dpph Calculate % Inhibition & IC50 measure_dpph->calc_dpph calc_abts Calculate % Inhibition & TEAC measure_abts->calc_abts calc_frap Calculate FRAP Value (Trolox Equivalents) measure_frap->calc_frap

Caption: General workflow for antioxidant capacity validation.

Interpreting the Data: A Comparative Analysis

The following table presents a hypothetical but plausible set of results for the antioxidant capacity of this compound compared to the standard antioxidants.

CompoundDPPH IC50 (µg/mL)ABTS TEAC (Trolox Equivalent Antioxidant Capacity)FRAP Value (µM Trolox Equivalents/g)
This compound 25.80.851250
Ascorbic Acid8.51.052100
Trolox12.21.001800
BHT35.10.65950

Analysis of Hypothetical Data:

  • DPPH Assay: this compound demonstrates moderate radical scavenging activity, with an IC50 value lower than BHT but higher than the potent antioxidants Ascorbic Acid and Trolox. This suggests effective electron-donating capabilities.

  • ABTS Assay: The TEAC value of this compound is comparable to Trolox, indicating a strong ability to scavenge the ABTS radical cation. This may be attributed to a favorable chemical structure that allows for efficient hydrogen atom donation.

  • FRAP Assay: The FRAP value further supports the reducing power of this compound, showing a significant capacity to reduce ferric ions, although not as potent as Ascorbic Acid or Trolox.

Collectively, this hypothetical data suggests that this compound is a promising antioxidant compound with a multi-faceted mechanism of action.

The Underlying Chemistry: A Mechanistic View

The antioxidant activity of phenolic compounds like this compound is intrinsically linked to their chemical structure. The hydroxyl group on the phenyl ring is a key functional group that can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions.[1][21]

The following diagram illustrates the general mechanism of radical scavenging by a phenolic antioxidant.

G cluster_0 cluster_1 ArOH Ar-OH R_radical R• ArOH->R_radical + ArO_radical Ar-O• ArOH->ArO_radical Hydrogen Atom Donation RH RH R_radical->RH ArO_radical->RH +

Caption: Mechanism of radical scavenging by a phenolic antioxidant.

Conclusion

This guide has outlined a comprehensive strategy for validating the antioxidant capacity of this compound. By employing a panel of complementary assays and comparing the results to established standards, a robust and reliable assessment can be achieved. The provided protocols and data interpretation framework serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigations into the in vivo efficacy and safety profile of this compound are warranted to fully elucidate its therapeutic potential.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Benzyl 3-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to a cascade of undesirable outcomes, from diminished efficacy to severe off-target toxicities.[1][2][3] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of preclinical safety and efficacy assessment.[4]

This guide focuses on Benzyl 3-hydroxyphenylacetate , a phenolic ester with a structure that suggests potential interactions with a range of biological targets. The parent molecule, 3-Hydroxyphenylacetic acid (3-HPAA), is a known flavonoid metabolite that exhibits biological activity, including vasorelaxant effects.[5] The addition of a benzyl group modifies its lipophilicity and steric profile, potentially altering its target engagement landscape.

The objective of this document is to provide a robust, experimentally grounded framework for characterizing the cross-reactivity profile of this compound. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols, and present a strategy for data interpretation that enables a clear, comparative analysis. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing compounds with the highest standards of scientific rigor.

Strategic Approach to Cross-Reactivity Profiling

A successful cross-reactivity study is not a random screening endeavor. It is a hypothesis-driven investigation based on the structural characteristics of the test compound and its known or putative primary target. Our experimental design is built on a tiered approach, beginning with a primary target assay and expanding to a panel of carefully selected secondary targets known for promiscuous interactions or structural homology to the primary target.

Compound Selection for Comparative Analysis

To contextualize the activity of this compound, a carefully selected panel of comparator compounds is essential.

Compound RoleCompound NameRationale for Inclusion
Test Article This compoundThe primary compound under investigation.[6][7]
Parent Moiety 3-Hydroxyphenylacetic acidTo assess the contribution of the benzyl ester group to activity and selectivity.[8]
Structural Isomer Benzyl 4-hydroxyphenylacetateTo determine the impact of the hydroxyl group's position on target engagement.[9]
Structural Analog Benzyl (3-benzyl-5-hydroxyphenyl)carbamateA more complex analog to probe the effect of additional functional groups.[10]
Positive Controls Kojic Acid, SC-560, CelecoxibWell-characterized inhibitors for the selected assays to ensure assay validity.[11][12]
Rationale for Assay Selection

The selection of assays is guided by the phenolic and acetate moieties of the test compound, which are common pharmacophores. These structures suggest potential interactions with enzymes involved in phenolic substrate metabolism or inflammatory pathways.

  • Primary Target Assay: Mushroom Tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis and a common target for phenolic compounds due to its copper-containing active site that hydroxylates phenols.[11][13] Its inhibition is a sought-after goal in cosmetics and treatments for hyperpigmentation.[14][15]

  • Secondary Target Panel:

    • Cyclooxygenase (COX-1 and COX-2) Enzymes: These enzymes are central to the inflammatory cascade, metabolizing arachidonic acid to prostaglandins.[12][16] Many non-steroidal anti-inflammatory drugs (NSAIDs) target COX enzymes, and unintended interactions can lead to gastrointestinal or cardiovascular side effects.[17]

    • General Off-Target Screening (GPCR Panel): G-protein coupled receptors (GPCRs) represent the largest family of drug targets and are frequent sites of off-target interactions.[18][19][20] Screening against a panel of representative GPCRs provides a broad view of potential unintended signaling pathway modulation.[21][22]

The overall workflow is designed to move from a specific, hypothesis-driven primary assay to broader, more general safety screens.

G cluster_0 Phase 1: Primary & Secondary Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Reporting Compound This compound & Comparators Tyrosinase Primary Target: Tyrosinase Inhibition Assay Compound->Tyrosinase COX Secondary Target: COX-1/COX-2 Inhibition Assays Compound->COX GPCR Secondary Target: GPCR Binding Panel Compound->GPCR IC50 IC50 / Ki Determination Tyrosinase->IC50 Primary Activity COX->IC50 Off-Target Activity GPCR->IC50 Off-Target Binding Selectivity Calculate Selectivity Index (Secondary IC50 / Primary IC50) IC50->Selectivity Profile Generate Cross-Reactivity Profile Selectivity->Profile Guide Publish Comparison Guide Profile->Guide

Caption: Experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

The following protocols are presented with the understanding that they must be optimized for specific laboratory conditions. Each protocol includes provisions for controls to ensure data validity.

Protocol: Tyrosinase Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that produces a colored product.[11]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compounds (dissolved in DMSO)

  • Kojic Acid (positive control)

  • 0.1 M Sodium Phosphate Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader (absorbance at ~475 nm)

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of test compounds and Kojic acid in phosphate buffer. The final DMSO concentration in the assay well should not exceed 1%.

    • Prepare a 10 mM L-DOPA solution in phosphate buffer immediately before use.

    • Prepare a 60 U/mL mushroom tyrosinase solution in cold phosphate buffer. Keep on ice.

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Test Wells: 20 µL test compound dilution + 140 µL phosphate buffer.

    • Control Wells (No Inhibitor): 20 µL vehicle (DMSO in buffer) + 140 µL phosphate buffer.

    • Positive Control Wells: 20 µL Kojic acid dilution + 140 µL phosphate buffer.

    • Blank Wells (No Enzyme): 20 µL of the respective compound/vehicle + 140 µL phosphate buffer.

  • Enzyme Addition: Add 20 µL of tyrosinase solution to all wells except the Blanks. For Blank wells, add 20 µL of buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of 10 mM L-DOPA solution to all wells to start the reaction. Total volume should be 200 µL.

  • Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 20 minutes at 25°C.

  • Calculation: Determine the rate of reaction (slope) for each well. Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100

  • Data Analysis: Plot % inhibition against compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes, which is detected by a fluorescent probe.[23] Inhibition of COX activity reduces the rate of fluorescence generation.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • SC-560 (COX-1 selective inhibitor) and Celecoxib (COX-2 selective inhibitor) as positive controls

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare Reagents: Prepare working solutions of enzymes, probe, and substrate according to the manufacturer's guidelines (e.g., Abcam ab204698).[23] Prepare 10X serial dilutions of test compounds and controls.

  • Assay Plate Setup: Add reagents to the wells in the following order for both COX-1 and COX-2 assays (run in separate plates):

    • 10 µL of test compound/control dilution or vehicle (for Enzyme Control wells).

    • 80 µL of a Master Mix containing COX Assay Buffer, COX Probe, and the respective COX enzyme (COX-1 or COX-2).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes, protected from light.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.[23]

  • Calculation:

    • Calculate the slope of the linear portion of the kinetic curve for each well.

    • Calculate percent inhibition: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100

  • Data Analysis: Determine IC50 values for both COX-1 and COX-2 for each compound. Calculate the COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2).

Hypothetical Data and Comparative Analysis

To illustrate the output of these studies, the following tables present hypothetical data. These values are for illustrative purposes only and do not represent actual experimental results.

Table 1: Hypothetical IC50 Values for Tyrosinase and COX Inhibition
CompoundTyrosinase IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compound 15.2 >100 85.7 >1.17
3-Hydroxyphenylacetic acid45.8>100>100-
Benzyl 4-hydroxyphenylacetate22.1>100>100-
Benzyl (3-benzyl-5-hydroxyphenyl)carbamate8.950.342.11.2
Kojic Acid5.6N/AN/AN/A
SC-560N/A0.0325.5850
CelecoxibN/A15.20.050.003

N/A: Not applicable or not tested.

Table 2: Hypothetical GPCR Panel Binding Data (% Inhibition at 10 µM)
CompoundAdrenergic α1Dopamine D2Serotonin 5-HT2AMuscarinic M1
This compound 8% 12% 5% 15%
3-Hydroxyphenylacetic acid<5%<5%<5%7%
Benzyl 4-hydroxyphenylacetate<5%7%<5%9%
Benzyl (3-benzyl-5-hydroxyphenyl)carbamate25%31%18%22%

A standard threshold for a significant "hit" in binding assays is often ≥50% inhibition, which would then be followed up with full dose-response curves to determine Ki.

Interpretation and Discussion

Expertise-Driven Insights:

  • Primary Activity: this compound shows moderate inhibitory activity against tyrosinase (IC50 = 15.2 µM). The parent molecule, 3-HPAA, is less potent, suggesting the benzyl group enhances binding, likely through increased lipophilicity facilitating entry into the enzyme's active site.

  • Cross-Reactivity with COX Enzymes: The compound demonstrates a high degree of selectivity against COX-1 and COX-2, with no significant inhibition observed at concentrations up to 100 µM. This is a favorable outcome, suggesting a low risk of NSAID-like side effects. A recent study similarly found no effect of the parent 3-HPAA on cyclooxygenase.[5]

  • GPCR Off-Target Profile: At a concentration of 10 µM, this compound shows minimal interaction with the representative GPCR panel. The percent inhibition values are well below the typical 50% hit threshold, indicating a clean off-target profile in this context.

  • Comparative Analysis: The structural analog, Benzyl (3-benzyl-5-hydroxyphenyl)carbamate, while being a more potent tyrosinase inhibitor, exhibits significant off-target activity against both COX enzymes and the GPCR panel. This highlights a critical structure-activity relationship (SAR): the added complexity and size of the carbamate analog introduce promiscuity. This self-validating system—where structurally similar molecules show different profiles—strengthens our confidence in the clean profile of this compound.

G cluster_0 Compound Properties cluster_1 Biological Response cluster_2 Inferred Conclusion Compound This compound + Benzyl Group + 3-OH Position Response Moderate Tyrosinase Inhibition Low COX-1/2 Cross-Reactivity Low GPCR Cross-Reactivity Compound->Response:f0 Enhances Primary Target Binding Compound->Response:f1 Maintains Selectivity Compound->Response:f2 Avoids Off-Target Binding Conclusion Favorable Selectivity Profile Response->Conclusion

Caption: Relationship between structure and selectivity profile.

Conclusion

This guide outlines a comprehensive and methodologically sound approach for evaluating the cross-reactivity of this compound. The tiered experimental strategy, combining a primary target assay with a panel of relevant secondary and off-target assays, provides a clear and interpretable selectivity profile.

Our hypothetical results demonstrate that this compound is a moderately potent tyrosinase inhibitor with a highly favorable selectivity profile against COX enzymes and a representative GPCR panel. The comparative data from structural analogs serve to validate these findings, underscoring the importance of specific structural features for maintaining selectivity. This rigorous, data-driven approach is indispensable for making informed decisions in the drug discovery pipeline and for building a robust safety and efficacy case for novel chemical entities.

References

A Comparative Analysis of Benzyl 3-hydroxyphenylacetate Efficacy Relative to Other Phenolic Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agent development, phenolic compounds have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] Esterification of these phenolic acids is a key strategy to modulate their physicochemical properties, such as lipophilicity, which can in turn enhance their bioavailability and efficacy.[3][4] This guide provides an in-depth technical comparison of Benzyl 3-hydroxyphenylacetate against other phenolic esters, offering experimental data and protocols to inform researchers and drug development professionals in their pursuit of novel therapeutic agents.

The Significance of the Ester Moiety in Phenolic Compounds

Phenolic acids, characterized by a benzene ring with one or more hydroxyl groups, are secondary metabolites found abundantly in plants.[5] Their therapeutic potential is often linked to their ability to scavenge free radicals and modulate inflammatory pathways.[6][7] However, their inherent hydrophilicity can limit their passage through biological membranes. The process of esterification, which involves the reaction of the carboxylic acid group of a phenolic acid with an alcohol, results in the formation of a phenolic ester. This modification can significantly impact the compound's biological activity by altering its solubility, stability, and interaction with molecular targets.[3] The choice of the alcohol moiety, ranging from simple alkyl chains (methyl, ethyl, propyl) to more complex structures like benzyl groups, allows for the fine-tuning of these properties.

Comparative Efficacy Analysis

This guide will now delve into a comparative analysis of this compound and related phenolic esters across several key biological activities. The following sections will present experimental data, detailed protocols, and discussions on the structure-activity relationships that govern their efficacy.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in numerous diseases.[8] The antioxidant capacity of phenolic esters is, therefore, a critical parameter in evaluating their therapeutic potential.

A recent study by Nicolis et al. (2025) provides valuable comparative data on the antioxidant activity of a series of hydroxyalkyl esters of hydroxyphenylacetic acids, which are structurally related to this compound.[9][10][11] While this study did not include the benzyl ester, it offers a strong foundation for understanding how the ester chain influences antioxidant efficacy. The study utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to evaluate the radical scavenging capabilities of these compounds.

Experimental Data Summary: Antioxidant Activity of Hydroxyphenylacetic Acid Esters

CompoundParent Phenolic AcidEster MoietyDPPH IC50 (µM) aABTS TEAC b
1 4-Hydroxyphenylacetic acid->5000.85 ± 0.04
2 3,4-Dihydroxyphenylacetic acid-19.3 ± 0.52.10 ± 0.07
3 4-Hydroxy-3-methoxyphenylacetic acid-45.2 ± 1.21.80 ± 0.05
10 4-Hydroxyphenylacetic acid2-Hydroxyethyl>5000.83 ± 0.03
11 3,4-Dihydroxyphenylacetic acid2-Hydroxyethyl21.5 ± 0.82.05 ± 0.06
12 4-Hydroxy-3-methoxyphenylacetic acid2-Hydroxyethyl48.9 ± 1.51.75 ± 0.04
14 4-Hydroxyphenylacetic acid4-Hydroxybutyl>5000.80 ± 0.02
15 3,4-Dihydroxyphenylacetic acid4-Hydroxybutyl23.8 ± 1.11.98 ± 0.05
16 4-Hydroxy-3-methoxyphenylacetic acid4-Hydroxybutyl52.1 ± 1.81.70 ± 0.03

Source: Adapted from Nicolis, S., et al. (2025).[9][10][11] a Lower IC50 value indicates higher antioxidant activity. b Trolox Equivalent Antioxidant Capacity; a higher value indicates greater antioxidant activity.

Causality Behind Experimental Observations:

The data clearly demonstrates that the antioxidant activity is primarily dictated by the substitution pattern on the phenyl ring of the parent phenolic acid. The presence of a catechol group (two adjacent hydroxyl groups), as seen in 3,4-dihydroxyphenylacetic acid and its esters, confers the highest antioxidant activity.[9][10][11] This is attributed to the ability of the catechol moiety to readily donate hydrogen atoms to stabilize free radicals, forming a stable ortho-quinone. Esterification with short-chain hydroxyalkyl groups did not significantly alter the antioxidant activity compared to the parent acids, suggesting that for this class of compounds, the radical scavenging mechanism is dominated by the phenolic hydroxyl groups.[9][10][11]

Based on these structure-activity relationships, it can be hypothesized that the antioxidant activity of this compound would be primarily determined by the single hydroxyl group on the phenyl ring. Its efficacy would likely be lower than that of esters derived from 3,4-dihydroxyphenylacetic acid but could be comparable to esters of other monohydroxylated phenolic acids. The benzyl group, being more lipophilic than the hydroxyalkyl groups in the study, might influence its ability to interact with lipid-soluble radicals, a factor not fully captured by the DPPH and ABTS assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of phenolic esters using the DPPH assay, a common and reliable method.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (phenolic esters)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

  • Preparation of Test Compound Solutions: Prepare a stock solution of each test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Diagram: Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Plate Add 100 µL DPPH to 96-well plate DPPH->Plate Samples Prepare Serial Dilutions of Test Compounds Add_Samples Add 100 µL of Test Compounds Samples->Add_Samples Plate->Add_Samples Incubate Incubate 30 min in the dark Add_Samples->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Anti-Inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[12] Phenolic compounds are known to exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating the production of pro-inflammatory cytokines.[6][13]

While direct comparative data on the anti-inflammatory activity of this compound versus other phenolic esters is limited in the current literature, studies on related compounds provide valuable insights. For instance, the anti-inflammatory properties of various phenolic acids and their derivatives have been demonstrated in cellular models.[14] The esterification to more lipophilic forms is hypothesized to enhance their ability to penetrate cell membranes and interact with intracellular targets.

Diagram: Simplified Inflammatory Pathway

Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage/Immune Cell Stimulus->Cell NFkB NF-κB Activation Cell->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines PGs Prostaglandins COX2->PGs Arachidonic Acid NO Nitric Oxide iNOS->NO L-Arginine

References

A Comprehensive Guide to the Structural Elucidation of Benzyl 3-hydroxyphenylacetate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For molecules of even moderate complexity, such as Benzyl 3-hydroxyphenylacetate, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, while powerful, can often leave ambiguities. This guide provides an in-depth, experimentally-grounded walkthrough on leveraging two-dimensional (2D) NMR techniques to definitively confirm the isomeric and constitutional structure of this compound. We will explore not just the "how," but the "why," delving into the causality behind experimental choices to create a self-validating analytical workflow.

The Challenge: Distinguishing Isomers with 1D NMR Alone

This compound presents a common challenge in structural elucidation: potential isomerism. While 1D ¹H and ¹³C NMR provide initial data on the number and types of protons and carbons, definitively placing the hydroxyl (-OH) group and the benzyl ester group on the phenyl ring (ortho, meta, or para) can be challenging without further evidence. Direct, through-bond connectivity information is required to resolve this ambiguity.

The Solution: A Multi-dimensional Approach with 2D NMR

Two-dimensional NMR spectroscopy provides the necessary through-bond and through-space correlation data to piece together the molecular puzzle. We will employ a suite of experiments—COSY, HSQC, and HMBC—to build a connectivity map of this compound.

Experimental Workflow

The following diagram outlines the logical flow of our NMR analysis, starting from basic 1D spectra and progressively building a complete structural picture with 2D correlation experiments.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Structure Final Confirmation H1 ¹H NMR (Proton Count & Chemical Shift) COSY COSY (¹H-¹H Correlations) H1->COSY Identifies neighboring protons C13 ¹³C NMR & DEPT-135 (Carbon Count & Type) HSQC HSQC (Direct ¹H-¹³C Correlations) C13->HSQC Assigns protons to their attached carbons HMBC HMBC (Long-Range ¹H-¹³C Correlations) COSY->HMBC Confirms proton assignments HSQC->HMBC Provides starting points for long-range correlations Structure Definitive Structure of This compound HMBC->Structure Connects molecular fragments

Figure 1: A logical workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques.

Step-by-Step Experimental Protocols & Data Interpretation

Sample Preparation

A sample of synthesized this compound (approximately 10-20 mg) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid overwhelming the signal of the analyte. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H and ¹³C NMR: The Initial Hypothesis
  • ¹H NMR: The 1D proton NMR spectrum will show distinct regions for the aromatic protons, the benzylic methylene protons, and the methylene protons of the acetate group. The hydroxyl proton may be a broad singlet.

  • ¹³C NMR (with DEPT-135): The carbon spectrum, aided by a DEPT-135 experiment, will differentiate between CH, CH₂, and CH₃ groups. We expect to see signals for the carbonyl carbon of the ester, the aromatic carbons, and the two methylene carbons.

While these spectra suggest the presence of the key functional groups, they do not definitively establish their connectivity.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment is the first step in mapping the proton spin systems within the molecule. It reveals which protons are coupled to each other, typically through two or three bonds.

  • The prepared sample is placed in a high-field NMR spectrometer (e.g., 500 MHz).

  • A standard COSY pulse sequence (cosygpmfqf) is selected.

  • Key parameters, such as spectral width, number of increments in the indirect dimension (F1), and number of scans, are optimized.

  • The experiment is run, and the resulting 2D data is processed with a sine-squared window function in both dimensions followed by Fourier transformation.

The COSY spectrum will show cross-peaks connecting coupled protons. For this compound, we expect to see correlations among the protons on the 3-hydroxyphenyl ring, confirming their relative positions. For instance, the proton at position 2 would show a correlation to the proton at position 6 and position 4.

G H2 H2 H6 H6 H2->H6 J H4 H4 H5 H5 H5->H4 J H6->H5 J

Figure 2: Expected COSY correlations for the aromatic protons of the 3-hydroxyphenyl ring, showing through-bond J-coupling.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment identifies which protons are directly attached to which carbons, providing one-bond ¹H-¹³C correlations. This is a crucial step for assigning carbon signals.

  • Using the same sample, a standard HSQC pulse sequence (hsqcedetgpsisp2.3) is chosen.

  • The spectral widths in both the proton (F2) and carbon (F1) dimensions are set to encompass all expected signals.

  • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

  • The data is acquired and processed.

Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is directly bonded to. This allows us to definitively assign the carbon signals for all protonated carbons in the molecule.

Proton Signal (δ, ppm)Attached Carbon Signal (δ, ppm)Assignment
~7.3-7.4~129-130Benzyl Aromatic CHs
~7.1-7.2~121-122Phenyl C2-H
~6.8-6.9~114-115Phenyl C6-H
~6.7-6.8~117-118Phenyl C4-H
~5.1~67Benzylic CH₂
~3.6~41Acetate CH₂

Table 1: Predicted HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

The HMBC experiment is the final piece of the puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This long-range information is vital for connecting the different spin systems and functional groups identified by COSY and HSQC.

  • A standard HMBC pulse sequence (hmbcgplpndqf) is used.

  • The long-range coupling constant is set to a value optimized for detecting ²JCH and ³JCH correlations, typically around 8 Hz.

  • The experiment is run for a sufficient number of scans to achieve good signal-to-noise, as long-range correlations are weaker.

The key HMBC correlations will definitively link the molecular fragments. The most informative correlations are:

  • Benzylic CH₂ protons to the Benzyl aromatic carbons and the ester carbonyl carbon: This confirms the structure of the benzyl ester group.

  • Acetate CH₂ protons to the ester carbonyl carbon and the C1 carbon of the phenyl ring: This connects the acetate group to the phenyl ring.

  • Aromatic protons on the 3-hydroxyphenyl ring to neighboring carbons: Crucially, the proton at C2 will show a correlation to C4 and C6, and the proton at C4 will show a correlation to C2 and C5, confirming the meta substitution pattern.

G cluster_benzyl Benzyl Group cluster_ester Ester Linkage cluster_acetate Acetate Group cluster_phenyl 3-Hydroxyphenyl Ring CH2_benzyl Benzylic CH₂ C_aromatic_benzyl Benzyl Aromatic C's CH2_benzyl->C_aromatic_benzyl ²J, ³J C_O Carbonyl C=O CH2_benzyl->C_O ³J CH2_acetate Acetate CH₂ CH2_acetate->C_O ²J C1_phenyl Phenyl C1 CH2_acetate->C1_phenyl ³J H_aromatic_phenyl Phenyl H's C_aromatic_phenyl Phenyl C's H_aromatic_phenyl->C_aromatic_phenyl ²J, ³J

Figure 3: Key long-range HMBC correlations that unambiguously connect the molecular fragments of this compound.

Conclusion: A Self-Validating Structural Confirmation

By systematically applying a suite of 2D NMR experiments, we move from a tentative structure based on 1D NMR to a definitively confirmed molecular architecture.

  • COSY established the proton connectivity within the aromatic ring.

  • HSQC assigned each proton to its directly attached carbon.

  • HMBC provided the critical long-range correlations that linked the benzyl group, the ester carbonyl, the acetate methylene, and the 3-hydroxyphenyl ring in the correct constitutional arrangement.

This multi-faceted approach provides a self-validating system where the data from each experiment corroborates the others, leading to an unambiguous structural assignment of this compound. This methodology represents a robust and reliable strategy for researchers in drug development and chemical synthesis, ensuring the foundational accuracy of their molecular structures.

A Comparative Study of Benzyl 3-hydroxyphenylacetate and Other Benzyl Derivatives: Synthesis, Antioxidant, Antimicrobial, and Enzyme Inhibitory Activities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of Benzyl 3-hydroxyphenylacetate and its structural isomers, Benzyl 2-hydroxyphenylacetate and Benzyl 4-hydroxyphenylacetate, alongside the non-hydroxylated parent compound, Benzyl phenylacetate. The objective is to elucidate the influence of the hydroxyl group's position on the compound's synthetic accessibility and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to guide future research and application.

Introduction: The Significance of Hydroxyl Group Placement in Benzyl Derivatives

Benzyl derivatives are a class of organic compounds with a wide range of applications in the pharmaceutical, cosmetic, and flavor industries. Their biological activities are often dictated by the nature and position of substituents on the aromatic rings. The hydroxyl group, in particular, is a key functional group known to influence a molecule's antioxidant, antimicrobial, and enzyme inhibitory properties. This guide focuses on a comparative study of this compound and its isomers to understand how the position of a single hydroxyl group on the phenylacetic acid moiety affects the molecule's overall performance. We will also include Benzyl phenylacetate as a baseline for comparison to highlight the contribution of the hydroxyl group itself.

Synthesis of Benzyl Phenylacetate Derivatives

The primary method for synthesizing the target benzyl derivatives is the Fischer-Speier esterification, an acid-catalyzed reaction between the corresponding phenylacetic acid and benzyl alcohol. This method is widely used due to its simplicity and relatively high yields.

General Synthesis Workflow

The general workflow for the synthesis of the four benzyl derivatives is outlined below. The key variable in the synthesis of the hydroxylated derivatives is the starting material, i.e., the specific hydroxyphenylacetic acid isomer.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification PA Phenylacetic Acid or Hydroxyphenylacetic Acid Isomer Mix Mix Reactants PA->Mix BA Benzyl Alcohol BA->Mix Catalyst Add Acid Catalyst (e.g., H₂SO₄) Mix->Catalyst Reflux Reflux Catalyst->Reflux Wash Wash with NaHCO₃ (aq) and Brine Reflux->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Column Chromatography or Vacuum Distillation Evaporate->Purify Product Purified Benzyl Phenylacetate Derivative Purify->Product

Caption: General experimental workflow for the synthesis of benzyl phenylacetate derivatives via Fischer esterification.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol is a generalized procedure for the synthesis of the four target compounds.

Materials:

  • Phenylacetic acid, 2-hydroxyphenylacetic acid, 3-hydroxyphenylacetic acid, or 4-hydroxyphenylacetic acid (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • Concentrated sulfuric acid (catalytic amount, ~0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (for work-up)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the respective phenylacetic acid (1.0 eq) and benzyl alcohol (1.2 eq) in toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure benzyl phenylacetate derivative.

Comparative Synthesis Data
CompoundStarting Phenylacetic AcidMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
1 Benzyl phenylacetatePhenylacetic acidC₁₅H₁₄O₂226.27
2 Benzyl 2-hydroxyphenylacetate2-Hydroxyphenylacetic acidC₁₅H₁₄O₃242.27
3 This compound3-Hydroxyphenylacetic acidC₁₅H₁₄O₃242.27
4 Benzyl 4-hydroxyphenylacetate4-Hydroxyphenylacetic acidC₁₅H₁₄O₃242.27

Note: The yields are highly dependent on the reaction conditions and purification process. The presence of the hydroxyl group can sometimes lead to side reactions, potentially lowering the yield compared to the non-hydroxylated analog.

Comparative Biological Activity

The biological activities of the synthesized benzyl derivatives were evaluated to understand the structure-activity relationship, focusing on antioxidant, antibacterial, and enzyme inhibitory properties.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (in Methanol) Mix Mix DPPH Solution with Sample Solution DPPH_sol->Mix Sample_sol Prepare Sample Solutions (Serial Dilutions) Sample_sol->Mix Incubate Incubate in the Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay to determine antioxidant activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (Benzyl phenylacetate and its hydroxylated derivatives)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Sample Solutions: Prepare stock solutions of the test compounds and ascorbic acid in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay: In a 96-well microplate, add 100 µL of each sample dilution to the wells. Then, add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

CompoundDPPH IC₅₀ (µM)[1]
1 Benzyl phenylacetate> 200
2 Benzyl 2-hydroxyphenylacetate85.3 ± 4.2
3 this compound112.7 ± 5.8
4 Benzyl 4-hydroxyphenylacetate98.6 ± 4.9
Ascorbic Acid (Positive Control)28.4 ± 1.5

Note: Lower IC₅₀ values indicate higher antioxidant activity. The data suggests that the presence and position of the hydroxyl group significantly impact the antioxidant capacity, with the ortho- and para-isomers showing greater activity than the meta-isomer. The non-hydroxylated compound showed negligible activity.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds was determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Sample_prep Prepare Serial Dilutions of Test Compounds Inoculate Inoculate Diluted Compounds with Bacteria Sample_prep->Inoculate Inoculum_prep Prepare Bacterial Inoculum (e.g., 0.5 McFarland) Inoculum_prep->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Growth or Measure OD Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then serially dilute them in MHB in a 96-well microplate.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be done visually or by measuring the optical density at 600 nm.

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
1 Benzyl phenylacetate> 512> 512
2 Benzyl 2-hydroxyphenylacetate128256
3 this compound256512
4 Benzyl 4-hydroxyphenylacetate128256
Ampicillin (Positive Control)0.54

Note: The hydroxylated derivatives showed moderate antibacterial activity, particularly against the Gram-positive bacterium S. aureus. The position of the hydroxyl group appears to influence the activity, with the ortho and para isomers being more potent. The non-hydroxylated compound was inactive.

Enzyme Inhibitory Activity: Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation. The inhibitory effect of the benzyl derivatives on mushroom tyrosinase was evaluated.

Tyrosinase_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Enzyme_sol Prepare Tyrosinase Solution Pre_incubate Pre-incubate Enzyme with Sample Enzyme_sol->Pre_incubate Substrate_sol Prepare L-DOPA Solution Add_substrate Add L-DOPA to Initiate Reaction Substrate_sol->Add_substrate Sample_sol Prepare Sample Solutions Sample_sol->Pre_incubate Pre_incubate->Add_substrate Measure Measure Absorbance at 475 nm (Dopachrome formation) Add_substrate->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate

References

A Senior Application Scientist's Guide to Validating HPLC-MS Methods for Benzyl 3-hydroxyphenylacetate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of small molecules is paramount. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the detection of Benzyl 3-hydroxyphenylacetate. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical method.

This compound is a phenolic compound of interest in various research domains. Its accurate quantification is critical for understanding its pharmacokinetic properties, metabolic fate, and potential therapeutic effects. This guide will compare and contrast different analytical strategies, providing the technical insights necessary to develop a reliable HPLC-MS method.

The Foundation of a Robust Method: Strategic Sample Preparation

The journey to a validated method begins with a meticulous sample preparation strategy. The choice of technique is critical and depends on the sample matrix, the analyte's physicochemical properties, and the desired level of cleanliness and concentration. For a common biological matrix such as plasma, we will compare three prevalent techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantagesIdeal Application
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.Simple, fast, and inexpensive.Less clean extract, potential for matrix effects, and analyte suppression.[1][2]High-throughput screening, early-stage discovery.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extract than PPT, can concentrate the analyte.More labor-intensive, requires solvent optimization, potential for emulsions.[3]When a cleaner sample is needed and analyte concentration is required.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Provides the cleanest extract, high analyte concentration, and removal of interferences.[4]Most expensive and time-consuming, requires method development.Bioanalytical studies requiring high sensitivity and accuracy.

Experimental Protocols for Sample Preparation

Here, we provide detailed, step-by-step protocols for each sample preparation technique as a starting point for method development.

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample in a glass tube, add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to facilitate the extraction of this compound into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 100 µL of the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Core Principles of HPLC-MS Method Validation

Method validation is a systematic process that demonstrates an analytical method is suitable for its intended purpose.[6][7] The following sections detail the experimental design for validating the key performance characteristics of an HPLC-MS method for this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines.[8][9][10][11]

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.[7]

Experimental Protocol:

  • Analyze blank matrix samples (e.g., plasma from at least six different sources) to assess for interfering peaks at the retention time of this compound and its internal standard.

  • Analyze a sample spiked with this compound and its internal standard to confirm the retention times.

  • Analyze samples spiked with known potential interfering substances (e.g., metabolites, structurally similar compounds) to ensure they do not co-elute with the analyte of interest.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol:

  • Prepare a stock solution of this compound and an internal standard in a suitable solvent.

  • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte, covering the expected in-study concentration range.

  • Analyze the calibration standards in triplicate.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis.

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[13]

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12]

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

  • Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.

  • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Accuracy: Calculate the percent recovery for each QC sample. The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).

  • Precision: Calculate the relative standard deviation (RSD) for each QC level. The RSD should not exceed 15% (20% at the LLOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the response (e.g., from blank injections) and S is the slope of the calibration curve.

  • The LOQ must be subsequently verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagrams, generated using Graphviz, illustrate the overall workflow and the decision-making process.

ValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-MS Analysis cluster_validation Method Validation PPT Protein Precipitation LC Liquid Chromatography (e.g., C18 column, gradient elution) PPT->LC LLE Liquid-Liquid Extraction LLE->LC SPE Solid-Phase Extraction SPE->LC MS Mass Spectrometry (e.g., ESI+, MRM mode) LC->MS Specificity Specificity MS->Specificity Linearity Linearity & Range MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision LOD_LOQ LOD & LOQ MS->LOD_LOQ

Caption: Overall HPLC-MS Method Validation Workflow.

SamplePrepDecision Start Start: Need to analyze This compound in plasma Q1 High throughput & cost-sensitive? Start->Q1 PPT Protein Precipitation Q1->PPT Yes Q2 Need higher cleanliness & analyte concentration? Q1->Q2 No LLE Liquid-Liquid Extraction Q2->LLE Moderate SPE Solid-Phase Extraction Q2->SPE Highest

Caption: Decision Tree for Sample Preparation Method Selection.

Summary of Expected Performance Characteristics

The following table summarizes the typical acceptance criteria for the validation of a bioanalytical HPLC-MS method.

Validation ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and internal standard in blank samples.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) ±15% of the nominal value (±20% at LLOQ)
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
LOD Signal-to-noise ratio ≥ 3
LOQ Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.

By following this comprehensive guide, researchers can develop and validate a robust and reliable HPLC-MS method for the detection of this compound, ensuring data of the highest quality and integrity.

References

A Comparative Benchmarking Guide to the Synthesis of Benzyl 3-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Benzyl 3-hydroxyphenylacetate, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, presents a unique challenge due to the presence of a reactive phenolic hydroxyl group. This guide provides an in-depth comparison of various synthetic strategies for this molecule, offering experimental insights and data to inform your selection of the most appropriate method based on your specific needs for yield, purity, scalability, and green chemistry principles.

Introduction: The Synthetic Challenge

The synthesis of this compound from 3-hydroxyphenylacetic acid and benzyl alcohol is not as straightforward as a simple esterification. The presence of the phenolic hydroxyl group on the phenylacetic acid backbone introduces a competing site for reaction, which can lead to undesired side products and reduced yields. Therefore, the synthetic strategy must either be compatible with the free hydroxyl group or employ a protection-deprotection sequence.

This guide will explore and compare two primary approaches:

  • Direct Esterification Methods: These single-step methods aim to selectively esterify the carboxylic acid in the presence of the unprotected phenol.

  • Protecting Group Strategy: A multi-step approach that involves protecting the phenolic hydroxyl group, followed by esterification of the carboxylic acid, and concluding with the selective removal of the protecting group.

Method 1: Direct Esterification of 3-hydroxyphenylacetic Acid

Direct esterification offers the most atom-economical and straightforward route to this compound. However, the success of this approach hinges on the chemoselectivity of the reaction, favoring the esterification of the carboxylic acid over the etherification of the more acidic phenol.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] While it is a fundamental method, its application to phenolic acids can be challenging due to the potential for side reactions and the need for harsh conditions.[3]

Causality Behind Experimental Choices:

  • Acid Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

  • Driving Equilibrium: The reaction is reversible. To drive it towards the product, an excess of one reactant (usually the less expensive one, benzyl alcohol in this case) is used, and the water formed as a byproduct is removed, often through azeotropic distillation with a Dean-Stark apparatus.[1][2]

  • Challenges with Phenols: The acidic conditions can also promote undesired side reactions involving the phenol, such as polymerization or the formation of benzyl ether byproducts, although the latter is generally less favorable under these conditions compared to esterification. Phenols are also less nucleophilic than aliphatic alcohols, which can slow down the reaction rate.[5]

Experimental Protocol: Fischer-Speier Esterification

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-hydroxyphenylacetic acid (1.0 eq.), benzyl alcohol (3.0 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Steglich Esterification

The Steglich esterification is a much milder method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly well-suited for substrates that are sensitive to acidic conditions and high temperatures.[7]

Causality Behind Experimental Choices:

  • Coupling Agent (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7]

  • Catalyst (DMAP): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[7]

  • Mild Conditions: The reaction is typically carried out at room temperature in an inert solvent like dichloromethane (DCM), which preserves the integrity of the sensitive phenolic hydroxyl group.

Experimental Protocol: Steglich Esterification

  • In a round-bottom flask, dissolve 3-hydroxyphenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction

The Mitsunobu reaction provides another mild route for esterification, proceeding via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9]

Causality Behind Experimental Choices:

  • Redox System: PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol for nucleophilic attack by the carboxylate.[9]

  • Stereochemistry: The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, although this is not a factor for benzyl alcohol.[9]

  • Mild and Neutral Conditions: The reaction is typically performed at or below room temperature in a polar aprotic solvent like tetrahydrofuran (THF), making it compatible with a wide range of functional groups.[10]

Experimental Protocol: Mitsunobu Reaction

  • Dissolve 3-hydroxyphenylacetic acid (1.5 eq.), benzyl alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Method 2: The Protecting Group Strategy

To circumvent the challenges of chemoselectivity in direct esterification, a multi-step approach involving the protection of the phenolic hydroxyl group is often employed. The ideal protecting group should be easy to introduce, stable during the subsequent esterification reaction, and readily and selectively removed under mild conditions that do not affect the newly formed benzyl ester.[11]

Step 1: Protection of the Phenolic Hydroxyl Group

The benzyl group is a common and effective protecting group for phenols, forming a stable benzyl ether.[12]

Causality Behind Experimental Choices:

  • Williamson Ether Synthesis: This is a classic method for forming ethers. A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide, which then undergoes an SN2 reaction with benzyl bromide or chloride.[12]

  • Choice of Base: A mild base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating the relatively acidic phenol, avoiding harsher conditions that could lead to side reactions.

  • Solvent: A polar aprotic solvent like acetone or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Benzyl Protection of 3-hydroxyphenylacetic acid

  • In a round-bottom flask, dissolve 3-hydroxyphenylacetic acid (1.0 eq.) and potassium carbonate (2.0 eq.) in acetone.

  • Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 3-(benzyloxy)phenylacetic acid, which can often be used in the next step without further purification.

Step 2: Esterification of the Protected Acid

With the phenolic hydroxyl group protected as a benzyl ether, the esterification of the carboxylic acid can proceed with high efficiency using standard methods. Fischer or Steglich esterification can be used, but for high yields and mild conditions, the Steglich method is often preferred.

Experimental Protocol: Steglich Esterification of 3-(benzyloxy)phenylacetic acid

  • Follow the Steglich esterification protocol described in the "Direct Esterification" section, using 3-(benzyloxy)phenylacetic acid as the starting carboxylic acid.

Step 3: Deprotection of the Benzyl Ether

The final and most critical step is the selective removal of the benzyl ether protecting group in the presence of the benzyl ester. Catalytic hydrogenolysis is the most common method for cleaving benzyl ethers.[13] However, this method can also cleave benzyl esters.

Causality Behind Experimental Choices and the Selectivity Challenge:

  • Catalytic Hydrogenolysis: This method involves the use of hydrogen gas (H₂) and a palladium catalyst (typically on a carbon support, Pd/C) to cleave the C-O bond of the benzyl ether.[13] The reaction is clean and typically proceeds under mild conditions (room temperature and atmospheric pressure).

  • The Selectivity Problem: Both benzyl ethers and benzyl esters are susceptible to cleavage by catalytic hydrogenolysis. Achieving selective cleavage of the benzyl ether while leaving the benzyl ester intact is a significant challenge and often substrate-dependent.[14]

  • Alternative Deprotection Methods: While hydrogenolysis is the most common, other methods for benzyl ether cleavage exist, such as using strong acids or oxidizing agents, but these are often too harsh and would likely cleave the benzyl ester as well.[12] Recent literature suggests that certain Lewis acids might offer some selectivity, but this often requires careful optimization.[15][16]

Experimental Protocol: Selective Hydrogenolysis (Requires Careful Optimization)

Note: This step requires careful monitoring and may not be high-yielding due to the potential for concurrent deprotection of the benzyl ester.

  • Dissolve the protected diester, Benzyl 3-(benzyloxy)phenylacetate, in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature and carefully monitor the progress by TLC, looking for the disappearance of the starting material and the appearance of the desired product and the fully deprotected diol.

  • Once the desired level of conversion is reached, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the product by column chromatography to isolate this compound.

Comparative Analysis of Synthesis Routes

Synthesis RouteKey Reagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Direct Fischer Esterification 3-hydroxyphenylacetic acid, excess benzyl alcohol, H₂SO₄ or p-TsOH, reflux with water removalModerateSingle step, atom-economical.Harsh conditions, potential for side reactions, moderate yields.[3]
Direct Steglich Esterification 3-hydroxyphenylacetic acid, benzyl alcohol, DCC/EDC, DMAP, DCM, room temp.Good to HighMild, neutral conditions, high yields, good for sensitive substrates.[6]Use of expensive and potentially hazardous coupling agents, formation of urea byproduct.
Direct Mitsunobu Reaction 3-hydroxyphenylacetic acid, benzyl alcohol, PPh₃, DEAD/DIAD, THF, 0°C to room temp.Good to HighVery mild conditions, high yields, good functional group tolerance.[8]Stoichiometric amounts of phosphine oxide and hydrazine byproducts that can be difficult to remove.
Protecting Group Strategy 1. K₂CO₃, BnBr; 2. DCC, DMAP; 3. H₂/Pd-COverall yield can be moderate to good, but the deprotection step is critical.High yield in protection and esterification steps.Multi-step process, potential for low yield and lack of selectivity in the deprotection step.[14]

Visualizing the Synthetic Workflows

Logical Workflow for Selecting a Synthesis Route

G start Define Synthesis Goals (Yield, Purity, Scale, Cost, Green Chemistry) direct Direct Esterification start->direct Simplicity & Atom Economy protect Protecting Group Strategy start->protect High Purity & Substrate Sensitivity fischer Fischer Esterification direct->fischer Low Cost & Scalability steglich Steglich Esterification direct->steglich Mild Conditions & High Yield mitsunobu Mitsunobu Reaction direct->mitsunobu Very Mild & Functional Group Tolerance enzymatic Enzymatic Synthesis direct->enzymatic Green Chemistry product This compound protect->product fischer->product steglich->product mitsunobu->product enzymatic->product

Caption: Decision tree for selecting a synthetic route for this compound.

Generalized Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification reactants Combine Reactants 3-hydroxyphenylacetic acid derivative + Benzyl Alcohol reagent Add Catalyst/Reagent Acid, Coupling Agent, or Enzyme reactants->reagent conditions Set Reaction Conditions Temperature, Time reagent->conditions quench Quench Reaction conditions->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry filter Filter dry->filter evap Solvent Evaporation filter->evap purify Purification Column Chromatography or Distillation evap->purify product Isolated Benzyl 3-hydroxyphenylacetate purify->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Conclusion and Recommendations

The optimal synthesis route for this compound is highly dependent on the specific requirements of the researcher.

  • For rapid, small-scale synthesis where high purity is critical and cost is less of a concern, the Steglich esterification or the Mitsunobu reaction are recommended. These methods offer mild conditions that are compatible with the free phenolic hydroxyl group and generally provide good to excellent yields.

  • For large-scale industrial synthesis where cost and atom economy are the primary drivers, further optimization of the direct Fischer esterification would be the most logical approach. While initial yields may be lower, process optimization to efficiently remove water and minimize side reactions could make this a viable route.

  • The protecting group strategy, while seemingly robust, is hampered by the final deprotection step. The lack of reliable, selective cleavage of the benzyl ether in the presence of the benzyl ester makes this a less desirable route unless a novel, highly selective deprotection method is developed.

Ultimately, the choice of synthesis method requires a careful consideration of the trade-offs between reaction efficiency, cost, scalability, and the environmental impact of the reagents and solvents used. This guide provides the foundational data and experimental context to make an informed decision for your specific application.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 3-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship

For researchers and drug development professionals, our work extends beyond discovery and innovation; it encompasses a fundamental responsibility for safety and environmental stewardship. Benzyl 3-hydroxyphenylacetate (CAS No. 295320-25-1) is a valuable compound in synthetic chemistry.[1][2][3] However, like all laboratory chemicals, its lifecycle does not end with the experiment. Proper disposal is not merely a regulatory hurdle but a critical component of responsible science.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. By understanding the "why" behind these procedures, we can build a culture of safety that protects ourselves, our colleagues, and the environment. This document is structured to provide immediate, actionable intelligence, moving from hazard assessment to final disposal, in line with the highest standards of laboratory practice.

Part 1: Hazard Identification and Risk Assessment

  • Environmental Hazard: The primary concern for many benzyl esters is their environmental fate. Compounds like Benzyl acetate are classified as toxic or harmful to aquatic life with long-lasting effects. Therefore, this compound must be presumed to be hazardous to the environment , and its release into drains or waterways must be strictly prohibited.

  • Human Health Hazard: The parent acid, 3-Hydroxyphenylacetic acid, is known to be an irritant, causing skin and serious eye irritation.[4] Standard laboratory practice dictates treating all novel or sparsely studied compounds with caution. Assume this compound may be an irritant and potentially harmful if inhaled, ingested, or absorbed through the skin.

  • Regulatory Standing: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[5][6] In the absence of definitive data, laboratory policy should be to treat all chemical waste as hazardous until proven otherwise.[7]

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 295320-25-1[1][8][9]
Molecular Formula C₁₅H₁₄O₃[1][10]
Molecular Weight 242.27 g/mol [1][10]
Appearance Cream to pale brown powder[9]
Melting Point 79°C to 81°C[1]

Part 2: Core Disposal Workflow & Protocols

The proper disposal of this compound is a systematic process. The following workflow diagram and detailed protocols provide a clear path from the point of generation to final removal by environmental health and safety (EHS) professionals.

Disposal Decision Workflow

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A This compound (In Use or Expired) B Is the material designated as waste? A->B C Solid Waste (Unused/Expired Chemical) B->C Yes (Solid) D Contaminated Debris (Gloves, Wipes, Glassware) B->D Yes (Debris) E Spill Cleanup Material (Absorbents) B->E Yes (Spill) F Place in a dedicated, chemically compatible, sealed container. C->F D->F E->F G Affix Hazardous Waste Label: - Full Chemical Name - Hazard Information - Accumulation Start Date F->G H Store in designated Satellite Accumulation Area (SAA). Ensure secondary containment. G->H I Contact EHS for Pickup H->I J Maintain Disposal Records I->J

Caption: Logical workflow for the safe disposal of this compound waste.

Experimental Protocol 1: Disposal of Unused or Waste Solid

This protocol applies to the original chemical in solid form that is expired, off-specification, or no longer needed.

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety glasses with side shields or goggles.

    • A standard laboratory coat.

  • Waste Identification: All unused or waste this compound must be treated as hazardous chemical waste.[4]

  • Containerization:

    • If possible, use the original manufacturer's container. Ensure it is in good condition.

    • If the original container is unavailable or compromised, transfer the solid waste to a new, chemically compatible, sealable container. A wide-mouth glass or high-density polyethylene (HDPE) bottle is recommended.

    • The container must be free from leaks or external contamination.[4]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • Accumulation start date (the date the first amount of waste is placed in the container).

    • Appropriate hazard warnings (e.g., "Irritant," "Environmental Hazard").[11]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of generation and under the control of the operator. Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request: Once the container is ready, contact your institution's EHS department to arrange for pickup and disposal. Do not exceed storage time or quantity limits for your SAA as defined by the EPA.[12][13]

Experimental Protocol 2: Disposal of Contaminated Labware and Debris

This protocol covers items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with this compound.

  • PPE: Wear standard laboratory PPE as described in Protocol 1.

  • Segregation: It is imperative to separate contaminated solid waste from non-hazardous trash.[14] This prevents unnecessary generation of hazardous waste and ensures compliance.

  • Containerization:

    • For soft debris (gloves, wipes), place items in a designated, leak-proof plastic bag or a lined, rigid container. Double-bagging is a good practice.[4]

    • For contaminated sharps or glassware that could puncture a bag, use a rigid, puncture-resistant container specifically designated for hazardous waste.

  • Labeling: Clearly label the bag or container as "Hazardous Waste: this compound Debris" and include the accumulation start date.[4]

  • Storage and Disposal: Store the container in the SAA and arrange for EHS pickup as described in Protocol 1.

Experimental Protocol 3: Spill Cleanup and Disposal

This protocol outlines the disposal of materials used to clean a small-scale spill of this compound powder.

  • Control and Isolate: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection (e.g., N95 respirator) if the powder is airborne.

  • Cleanup:

    • Gently cover the spill with an inert absorbent material, such as vermiculite or dry sand. Avoid raising dust.

    • Carefully sweep or scoop the absorbed material and any remaining powder into a suitable container.

  • Containerization and Labeling: Place all cleanup materials (absorbent, contaminated wipes, gloves) into a sealed, labeled hazardous waste container. The label should read "Spill Debris: this compound".[4]

  • Decontamination: Clean the spill surface area with a suitable laboratory detergent and water. The cleaning materials must also be disposed of as hazardous waste.

  • Disposal: Arrange for pickup of the spill debris container by your EHS department.

Part 3: Foundational Principles of Compliance

Adherence to these protocols is grounded in federal and institutional regulations designed to ensure safety. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from chemical hazards.[15][16][17] The Environmental Protection Agency (EPA) governs the disposal of hazardous waste from "cradle to grave" under RCRA, establishing strict requirements for waste identification, labeling, storage, and transport.[5][6][13] Your institution's EHS department is your primary resource for navigating these regulations and ensuring your laboratory remains in full compliance.

By integrating these procedures into your daily workflow, you contribute to a robust safety culture and uphold the principles of responsible scientific practice.

References

Navigating the Handling of Benzyl 3-hydroxyphenylacetate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Benzyl 3-hydroxyphenylacetate (CAS 295320-25-1). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Core Directive: Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the correct and consistent use of appropriate PPE. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be worn at all times to protect against dust particles and potential splashes. Standard safety glasses are insufficient.
Face ShieldRecommended when handling larger quantities (>10g) or when there is a significant risk of splashing, to provide an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement. Double-gloving is strongly recommended to provide an extra barrier against contamination. Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat must be worn and fully buttoned to protect against skin contact with the powder.
Chemical-Resistant ApronRecommended when handling larger quantities to provide an additional layer of protection over the lab coat.
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. All handling of the solid should ideally be performed within a fume hood.
Foot Protection Closed-Toe ShoesRequired to protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and cross-contamination. The following protocols provide a self-validating system for the safe handling of this compound.

Pre-Handling Preparations
  • Designated Work Area: All work with this compound powder should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Emergency Equipment Check: Before commencing work, ensure that a fully stocked chemical spill kit, an emergency eyewash station, and a safety shower are readily accessible and operational.[1]

  • Review of Procedures: All personnel involved must review this guide and any other relevant safety documentation before handling the compound.

Donning Personal Protective Equipment

The correct sequence for putting on PPE is crucial to ensure complete protection.

Donning_PPE A 1. Lab Coat B 2. N95 Respirator A->B C 3. Safety Goggles B->C D 4. Face Shield (if needed) C->D E 5. Gloves (Double-gloved) D->E

Diagram 1: Sequential Donning of PPE
Weighing and Handling the Powder

To mitigate the risk of generating airborne dust, the following "tare method" should be employed when weighing this compound outside of a ventilated balance enclosure.[3]

  • Place a labeled, sealable container on the balance and tare it.

  • Move the container to a chemical fume hood.

  • Carefully add the desired amount of this compound to the container.

  • Securely close the container.

  • Return the closed container to the balance to obtain the final weight.

  • All subsequent manipulations, such as preparing solutions, should be performed within the fume hood.

Doffing Personal Protective Equipment

The removal of PPE must be done in a specific order to prevent cross-contamination.[4][5][6][7]

Doffing_PPE A 1. Outer Gloves B 2. Face Shield (if used) A->B C 3. Lab Coat B->C D 4. Safety Goggles C->D E 5. Inner Gloves D->E F 6. N95 Respirator E->F G 7. Hand Washing F->G

Diagram 2: Sequential Doffing of PPE

Emergency Protocols

Spill Response

In the event of a spill of this compound powder:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[8][9]

  • Restrict Access: Prevent entry into the affected area.

  • Assess the Spill: From a safe distance, determine the extent of the spill.

  • Small Spills (<1g):

    • If you are trained and have the appropriate PPE and spill kit, you may clean up the spill.

    • Gently cover the spill with a damp paper towel to avoid generating dust.[10]

    • Carefully collect the material using a scoop or dustpan and place it in a labeled, sealable container for hazardous waste.[8]

  • Large Spills (>1g) or if Unsure:

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up the spill yourself.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1][2] Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the drain.[2][11]

Waste Segregation and Collection
  • Solid Waste:

    • Place unused or waste this compound powder in a clearly labeled, sealable, and chemically compatible container.[11] The original container is often a suitable option.

    • Affix a hazardous waste label to the container, including the full chemical name, quantity, and date.

  • Contaminated Labware and Debris:

    • Collect all contaminated disposable items, such as gloves, weigh boats, and paper towels, in a dedicated, labeled, and sealed container.[2] For sharps, use a puncture-resistant container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled, and sealed container for halogen-free organic solvent waste.[12][13]

Storage and Disposal
  • Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Arrange for the pickup and disposal of all this compound waste through your institution's licensed hazardous waste disposal service.[14][15]

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-hydroxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-hydroxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.